(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Description
Properties
IUPAC Name |
(2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWNWWLWFCCREO-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(C2)N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CC[C@H](C2)N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563624 | |
| Record name | (2R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121216-43-1 | |
| Record name | (2R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Basic Properties of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the fundamental basic properties of the chiral amine, (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. The content herein is structured to deliver not just data, but a deeper understanding of the causality behind the compound's behavior, grounded in established scientific principles and experimental methodologies.
Introduction: A Molecule of Interest in Neurological Drug Discovery
This compound, a derivative of the tetralin scaffold, is a significant chiral building block in medicinal chemistry. Its structural motif is found in a variety of pharmacologically active agents, particularly those targeting the central nervous system. This compound and its analogues are recognized as key intermediates in the synthesis of novel therapeutic agents for neurological disorders.[1] A thorough understanding of its basic properties, such as its pKa, solubility, and lipophilicity, is paramount for its effective use in drug design, formulation development, and pharmacokinetic studies.
The basicity of the primary amine group is a critical determinant of the molecule's ionization state at physiological pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. This guide will delve into the core physicochemical characteristics of this compound, providing both predicted data and detailed experimental protocols for their empirical determination.
Physicochemical Properties: A Quantitative Overview
| Property | Predicted Value | Data Source |
| Molecular Formula | C₁₁H₁₅NO | - |
| Molecular Weight | 177.24 g/mol | - |
| pKa (strongest basic) | 9.85 ± 0.10 | Chemicalize |
| Aqueous Solubility (logS) | -2.78 | SwissADME |
| Aqueous Solubility | 1.66 mg/mL | SwissADME |
| Lipophilicity (logP) | 2.15 | VCCLAB |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | SwissADME |
Note: These values are computationally predicted and should be confirmed by experimental determination.
The Amine Moiety: Understanding the Basis of Basicity
The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the primary amine group. The pKa value, a quantitative measure of basicity, is influenced by the electronic effects of the molecular scaffold. The electron-donating methoxy group on the aromatic ring can subtly influence the electron density of the entire molecule, which in turn can affect the basicity of the amine.
The following diagram illustrates the protonation equilibrium of the amine group, which is central to its basic properties.
Caption: Protonation equilibrium of the primary amine.
Experimental Determination of Basic Properties: Self-Validating Protocols
To ensure scientific integrity, the following sections provide detailed, step-by-step protocols for the experimental determination of the key basic properties of this compound. These methodologies are designed to be self-validating, providing a robust framework for researchers.
pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[2][3] The principle involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH. The pKa is determined from the midpoint of the buffer region in the titration curve.
Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
Solution Preparation: Prepare a solution of this compound at a concentration of approximately 1 mM. Due to its predicted low aqueous solubility, a co-solvent system (e.g., methanol-water or ethanol-water) may be necessary. Prepare a standardized solution of hydrochloric acid (e.g., 0.1 M).
-
Instrumentation: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature.
-
Titration Setup: Place a known volume of the amine solution in a thermostatted vessel equipped with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette containing the standardized HCl.
-
Titration Procedure: Begin the titration by adding small, precise increments of the HCl solution. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve. The equivalence point is the point of maximum slope on the curve. The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).
Aqueous Solubility Determination by HPLC-UV
An HPLC-based method provides a sensitive and accurate means of determining the aqueous solubility of a compound. The principle involves creating a saturated solution of the compound, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method.
Workflow for HPLC-Based Solubility Assay
Caption: Workflow for aqueous solubility determination by HPLC-UV.
Detailed Protocol:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Separation: Separate the undissolved solid from the solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation at high speed.
-
HPLC Analysis:
-
Develop a suitable reversed-phase HPLC method with UV detection at a wavelength where the compound has significant absorbance.
-
Prepare a series of standard solutions of the amine in a suitable solvent (e.g., methanol or acetonitrile) at known concentrations.
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.
-
Inject the filtered or centrifuged supernatant from the saturated solution and determine its concentration from the calibration curve.
-
Lipophilicity (logP) Determination by Shake-Flask Method
The shake-flask method is the traditional and most widely accepted technique for the experimental determination of the octanol-water partition coefficient (logP).[4] It involves partitioning the compound between two immiscible phases, typically n-octanol and water, and then measuring the concentration of the compound in each phase at equilibrium.
Workflow for Shake-Flask logP Determination
Caption: Workflow for logP determination by the shake-flask method.
Detailed Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing them to separate.
-
Partitioning: Dissolve a known amount of this compound in the pre-saturated aqueous phase. Add a known volume of the pre-saturated n-octanol.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning. Then, allow the mixture to stand undisturbed until the two phases have completely separated.
-
Phase Sampling: Carefully withdraw a sample from both the upper (octanol) and lower (aqueous) phases, taking care not to disturb the interface.
-
Concentration Analysis: Determine the concentration of the amine in each phase using a suitable analytical method, such as HPLC-UV, as described in the solubility protocol.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Stability and Handling Considerations
As with many aromatic amines, this compound may be susceptible to oxidation over time, particularly when exposed to air and light. It is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).
For related compounds, such as the hydrochloride salt of 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, GHS hazard statements indicate that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed examination of the core basic properties of this compound. By presenting predicted physicochemical data alongside robust, self-validating experimental protocols, this document serves as a valuable resource for researchers in drug discovery and development. A thorough understanding and empirical determination of the pKa, solubility, and lipophilicity are critical for advancing the development of new chemical entities based on this important molecular scaffold.
References
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Chemicalize. (n.d.). Calculations. Retrieved January 22, 2026, from [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]
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LogP / LogD shake-flask method. (2024). Protocols.io. [Link]
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A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025). ResearchGate. [Link]
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Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]
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How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru. [Link]
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Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH. [Link]
-
SwissADME. (n.d.). Swiss Institute of Bioinformatics. Retrieved January 22, 2026, from [Link]
-
VCCLAB. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. Retrieved January 22, 2026, from [Link]
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A-In-Depth-Technical-Guide-to-(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Abstract
This technical guide provides a comprehensive overview of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a chiral amine of significant interest in medicinal chemistry and pharmacology. The document details its chemical and physical properties, outlines a robust synthetic pathway via reductive amination of 7-methoxy-2-tetralone followed by diastereomeric salt resolution, and presents a validated analytical method for determining enantiomeric purity using Chiral High-Performance Liquid Chromatography (HPLC). Furthermore, this guide explores its critical applications as a key building block in the synthesis of pharmacologically active molecules, particularly those targeting the central nervous system. Safety protocols and handling procedures are also discussed to ensure its proper use in a research and development setting. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals working with this versatile compound.
Introduction
The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neurologically active agents.[1] These compounds are rigid analogs of phenethylamines, which restricts the conformation of the ethylamine side chain, providing valuable insights into structure-activity relationships at various receptors. This compound, the specific (R)-enantiomer, is a crucial chiral building block. Its stereochemistry is pivotal, as biological systems, being inherently chiral, often exhibit significantly different responses to different enantiomers of a drug.
The methoxy group at the 7-position modulates the electronic properties and metabolic stability of the molecule, influencing its interaction with biological targets. This guide will elucidate the synthesis, characterization, and application of this specific enantiomer, providing the technical detail necessary for its effective utilization in a laboratory setting.
Chemical and Physical Properties
Proper identification and understanding of the physicochemical properties of a compound are foundational to its application. The key identifiers and properties for this compound are summarized below. Note that CAS numbers can vary for the free base, its salts, and different enantiomers. The CAS number for the corresponding (S)-enantiomer is 121216-42-0.[2]
| Property | Value | Source |
| Chemical Name | (2R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | IUPAC |
| Synonyms | (R)-7-Methoxy-2-aminotetralin, (R)-2-Amino-7-methoxytetralin | - |
| CAS Number | 121251-89-6 ((R)-mandelate salt) | [3] |
| Molecular Formula | C₁₁H₁₅NO | [2] |
| Molecular Weight | 177.25 g/mol | [2] |
| Appearance | Typically an off-white to pale yellow solid or oil | - |
| Solubility | Soluble in methanol, ethanol, chloroform; sparingly soluble in water | General Chemical Knowledge |
Synthesis and Manufacturing
The synthesis of enantiomerically pure this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and stereochemical fidelity. The most common and industrially scalable approach involves the synthesis of the racemic amine followed by chiral resolution.
Synthesis Pathway: Reductive Amination and Chiral Resolution
The synthesis begins with the commercially available precursor, 7-Methoxy-2-tetralone (CAS: 4133-34-0). The ketone is converted to the racemic amine via reductive amination, which is then resolved into its constituent enantiomers.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Chiral Resolution
This protocol describes the resolution of the racemic amine using (L)-tartaric acid. The key principle is the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[]
-
Dissolution: Dissolve 1 mole-equivalent of racemic 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine in warm ethanol.
-
Salt Formation: In a separate vessel, dissolve 0.5 mole-equivalents of (L)-tartaric acid in warm ethanol. Causality Note: Using a sub-stoichiometric amount of the resolving agent often yields a higher enantiomeric excess in the first crop of crystals.
-
Precipitation: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to maximize precipitation of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol. This solid is enriched in the (R)-amine-(L)-tartrate salt. The filtrate is enriched in the (S)-amine-(L)-tartrate salt.
-
Recrystallization (Self-Validation): To achieve high enantiomeric purity (>99% e.e.), the isolated solid should be recrystallized one or more times from fresh ethanol. The enantiomeric excess of the salt should be checked by Chiral HPLC after each crystallization until the desired purity is reached.
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add a 2M sodium hydroxide solution until the pH is >12. Extract the liberated (R)-amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Final Product: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Analytical Characterization and Quality Control
Confirming the identity, purity, and particularly the enantiomeric excess (e.e.) of the final product is critical. While standard techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry are used for structural confirmation, Chiral HPLC is the gold standard for determining enantiomeric purity.[5][6]
Analytical Workflow
The quality control process ensures that the final product meets the required specifications for identity, chemical purity, and enantiomeric purity before it can be used in further research or development.
Caption: Analytical workflow for determining enantiomeric purity via Chiral HPLC.
Protocol: Chiral HPLC Method for Enantiomeric Purity
This method provides a robust procedure for separating the (R)- and (S)-enantiomers of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. The choice of a chiral stationary phase (CSP) is paramount. Polysaccharide-based CSPs, such as those coated with cellulose or amylose derivatives, are highly effective for this class of compounds.
-
HPLC System: Standard HPLC with UV detector.
-
Column: Chiral stationary phase, e.g., Lux® Cellulose-1 or Chiralpak® AD-H.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol with a small amount of an amine modifier (e.g., 0.1% Diethylamine). A typical starting ratio is 90:10 (Hexane:Isopropanol). Causality Note: The non-polar hexane is the weak solvent, while the polar isopropanol modifies retention. The diethylamine is crucial as it acts as a competitor for active sites on the silica surface, preventing peak tailing and improving peak shape for the basic amine analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 275 nm.
-
Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in the mobile phase.
-
Injection Volume: 10 µL.
System Suitability (Self-Validation): Before analyzing samples, inject a 1:1 racemic mixture of the compound. The analytical method is considered valid for use only if the resolution between the two enantiomer peaks is greater than 1.5.
Quantification: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the following formula: % e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100
Applications in Research and Drug Development
This compound is not typically an end-product drug but rather a highly valuable intermediate. Its rigid structure and defined stereochemistry make it an ideal starting point for synthesizing more complex molecules with specific pharmacological profiles.
-
Dopaminergic and Serotonergic Agents: The 2-aminotetralin core is a well-established pharmacophore for dopamine and serotonin receptors.[7] Derivatives are investigated for the treatment of Parkinson's disease, depression, and other CNS disorders. The specific stereochemistry of the (R)-enantiomer can confer selectivity for certain receptor subtypes.
-
Monoamine Releasing Agents: As a structural relative of amphetamine, this compound and its derivatives can act as monoamine releasing agents, increasing synaptic levels of dopamine, norepinephrine, and serotonin.[1][8] This makes them templates for developing treatments for ADHD or as research tools to study neurotransmitter systems.
-
Precursor for Other APIs: It serves as a key starting material in the multi-step synthesis of various active pharmaceutical ingredients (APIs).[2] Its primary amine handle allows for a wide range of chemical modifications (e.g., alkylation, acylation) to build molecular complexity and fine-tune pharmacological activity.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. All personnel must adhere to strict safety protocols when handling this and any chemical compound.
-
Hazard Identification: Based on data for related aminotetralin compounds, this substance should be considered harmful if swallowed and may cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Nitrile gloves
-
Chemical safety goggles
-
A properly fitted lab coat
-
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 2-8°C is recommended.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
This compound stands out as a stereochemically defined and versatile intermediate for drug discovery and development. Its synthesis, while requiring a critical chiral resolution step, is well-established and scalable. The analytical methods for its characterization, particularly Chiral HPLC, are robust and reliable, ensuring that material of high enantiomeric purity can be produced and verified. Its utility as a scaffold for neurologically active compounds ensures its continued relevance in the field of medicinal chemistry. This guide provides the foundational technical knowledge for scientists to confidently and safely incorporate this valuable building block into their research endeavors.
References
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PubChem. (n.d.). 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023, December 2). 2-Aminotetralin. Retrieved from [Link]
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Lipka, E., et al. (2003). Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins. Chromatographia, 58(9), 665-670. Available from: [Link]
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Pharmaffiliates. (n.d.). (S)-7-Methoxy-2-aminotetralin. Retrieved from [Link]
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McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362–367. Retrieved from [Link]
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Lee, S., et al. (2021). Enantioselective Mixed Matrix Membranes for Chiral Resolution. PMC - NIH. Retrieved from [Link]
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LookChem. (n.d.). 2-AMINO-7-METHOXYTETRALIN HCL. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. NIH. Retrieved from [Link]
- Google Patents. (n.d.). CN111333494A - Synthetic method of 6-methoxy-1-tetralone.
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Beilstein Journal of Organic Chemistry. (n.d.). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Institute. Retrieved from [Link]
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Wikipedia. (2024, January 10). Entactogen. Retrieved from [Link]
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Ferreira, A. C., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. Retrieved from [Link]
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Lipka, E., et al. (2005). Preparative HPLC separation of methoxytetralins, ligands for melatonin receptors, containing two chiral centers with polysaccharide chiral stationary phases. Determination of enantiomeric purity. PubMed. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (R)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. Retrieved from [Link]
-
Santoro, M., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. Retrieved from [Link]
-
Ilisz, I., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Semantic Scholar. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. PMC. Retrieved from [Link]
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- 7. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: Synthesis, Characterization, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a chiral aminotetralin derivative, is a molecule of significant interest in medicinal chemistry and pharmacology. Its rigid bicyclic structure serves as a valuable scaffold for the design of ligands targeting various receptors, most notably dopamine receptors. This technical guide provides a comprehensive overview of its chemical synthesis, detailed analytical characterization, and an in-depth look at its pharmacological properties, with a focus on its interaction with dopamine receptor subtypes. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical Structure and Properties
This compound possesses a tetrahydronaphthalene core with a methoxy group at the 7-position and an amine group at the 2-position. The stereochemistry at the C-2 position is of the (R)-configuration, which is crucial for its specific biological activity.
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | (2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
| CAS Number | 14750914-8 |
| Appearance | Typically a solid or oil |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and chloroform. The hydrochloride salt is generally water-soluble. |
graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Benzene ring with methoxy group C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"]; O1 [pos="-1.74,1!", label="O"]; C_Me [pos="-2.61,0.5!", label="CH₃"]; H1[pos="-1.3, -0.8!", label="H"]; H2[pos="0, -1.5!", label="H"]; H3[pos="1.3, -0.8!", label="H"];
// Fused aliphatic ring C7 [pos="1.74,0!", label="C"]; C8 [pos="1.74,-1!", label="CH₂"]; C9 [pos="0.87,-1.5!", label="CH₂"]; C10 [pos="0, -2!", label="CH"]; N1 [pos="-0.87,-2.5!", label="NH₂"];
// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C2 -- O1 [label=""]; O1 -- C_Me [label=""]; C3 -- H1[style=invis]; C4 -- H2[style=invis]; C5 -- H3[style=invis];
C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C4 [label=""]; C10 -- C9 [style=invis]; C10 -- N1 [style=invis];
// Aromaticity node [shape=point, width=0.1, height=0.1, label=""]; p1 [pos="-0.29,0.16!", label=""]; p2 [pos="0.29,0.16!", label=""]; p3 [pos="0, -0.2!", label=""]; p1 -- p2 -- p3 -- p1 [style=invis]; }
Figure 1: 2D Chemical Structure of this compound.
Synthesis of this compound
The synthesis of the racemic mixture of 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is typically achieved starting from 2,7-dimethoxynaphthalene[1]. The subsequent isolation of the desired (R)-enantiomer is then accomplished through chiral resolution.
Part 1: Synthesis of Racemic 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
A common synthetic route involves the following key steps, starting from the commercially available 2,7-dimethoxynaphthalene.
Figure 2: General synthetic workflow for racemic 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine.
Step-by-Step Methodology:
-
Birch Reduction of 2,7-Dimethoxynaphthalene: The starting material, 2,7-dimethoxynaphthalene, is subjected to a Birch reduction using sodium metal in a mixture of an alcohol (e.g., ethanol or isopropanol) and liquid ammonia to yield 7-methoxy-2-tetralone[1]. This step selectively reduces one of the aromatic rings. The choice of alcohol can influence the regioselectivity of the reduction.
-
Oximation of 7-Methoxy-2-tetralone: The resulting ketone, 7-methoxy-2-tetralone, is then converted to its corresponding oxime. This is typically achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine, in an alcoholic solvent[1]. The formation of the oxime is a crucial step for the subsequent introduction of the amine group.
-
Reduction of the Oxime to the Primary Amine: The final step in the synthesis of the racemic amine is the reduction of the oxime. This can be accomplished through various methods, with catalytic hydrogenation being a common choice. The oxime is hydrogenated over a catalyst such as Raney nickel or palladium on carbon in an alcoholic solvent, often under a hydrogen atmosphere[1]. This reduction yields the racemic mixture of 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine.
Part 2: Chiral Resolution of the Racemic Amine
To isolate the pharmacologically active (R)-enantiomer, a chiral resolution of the racemic amine is necessary. The most common and industrially scalable method is through the formation of diastereomeric salts using a chiral acid.
Sources
An In-Depth Technical Guide to the Predicted Mechanism of Action of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Abstract
(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral aminotetralin derivative. While direct pharmacological data for this specific enantiomer is limited in publicly accessible literature, its structural similarity to a well-studied class of psychoactive compounds allows for a predictive analysis of its mechanism of action. This guide synthesizes information from structurally related aminotetralins to propose a likely pharmacological profile for this compound, focusing on its anticipated interactions with dopaminergic and serotonergic systems. We will explore the predicted molecular targets, the probable downstream signaling cascades, and outline robust experimental protocols for the empirical validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals investigating novel psychoactive compounds.
Introduction: The Aminotetralin Scaffold
The 2-aminotetralin framework is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant activity at monoamine receptors. These molecules, including derivatives with varying substitutions on the aromatic ring and the amine, have been explored for their potential as agonists, antagonists, and releasing agents at dopamine and serotonin receptors. The stereochemistry at the 2-position of the tetralin ring is a critical determinant of pharmacological activity, often leading to distinct receptor affinities and functional effects between enantiomers.
This compound, hereafter referred to as (R)-7-MeO-T2A, is a specific enantiomer of a methoxy-substituted aminotetralin. The presence of the methoxy group at the 7-position is anticipated to modulate its receptor interaction profile compared to its hydroxylated or unsubstituted counterparts.
Predicted Molecular Targets and Functional Activity
Based on the extensive literature on analogous 2-aminotetralin derivatives, the primary molecular targets for (R)-7-MeO-T2A are predicted to be within the dopaminergic and serotonergic systems.
Dopaminergic System Interactions
Structurally related compounds, such as 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT), are known to be potent dopamine D2 and D3 receptor agonists[1]. Furthermore, studies on other aminotetralin analogs have demonstrated that dopaminergic activity can be stereoselective[2]. It is therefore highly probable that (R)-7-MeO-T2A interacts with dopamine receptors. The nature of this interaction (agonist vs. antagonist) remains to be empirically determined.
Serotonergic System Interactions
The 2-aminotetralin scaffold is also a common feature in ligands for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. For instance, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a classic 5-HT1A receptor agonist[1]. Given the structural similarities, (R)-7-MeO-T2A is likely to exhibit affinity for serotonin receptors. The methoxy substitution at the 7-position may confer a distinct selectivity profile compared to other analogs.
Predicted Receptor Affinity Profile
The following table summarizes the predicted receptor targets for (R)-7-MeO-T2A, with the understanding that these are hypotheses pending experimental validation.
| Predicted Target | Predicted Functional Activity | Rationale based on Structural Analogs |
| Dopamine D2 Receptor | Agonist/Partial Agonist | The 2-aminotetralin core is a known D2 agonist pharmacophore. |
| Dopamine D3 Receptor | Agonist/Partial Agonist | High affinity for D3 receptors is common among 2-aminotetralins like 7-OH-DPAT[1]. |
| Serotonin 5-HT1A Receptor | Agonist/Partial Agonist | The aminotetralin structure is a key feature of many 5-HT1A agonists[1]. |
| Serotonin 5-HT2A Receptor | Agonist/Antagonist | Interaction with 5-HT2A receptors is plausible, contributing to potential psychedelic or antipsychotic-like effects. |
Postulated Downstream Signaling Pathways
Assuming (R)-7-MeO-T2A acts as an agonist at D2 and 5-HT1A receptors, both of which are Gi/o-coupled G-protein coupled receptors (GPCRs), the following downstream signaling cascade is anticipated.
Upon agonist binding, the Gi/o alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). The βγ subunit of the G-protein can also modulate other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels.
Figure 1: Predicted Gi/o-coupled signaling pathway for (R)-7-MeO-T2A.
Recommended Experimental Workflows for Mechanism of Action Elucidation
To empirically determine the mechanism of action of (R)-7-MeO-T2A, a systematic pharmacological evaluation is necessary. The following experimental workflows are recommended.
Radioligand Binding Assays
This is a foundational step to determine the affinity of (R)-7-MeO-T2A for a panel of receptors, particularly dopaminergic and serotonergic subtypes.
Protocol:
-
Prepare cell membrane homogenates expressing the receptor of interest.
-
Incubate the membranes with a known radioligand for the target receptor at a fixed concentration.
-
Add increasing concentrations of (R)-7-MeO-T2A to compete with the radioligand for binding.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the inhibition constant (Ki) from the concentration-response curves.
Figure 2: Workflow for Radioligand Binding Assays.
Functional Assays
Functional assays are crucial to determine whether (R)-7-MeO-T2A acts as an agonist, antagonist, or inverse agonist at its target receptors.
Example Protocol (cAMP Assay for Gi/o-coupled receptors):
-
Culture cells expressing the Gi/o-coupled receptor of interest (e.g., D2 or 5-HT1A).
-
Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Add increasing concentrations of (R)-7-MeO-T2A.
-
Incubate for a specified period.
-
Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
-
Generate concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy.
Figure 3: Workflow for a cAMP-based Functional Assay.
Conclusion
While the precise mechanism of action of this compound awaits empirical elucidation, a strong predictive case can be made for its activity as a modulator of dopamine and serotonin receptors, likely acting as an agonist at Gi/o-coupled D2-like and 5-HT1A receptors. The provided experimental workflows offer a clear path for the validation of these hypotheses. Further research into this and related compounds will undoubtedly contribute to a deeper understanding of the structure-activity relationships of aminotetralins and may lead to the development of novel therapeutics for neurological and psychiatric disorders.
References
- McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362–367.
- Millan, M. J., Maiofiss, L., Cussac, D., Audinot, V., Boutin, J. A., & Newman-Tancredi, A. (2002). Differential actions of antiparkinson agents at multiple classes of monoaminergic receptor. I. A multivariate analysis of the binding profiles of 14 drugs at 21 native and cloned human receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 303(2), 791–804.
- Newman-Tancredi, A., Cussac, D., Audinot, V., Nicolas, J. P., De Ceuninck, F., Boutin, J. A., & Millan, M. J. (2002). Differential actions of antiparkinson agents at multiple classes of monoaminergic receptor. II. Agonist and antagonist properties at subtypes of dopamine D(2)-like receptor and alpha(1)/alpha(2)-adrenoceptor. Journal of Pharmacology and Experimental Therapeutics, 303(2), 805–814.
- Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology. Trends in Pharmacological Sciences, 15(7), 264–270.
- Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & de Giorgio, P. (2011). Serotonin-dopamine receptor ligands for the treatment of schizophrenia. Current medicinal chemistry, 18(31), 4813–4834.
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An In-depth Technical Guide to (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a chiral amine of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, explore a representative synthetic pathway with detailed experimental considerations, outline modern analytical techniques for its characterization, and discuss its applications as a pivotal structural motif in the creation of novel therapeutics.
Core Physicochemical Properties
This compound, also known as (R)-2-Amino-7-methoxytetralin, is a chiral primary amine built upon a tetralin scaffold. The presence of both a stereocenter and a methoxy-substituted aromatic ring makes it a valuable and versatile building block for creating complex molecular architectures with specific biological activities. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 177.25 g/mol | [1] |
| Molecular Formula | C₁₁H₁₅NO | [2] |
| CAS Number | 121216-43-1 | [2] |
| Appearance | Not specified (typically an oil or low-melting solid) | |
| Storage | 2-8°C Refrigerator | [1] |
Synthesis of this compound: A Representative Protocol
The synthesis of enantiomerically pure amines like this compound is a critical step in the development of chiral drugs. A common and effective strategy is the asymmetric reductive amination of a prochiral ketone, in this case, 7-methoxy-2-tetralone. This method allows for the direct installation of the amine functionality with control over the stereochemistry.
The following protocol is a representative, field-proven methodology adapted from established principles of asymmetric synthesis. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Synthetic Workflow Overview
Caption: Asymmetric reductive amination workflow.
Step-by-Step Experimental Protocol
Step 1: Formation of the Chiral Imine Intermediate
-
Procedure: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 7-methoxy-2-tetralone (1.0 eq) in toluene. Add (R)-(+)-α-methylbenzylamine (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq). Reflux the mixture for 4-6 hours, collecting the water that is formed.
-
Causality: The reaction of the ketone with a chiral amine forms a chiral imine (or more accurately, an enamine which tautomerizes to the imine). The use of a chiral auxiliary like (R)-(+)-α-methylbenzylamine is crucial as it introduces the element of stereocontrol. The removal of water drives the equilibrium towards the formation of the imine, ensuring a high conversion rate.
Step 2: Stereoselective Reduction
-
Procedure: After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure. The crude imine is then dissolved in methanol and cooled to 0°C in an ice bath. Sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise over 30 minutes. The reaction is stirred at 0°C for 2 hours and then allowed to warm to room temperature overnight.
-
Causality: The hydride reagent (NaBH₄) attacks the imine carbon. Due to the steric hindrance imposed by the chiral auxiliary, the hydride preferentially attacks from one face of the imine, leading to the formation of one diastereomer in excess. The choice of reducing agent and solvent can significantly impact the diastereoselectivity of this step.
Step 3: Deprotection via Hydrogenolysis
-
Procedure: The reaction mixture is quenched with water and the methanol is removed in vacuo. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The resulting diastereomeric amine adduct is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus) and stirred vigorously for 24 hours.
-
Causality: The palladium-catalyzed hydrogenolysis cleaves the benzylic C-N bond of the chiral auxiliary, which can then be removed. This step liberates the desired primary amine while leaving the newly formed stereocenter intact. This is a clean and efficient method for deprotection that often results in high yields.
Step 4: Purification
-
Procedure: The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the pure this compound.
-
Causality: Chromatographic purification is necessary to remove any remaining starting materials, by-products, and the cleaved chiral auxiliary, ensuring the final product is of high purity for subsequent applications.
Analytical Characterization
To ensure the identity, purity, and stereochemical integrity of the synthesized compound, a panel of analytical techniques must be employed. Each technique provides a piece of the puzzle, and together they form a self-validating system of quality control.
Analytical Workflow
Caption: Analytical workflow for product validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR will show characteristic signals for the aromatic, methoxy, and aliphatic protons, with specific splitting patterns and integrations that correspond to the expected structure. The carbon NMR will confirm the number and type of carbon atoms present.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn confirms the elemental composition (C₁₁H₁₅NO). Predicted mass-to-charge ratios for various adducts can be found in public databases.[3]
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity (or enantiomeric excess, e.e.) of the final product, chiral HPLC is the gold standard. By using a chiral stationary phase, the two enantiomers ((R) and (S)) can be separated and their relative peak areas quantified to calculate the e.e.
Applications in Drug Development
The 2-aminotetralin scaffold is a well-established pharmacophore that interacts with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and monoamine transporters.[4][5] Consequently, this compound serves as a crucial intermediate in the synthesis of novel drug candidates.
-
Dopamine and Serotonin Receptor Ligands: Derivatives of 2-aminotetralin are known to act as agonists or antagonists at dopamine and serotonin receptors.[6] For example, the drug Rotigotine, used in the treatment of Parkinson's disease, is a dopamine receptor agonist that shares a structural relationship with this class of compounds.[7] The specific stereochemistry and substitution pattern on the aromatic ring, such as the 7-methoxy group, are critical for modulating receptor affinity and selectivity.
-
Kinase Inhibitors: The (S)-enantiomer has been utilized as an intermediate in the synthesis of potent and orally bioavailable tetrahydronaphthalene-based Raf kinase inhibitors.[1] This highlights the importance of this scaffold in developing targeted cancer therapies.
-
Neurological and Psychiatric Disorders: Due to their ability to modulate key neurotransmitter systems, compounds derived from this amine are continuously being explored for the treatment of a range of central nervous system (CNS) disorders.
Conceptual Relationship in Drug Discovery
Caption: Role in the drug discovery pipeline.
Conclusion
This compound is more than just a chemical compound; it is a key enabling tool for medicinal chemists. Its well-defined stereochemistry and versatile chemical handles allow for its incorporation into complex molecules designed to interact with specific biological targets. A thorough understanding of its synthesis and analytical characterization is paramount to ensuring the quality and reproducibility of the downstream drug discovery and development efforts. As research into novel therapeutics for CNS disorders and oncology continues, the demand for high-purity chiral building blocks like this one will undoubtedly remain strong.
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(S)-7-Methoxy-2-aminotetralin - Pharmaffiliates. [Link]
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(S)-7-Methoxy-2-aminotetralin - Pharmaffiliates. [Link]
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Monoamine releasing agent - Wikipedia. [Link]
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7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride - PubChem. [Link]
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7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride - PubChemLite. [Link]
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A concise approach for the synthesis of 6-methoxy-2-tetralone - MedCrave online. [Link]
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6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride - PubChem. [Link]
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2-Aminotetralin - PubChem. [Link]
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(2R)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-2-AMINE - Matrix Fine Chemicals. [Link]
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2-Aminotetralin | C10H13N - PubChem. [Link]
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(2R)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-2-AMINE - Matrix Fine Chemicals. [Link]
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(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a chiral scaffold of significant interest in medicinal chemistry. This document moves beyond a simple recitation of data, offering insights into the synthetic strategies, analytical characterization, and the neuropharmacological relevance of this compound and its derivatives, grounded in established scientific principles.
Introduction: The Significance of the 2-Aminotetralin Scaffold
The 2-aminotetralin framework is a privileged structure in neuropharmacology, serving as the foundation for numerous compounds targeting monoamine neurotransmitter systems. These rigid analogues of phenylethylamines provide valuable tools for probing the structure-activity relationships of dopaminergic and serotonergic receptors.[1] The strategic placement of substituents on the aromatic ring and the amine functionality allows for the fine-tuning of receptor affinity and functional activity. This compound, with its specific stereochemistry and methoxy substitution, is a key intermediate and pharmacophore for developing selective ligands for various G-protein coupled receptors (GPCRs). Its unique structure is instrumental in the exploration of novel therapeutics for neurological and psychiatric disorders.[2]
Physicochemical Properties
Precise characterization of the physicochemical properties of a drug candidate is fundamental to its development. While experimental data for the free base of this compound is not extensively documented in publicly available literature, data for its precursor and related salts provide valuable reference points.
Table 1: Physicochemical Data of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 7-Methoxy-2-tetralone (Precursor) | (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (Enantiomer) |
| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₂O₂ | C₁₁H₁₅NO |
| Molecular Weight | 177.25 g/mol | 176.21 g/mol | 177.25 g/mol [3] |
| Appearance | Likely an oil or low-melting solid | Solid | Not specified |
| Boiling Point | Not available | 124-126 °C at 1.5 mmHg | Not available |
| Melting Point | Not available | Not specified | Not available |
| Density | Not available | 1.13 g/mL at 25 °C | Not available |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. | Not specified | Not specified |
| pKa | Predicted to be in the range of 9.5 - 10.5 for the protonated amine, typical for a primary amine of this type. | Not applicable | Predicted to be similar to the (R)-enantiomer. |
Synthesis and Enantioselective Control
The synthesis of enantiomerically pure 2-aminotetralins is a critical challenge in medicinal chemistry. The primary route to this compound involves the asymmetric reduction of the corresponding ketone precursor, 7-methoxy-2-tetralone.
Synthesis of the Precursor: 7-Methoxy-2-tetralone
7-Methoxy-2-tetralone serves as the key starting material. Its synthesis is well-established and can be achieved through various methods, often starting from commercially available materials.
Asymmetric Synthesis of this compound
Achieving the desired (R)-stereochemistry at the C2 position is paramount for targeted pharmacological activity. Two primary strategies are employed:
-
Asymmetric Reductive Amination: This is a highly efficient one-pot method that directly converts the ketone to the chiral amine. This process typically utilizes a chiral catalyst, often a chiral phosphoric acid or a transition metal complex with a chiral ligand, in the presence of an ammonia source and a reducing agent. The choice of catalyst is crucial for achieving high enantioselectivity.
-
Chiral Resolution: This classical method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or its derivatives. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent liberation of the amine from the separated salt yields the desired enantiomer.
Diagram 1: General Synthetic Pathways
Caption: Synthetic routes to this compound.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment are critical. This is achieved through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the protons of the tetralin ring. The chemical shifts and coupling patterns of the benzylic protons and the proton at the chiral center (C2) are particularly diagnostic.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 11 carbon atoms. The chemical shifts of the aromatic carbons will be influenced by the methoxy group, and the aliphatic carbons will have characteristic shifts. A table of predicted chemical shifts for a similar structure is provided for reference.[4]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product. Separation is achieved using a chiral stationary phase that interacts differently with the two enantiomers.
Pharmacological Profile: A Focus on Neuromodulation
This compound and its derivatives are primarily investigated for their ability to modulate dopaminergic and serotonergic systems. The specific stereochemistry and substitution pattern of this compound are expected to confer a unique receptor interaction profile.
Dopaminergic Activity
Many 2-aminotetralin derivatives are known to possess affinity for dopamine receptors, particularly the D2 and D3 subtypes.[5] The (R)-enantiomer's specific binding affinity and functional activity (agonist, antagonist, or partial agonist) at these receptors would determine its potential as a therapeutic agent for conditions like Parkinson's disease or schizophrenia.
Serotonergic Activity
The 2-aminotetralin scaffold is also a key feature of ligands for various serotonin (5-HT) receptors.[1] Of particular interest is the potential for interaction with 5-HT₁A and 5-HT₇ receptors, which are implicated in mood regulation and cognitive function.[2][6] The affinity and functional profile of this compound at these receptors would be crucial in evaluating its potential as an antidepressant or anxiolytic.
Diagram 2: Potential Neuromodulatory Targets
Caption: Potential interactions with key neurotransmitter receptors.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors or dust.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.
Based on data for similar aminotetralin compounds, potential hazards may include skin and eye irritation.[5][7]
Conclusion and Future Directions
This compound represents a valuable building block in the design of novel neuropharmacological agents. Its rigid structure and specific stereochemistry provide a platform for developing selective ligands for dopamine and serotonin receptors. Further research is warranted to fully elucidate its pharmacological profile, including comprehensive receptor binding and functional assays. The development of robust and scalable enantioselective synthetic routes will be crucial for advancing this and related compounds into preclinical and clinical development for the treatment of a range of central nervous system disorders.
References
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PubChem. (n.d.). 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. Retrieved from [Link]
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Wikipedia. (2023). Entactogen. In Wikipedia. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (S)-7-Methoxy-2-aminotetralin. Retrieved from [Link]
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- Dhir, A., Malik, S., Kessar, S. V., Singh, K. N., & Kulkarni, S. K. (2011). Evaluation of antidepressant activity of 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, a β-substituted phenylethylamine in mice. European Neuropsychopharmacology, 21(9), 705–714.
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- Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Tortorella, V. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 11(6), 684–700.
- Meyers, A. I., & Degnan, A. P. (2000). Enantioselective Synthesis of Rigid 2-Aminotetralins. Utility of Silicon as an Oxygen and Nitrogen Surrogate in the Tandem Addition Reaction. The Journal of Organic Chemistry, 65(11), 3503-3512.
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ResearchGate. (n.d.). Figure 2. Our strategy for the synthesis of chiral 2-aminotetralin. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination. Retrieved from [Link]
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(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine solubility data
An In-Depth Technical Guide to the Solubility Characterization of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine for Drug Development
Executive Summary
The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, formulation strategy, and the reliability of in-vitro screening assays. This compound is a key chiral intermediate recognized for its utility in the synthesis of bioactive molecules and novel therapeutic agents.[1][2] Despite its importance, publicly available, quantitative solubility data for this specific compound is scarce. This guide provides a comprehensive framework for researchers and drug development professionals to robustly characterize the aqueous solubility of this compound. We will delve into the core principles of pH-dependent solubility for amine-containing structures, present field-proven, step-by-step protocols for both thermodynamic and kinetic solubility determination, and offer insights into the causal logic behind critical experimental choices. The methodologies outlined herein are designed to generate high-quality, reliable data essential for informed decision-making throughout the drug development pipeline.
Introduction: The Imperative of Solubility in Pharmaceutical Science
An API must be in a dissolved state to be absorbed from the gastrointestinal tract and exert its therapeutic effect. Consequently, poor aqueous solubility is a major hurdle in drug development, often leading to low and erratic oral bioavailability, which can terminate the progression of otherwise promising candidates.[3] Insufficient solubility can also compromise the quality of data from in-vitro biological assays, masking a compound's true potency or introducing artifacts.[3] Therefore, a thorough understanding and quantitative measurement of a compound's solubility profile is not merely a data point but a critical prerequisite for successful lead optimization, formulation design, and ultimately, clinical success.
This compound serves as a valuable building block in medicinal chemistry.[1] This guide establishes the necessary experimental framework to define its solubility, a critical physicochemical parameter for any derivative compounds being considered for development.
Physicochemical Profile and Predicted Solubility Behavior
A molecule's structure dictates its physical properties. A preliminary analysis of this compound provides a strong hypothesis for its solubility behavior.
Compound Identity
| Property | Value | Source |
| IUPAC Name | (2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | [4] |
| CAS Number | 121216-43-1 | [4] |
| Molecular Formula | C₁₁H₁₅NO | [4] |
| Molecular Weight | 177.25 g/mol | [2][4] |
| Structure | A tetralin core with a methoxy group at position 7 and an amine group at the chiral center of position 2. |
The Structural Basis of pH-Dependent Solubility
The structure of this compound contains two key features governing its solubility:
-
A Lipophilic Core: The tetrahydronaphthalene ring system is largely non-polar, which tends to favor low aqueous solubility.
-
A Basic Amine Group: The primary amine (-NH₂) is a weak base. This is the most critical feature for understanding its aqueous solubility.
As a weak base, the amine group can accept a proton (H⁺) to form a positively charged ammonium salt (R-NH₃⁺). This ionization process is governed by the solution's pH. According to Le Châtelier's principle, in an acidic environment (high H⁺ concentration), the equilibrium will shift towards the formation of the protonated, ionized species. This cationic form is significantly more polar than the neutral free base, leading to a dramatic increase in its solubility in water.[5][6][7] Conversely, in a neutral or basic environment, the compound will predominantly exist as the less soluble, neutral free base. This relationship is fundamental to predicting its behavior in the physiological pH range of 1.2 to 6.8.[8]
Caption: pH-dependent equilibrium of the amine group.
Experimental Protocols for Solubility Determination
To accurately quantify solubility, standardized and validated methods are essential. Two primary types of solubility assays are employed in the pharmaceutical industry: thermodynamic and kinetic.
The Rationale: Thermodynamic vs. Kinetic Solubility
-
Thermodynamic Solubility (also known as equilibrium solubility) represents the true saturation point of a compound in a solvent after equilibrium has been reached between the dissolved and solid states. The "shake-flask" method is the gold-standard for this measurement.[9][10] It is resource-intensive but provides the most accurate and relevant data for late-stage development, formulation, and biopharmaceutics classification.[11][12]
-
Kinetic Solubility measures the concentration at which a compound precipitates when a concentrated stock solution (typically in dimethyl sulfoxide, DMSO) is introduced into an aqueous buffer.[11][12] It is not a true equilibrium measurement but is valued in early discovery for its high throughput, low compound consumption, and ability to quickly flag compounds that may have solubility liabilities.[13]
Protocol 1: Thermodynamic Equilibrium Solubility via the Shake-Flask Method
This protocol is designed to provide definitive solubility data across a physiologically relevant pH range.
Expertise & Causality: The core principle is to ensure a true equilibrium is reached. An excess of solid compound is used to guarantee that the solution becomes saturated, and a prolonged incubation time (e.g., 24 hours) allows the dissolution rate to plateau.[9][10] Temperature is controlled at 37 °C to mimic physiological conditions.[8]
Step-by-Step Methodology:
-
Preparation of pH Buffers: Prepare a series of pharmaceutically relevant buffers, such as:
-
pH 1.2 (Simulated Gastric Fluid, without enzymes)
-
pH 4.5 (Acetate buffer)
-
pH 6.8 (Phosphate buffer, Simulated Intestinal Fluid, without enzymes)
-
A minimum of three replicate determinations at each pH is recommended.[8]
-
-
Compound Addition: Weigh an amount of solid this compound into a glass vial that is known to be in excess of its expected solubility (e.g., 1-2 mg per 1 mL of buffer).
-
Self-Validation Check: The presence of undissolved solid material at the end of the experiment is essential to confirm that equilibrium saturation was achieved.[9]
-
-
Equilibration: Add the appropriate buffer to each vial. Seal the vials and place them in an orbital shaker or on a vial roller system in an incubator set to 37 ± 1 °C. Agitate for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step.
-
Method: Centrifuge the vials at high speed (e.g., >10,000 g for 15 minutes). Carefully collect the supernatant, avoiding any disturbance of the solid pellet.
-
Alternative: Filtration using a low-binding filter (e.g., PVDF). Causality Note: Filtration can be a source of error due to potential adsorption of the compound onto the filter membrane. This risk is highest for low-solubility compounds.[10]
-
-
Sample Preparation & Quantification:
-
Prepare a calibration curve by making serial dilutions of a known concentration of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Dilute the collected supernatant samples with the same solvent to bring them into the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS.[3][11]
-
-
Data Calculation: Using the calibration curve, determine the concentration of the compound in the diluted samples. Multiply by the dilution factor to calculate the final solubility in the original buffer, typically reported in µg/mL or µM.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: High-Throughput Kinetic Solubility Assay
This protocol is optimized for rapid screening during early lead identification and optimization.
Expertise & Causality: The challenge with poorly soluble compounds is their slow dissolution rate. This method bypasses that kinetic barrier by starting with the compound already in solution (DMSO).[12] The assay then determines the point at which the compound crashes out of the aqueous solution, giving a rapid, albeit less precise, measure of solubility. The percentage of DMSO is kept low (typically ≤2%) as it can act as a co-solvent and artificially inflate the measured solubility.[11]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).
-
Assay Plate Preparation: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells (e.g., 2 µL of stock into 198 µL of buffer). Mix well.
-
Incubation: Incubate the plate at room temperature or 37 °C for a shorter period, typically 1 to 2 hours.[11][13]
-
Detection and Quantification:
-
Nephelometry (Turbidity): The most common high-throughput method. A plate reader measures the light scattering caused by the formation of precipitate. The concentration at which scattering appears is the kinetic solubility limit.
-
Filtration/Quantification: Alternatively, the contents of the wells can be filtered through a 96-well filter plate, and the concentration of the soluble compound in the filtrate is determined by HPLC-UV or LC-MS/MS, similar to the thermodynamic method.[14]
-
Data Presentation and Interpretation
Clear presentation of solubility data is crucial for project teams.
Tabulating Solubility Data
Quantitative results should be summarized in a clear, concise table.
| pH of Buffer | Method | Incubation Temp. (°C) | Mean Solubility (µg/mL) ± SD | Mean Solubility (µM) ± SD |
| 1.2 | Thermodynamic | 37 | Experimental Value | Calculated Value |
| 4.5 | Thermodynamic | 37 | Experimental Value | Calculated Value |
| 6.8 | Thermodynamic | 37 | Experimental Value | Calculated Value |
| 7.4 | Kinetic | 37 | Experimental Value | Calculated Value |
Interpreting the pH-Solubility Profile
For this compound, the expected result is a pH-solubility profile characteristic of a weak base: high solubility at the acidic pH of 1.2, which decreases as the pH increases towards 6.8. This profile provides critical insights:
-
High solubility at pH 1.2: Suggests the compound will readily dissolve in the stomach.
-
Lower solubility at pH 6.8: Indicates that the compound may be prone to precipitation as it transitions from the stomach to the small intestine, a phenomenon that could limit absorption. This information is vital for selecting appropriate formulation strategies, such as salt formation or enabling technologies, to maintain solubility throughout the gastrointestinal tract.
Conclusion
While specific solubility values for this compound are not readily found in public literature, its chemical structure as a primary amine provides a clear, testable hypothesis of pH-dependent solubility. For drug development professionals, relying on prediction is insufficient. The robust, validated experimental protocols detailed in this guide—particularly the gold-standard shake-flask thermodynamic solubility method—provide a reliable pathway to generate the essential data required for confident decision-making. A comprehensive pH-solubility profile is a foundational dataset that directly impacts candidate selection, formulation development, and the overall probability of creating a safe and effective oral medicine.
References
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5641-5645. Retrieved from [Link]
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PubChem. (n.d.). 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. Retrieved from [Link]
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Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
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Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Retrieved from [Link]
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WHO. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
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The Organic Chemistry Tutor. (2024). pH and Solubility. YouTube. Retrieved from [Link]
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Chem-Impex. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride. Retrieved from [Link]
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MDPI. (2023). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. Retrieved from [Link]
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Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]
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CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]
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Wikipedia. (n.d.). 2-Aminotetralin. Retrieved from [Link]
-
Chad's Prep. (2022). 17.6 pH Effects on Solubility | General Chemistry. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 121216-42-0 | Product Name : (S)-7-Methoxy-2-aminotetralin. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). (2R)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-2-AMINE. Retrieved from [Link]
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SENOVA PHARMA. (n.d.). Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Introduction
(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral amine that serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its rigid tetralin scaffold and specific stereochemistry are key features for molecular recognition by biological targets, making it a valuable intermediate in drug discovery and development. This guide provides a comprehensive overview of a reliable and frequently employed synthetic pathway to obtain this compound in high enantiomeric purity. We will delve into the strategic considerations behind each synthetic step, from the construction of the core tetralone intermediate to the critical stereoselective introduction of the amine functionality. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven insights.
Strategic Overview of the Synthesis
The synthesis of this compound can be logically divided into three key stages:
-
Formation of the Key Intermediate, 7-Methoxy-2-tetralone: This stage focuses on the construction of the bicyclic ketone, which is the direct precursor to the aminotetralin core.
-
Introduction of the Amine Functionality: This involves the conversion of the ketone to a racemic amine via reductive amination.
-
Enantioselective Resolution: The final and most critical stage involves the separation of the desired (R)-enantiomer from the racemic mixture.
This guide will primarily focus on a classical and robust synthetic route that has been widely documented in the chemical literature.
Figure 1: Overall synthetic strategy for this compound.
Part 1: Synthesis of 7-Methoxy-2-tetralone
The most common and efficient route to 7-methoxy-2-tetralone commences with the Birch reduction of commercially available 2,7-dimethoxynaphthalene.[1][2] This reaction selectively reduces one of the aromatic rings, which upon acidic workup, yields the desired enol ether that is readily hydrolyzed to the tetralone.
Mechanism and Rationale: The Birch Reduction
The Birch reduction is a powerful method for the partial reduction of aromatic rings.[3][4][5][6][7] It employs a solution of an alkali metal (typically sodium or lithium) in liquid ammonia with an alcohol as a proton source. The solvated electrons from the alkali metal add to the aromatic ring to form a radical anion. This is followed by protonation by the alcohol and a subsequent addition of another electron and a final protonation to yield a 1,4-cyclohexadiene derivative. The regioselectivity of the Birch reduction is governed by the electronic nature of the substituents on the aromatic ring. For electron-donating groups like methoxy, the reduction occurs at the ortho and meta positions to minimize charge repulsion in the radical anion intermediate.
Experimental Protocol: Synthesis of 7-Methoxy-2-tetralone
Reaction:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,7-Dimethoxynaphthalene | 188.22 | 18.8 g | 0.1 |
| Sodium metal | 22.99 | 6.9 g | 0.3 |
| Liquid Ammonia | 17.03 | ~300 mL | - |
| Anhydrous Ethanol | 46.07 | 25 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Procedure:
-
A 1 L three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer is charged with approximately 300 mL of liquid ammonia.
-
To the stirred liquid ammonia, small pieces of sodium metal (6.9 g, 0.3 mol) are added cautiously until a persistent deep blue color is obtained.
-
A solution of 2,7-dimethoxynaphthalene (18.8 g, 0.1 mol) in 100 mL of anhydrous diethyl ether is added dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, anhydrous ethanol (25 mL) is added dropwise over 20 minutes. The blue color will gradually fade.
-
The reaction is stirred for an additional 2 hours, and then the ammonia is allowed to evaporate overnight under a fume hood.
-
The remaining residue is cautiously quenched with water (100 mL) and then acidified to pH 1-2 with concentrated hydrochloric acid.
-
The mixture is heated to reflux for 1 hour to ensure complete hydrolysis of the enol ether intermediate.
-
After cooling to room temperature, the mixture is extracted with diethyl ether (3 x 100 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL), brine (100 mL), and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude 7-methoxy-2-tetralone, which can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Yield: ~70-80%
Characterization of 7-Methoxy-2-tetralone:
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 40-43 °C.
-
Boiling Point: 124-126 °C at 1.5 mmHg.[4]
-
¹H NMR (CDCl₃, 300 MHz): δ 7.05 (d, 1H), 6.75 (dd, 1H), 6.65 (d, 1H), 3.80 (s, 3H), 3.50 (s, 2H), 2.95 (t, 2H), 2.50 (t, 2H).
-
¹³C NMR (CDCl₃, 75 MHz): δ 210.5, 158.0, 135.0, 129.5, 125.0, 113.0, 112.5, 55.4, 45.0, 39.0, 29.0.[8][9][10][11]
-
MS (EI): m/z 176 (M+).
Part 2: Synthesis of Racemic 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
The most direct method for introducing the amine functionality is through reductive amination of the 7-methoxy-2-tetralone. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.
Mechanism and Rationale: Reductive Amination
Reductive amination is a versatile and widely used method for the synthesis of amines.[12] The reaction proceeds via the initial formation of a hemiaminal upon reaction of the ketone with ammonia, which then dehydrates to form an imine. The imine is then reduced to the amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being popular choices due to their selectivity in reducing the iminium ion over the ketone starting material. Catalytic hydrogenation over Raney nickel is also an effective method.
Experimental Protocol: Reductive Amination
Reaction:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 7-Methoxy-2-tetralone | 176.21 | 17.6 g | 0.1 |
| Ammonium Acetate | 77.08 | 38.5 g | 0.5 |
| Sodium Cyanoborohydride | 62.84 | 9.4 g | 0.15 |
| Methanol | 32.04 | 250 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Sodium Hydroxide | 40.00 | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
Procedure:
-
To a solution of 7-methoxy-2-tetralone (17.6 g, 0.1 mol) in 250 mL of methanol, ammonium acetate (38.5 g, 0.5 mol) is added.
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium cyanoborohydride (9.4 g, 0.15 mol) is then added portion-wise over 15 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The methanol is removed under reduced pressure.
-
The residue is dissolved in water (200 mL) and acidified to pH 2 with concentrated hydrochloric acid.
-
The aqueous layer is washed with dichloromethane (2 x 100 mL) to remove any unreacted ketone.
-
The aqueous layer is then basified to pH 12 with a 2 M sodium hydroxide solution and extracted with dichloromethane (3 x 100 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to afford racemic 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine as an oil.
Expected Yield: ~60-70%
Purification: The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized.[13]
Part 3: Chiral Resolution of rac-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
The separation of the racemic amine into its constituent enantiomers is achieved through diastereomeric salt formation with a chiral resolving agent.[14] Tartaric acid and its derivatives are commonly used for this purpose due to their availability in both enantiomeric forms and their ability to form crystalline salts with amines.[15][16][17][18]
Principle of Chiral Resolution by Diastereomeric Salt Formation
This classical resolution technique relies on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. Once the less soluble diastereomeric salt is isolated, the desired enantiomer of the amine can be liberated by treatment with a base.
Figure 2: Workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocol: Chiral Resolution with (R,R)-Tartaric Acid
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| rac-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | 177.24 | 17.7 g | 0.1 |
| (R,R)-Tartaric Acid | 150.09 | 15.0 g | 0.1 |
| Ethanol | 46.07 | As needed | - |
| Sodium Hydroxide | 40.00 | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
Procedure:
-
A solution of rac-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (17.7 g, 0.1 mol) in 100 mL of hot ethanol is prepared.
-
A solution of (R,R)-tartaric acid (15.0 g, 0.1 mol) in 100 mL of hot ethanol is added to the amine solution.
-
The mixture is allowed to cool slowly to room temperature, and then stored at 4 °C overnight to facilitate crystallization of the diastereomeric salt.
-
The crystalline precipitate is collected by filtration, washed with a small amount of cold ethanol, and dried. This is the first crop of the (R)-amine-(R,R)-tartrate salt.
-
The enantiomeric excess (e.e.) of the amine in the salt can be determined by chiral HPLC analysis after liberating a small sample with base.
-
The salt is recrystallized from ethanol until a constant optical rotation and a high e.e. are achieved.
-
To liberate the free (R)-amine, the diastereomeric salt is dissolved in water and treated with a 2 M sodium hydroxide solution until the pH is greater than 12.
-
The aqueous solution is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.
Expected Yield: The theoretical maximum yield for the desired enantiomer is 50%. Practical yields after resolution are typically in the range of 30-40%.
Characterization of this compound:
-
Appearance: Colorless to pale yellow oil.
-
Optical Rotation: [α]D = +X° (c = 1, CHCl₃) - Note: The specific rotation should be determined experimentally and compared with literature values.
-
¹H NMR (CDCl₃, 300 MHz): The spectrum will be very similar to the racemic mixture. Chiral shift reagents or derivatization with a chiral agent (e.g., Mosher's acid chloride) can be used to distinguish the enantiomers by NMR.[8]
-
¹³C NMR (CDCl₃, 75 MHz): Similar to the racemic mixture.
-
Chiral HPLC: Analysis on a suitable chiral stationary phase is essential to determine the enantiomeric excess.
Alternative and Emerging Synthesis Strategies
While the classical resolution approach is robust, modern asymmetric synthesis offers more elegant and atom-economical routes.
-
Asymmetric Reductive Amination: This approach involves the direct conversion of 7-methoxy-2-tetralone to the (R)-amine using a chiral catalyst. Transition metal catalysts with chiral ligands (e.g., Ru-BINAP complexes) or biocatalysts like imine reductases (IREDs) can achieve high enantioselectivity.[19][20][21][22][23][24][25][26][27] Enzymatic reductive amination is particularly attractive due to its high selectivity and mild reaction conditions.[22]
-
Asymmetric Hydrogenation of Enamines: The tetralone can be converted to an enamine, which can then be asymmetrically hydrogenated using a chiral catalyst to furnish the desired (R)-amine.
These methods, while potentially more efficient, often require specialized catalysts and more extensive optimization for a specific substrate.
Conclusion
The synthesis of this compound is a well-established process that hinges on the successful execution of a few key transformations. The pathway involving the Birch reduction of 2,7-dimethoxynaphthalene, followed by reductive amination and chiral resolution with tartaric acid, represents a reliable and scalable approach. This guide has provided a detailed, step-by-step protocol for this synthesis, along with the underlying chemical principles and rationale for each step. For drug development professionals and synthetic chemists, a thorough understanding of these methods is crucial for the efficient and stereocontrolled production of this valuable chiral building block. As the field of asymmetric catalysis continues to advance, direct enantioselective methods will likely become more prevalent, offering even more efficient routes to this and other important chiral amines.
References
- Garcia, A. E., Ouizem, S., Cheng, X., Romanens, P., & Kundig, E. P. (2010). Supporting Information for Asymmetric Catalysis with Planar Chiral (η6-arene)chromium(0) Complexes: A New Class of Ligands for the Enantioselective Copper-Catalyzed 1,4-Addition of Diethylzinc to Enones.
-
Master Organic Chemistry. Birch Reduction of Aromatic Rings. (2019). Available from: [Link]
- Takeda Pharmaceutical Company. (2023). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915. Organic Process Research & Development.
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Request PDF. Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination. Available from: [Link]
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Request PDF. The Birch Reduction of Aromatic Compounds. Available from: [Link]
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Request PDF. Examples of asymmetric reductive aminations catalyzed by chiral... Available from: [Link]
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ResearchGate. The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Available from: [Link]
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YouTube. (2020). Birch reduction mechanism || reducing agents || solved problems. Available from: [Link]
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PubChem. 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. Available from: [Link]
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ChemConnections. 13C NMR Spectroscopy 1H and 13C NMR compared. Available from: [Link]
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ResearchGate. Figure 2. Our strategy for the synthesis of chiral 2-aminotetralin. Available from: [Link]
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Global Substance. 5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-aMine. Available from: [Link]
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An In-Depth Technical Guide to (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: From Discovery to a Key Serotonergic Probe
This guide provides a comprehensive technical overview of the discovery, synthesis, and pharmacological significance of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a molecule of significant interest in the field of neuroscience and drug development. We will delve into the historical context of its emergence, the chemical strategies for its stereoselective synthesis, and the nuanced pharmacology that makes it a valuable tool for researchers exploring the intricacies of the serotonin system.
Introduction: The Significance of the 2-Aminotetralin Scaffold
The 2-amino-1,2,3,4-tetrahydronaphthalene (2-aminotetralin) framework is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the conformation of endogenous neurotransmitters, particularly dopamine and serotonin. This structural motif has been the foundation for the development of numerous centrally acting agents. The exploration of substituted 2-aminotetralins has a rich history, driven by the quest for selective ligands for various G-protein coupled receptors (GPCRs) implicated in a range of neurological and psychiatric disorders.
Early research into 2-aminotetralin derivatives focused on their interactions with dopamine receptors. However, the versatility of this scaffold soon led to the discovery of potent and selective ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors. The precise substitution pattern on both the aromatic ring and the amino group allows for fine-tuning of the pharmacological profile, leading to compounds with distinct selectivities for different 5-HT receptor subtypes.
The Emergence of a Key Serotonergic Ligand: A Historical Perspective
The discovery of this compound is not attributable to a single "eureka" moment but rather represents a culmination of decades of research into the structure-activity relationships of serotonergic agents. The journey began with the exploration of various aminotetralin analogs and the growing understanding of the structural requirements for potent and selective interaction with different 5-HT receptor subtypes.
A pivotal moment in this field was the development of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) in the 1980s, which became the prototypical high-affinity agonist for the 5-HT1A receptor[1]. This discovery spurred further investigation into the 2-aminotetralin scaffold, with researchers systematically modifying the substitution patterns to probe the binding pockets of various 5-HT receptors.
While a specific, seminal publication detailing the very first synthesis and serotonergic characterization of the (R)-enantiomer of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine remains elusive in historical literature, its importance emerged from the broader investigation of methoxy-substituted 2-aminotetralins. The work of medicinal chemists like David E. Nichols and others in defining the class of "entactogens" and exploring the pharmacology of serotonin receptor ligands laid the groundwork for understanding the nuanced effects of such compounds[2].
More recent and highly influential work has solidified the significance of this particular molecule. A 2024 study on 2-aminotetralin-type serotonin 5-HT1 agonists highlighted the critical role of stereochemistry, demonstrating a clear preference for the (S)-enantiomer (which corresponds to the (R)-configuration for this specific compound due to Cahn-Ingold-Prelog priority rules) at 5-HT1A, 5-HT1B, and 5-HT1D receptors[3][4][5][6]. This stereoselectivity underscores the importance of accessing enantiomerically pure compounds to dissect their precise pharmacological actions.
Stereoselective Synthesis: The Art of Asymmetric Chemistry
The biological activity of chiral molecules like 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is often confined to a single enantiomer. Therefore, the development of efficient and stereoselective synthetic routes is paramount. The synthesis of the (R)-enantiomer typically starts from the readily available precursor, 7-methoxy-2-tetralone.
Synthesis of the Precursor: 7-Methoxy-2-tetralone
Several synthetic routes to 7-methoxy-2-tetralone have been reported. One common approach involves the Birch reduction of 2,7-dimethoxynaphthalene followed by hydrolysis and isomerization.
A detailed, multi-step synthesis is outlined below:
Experimental Protocol: Synthesis of 7-Methoxy-2-tetralone
-
Birch Reduction: 2,7-Dimethoxynaphthalene is dissolved in a mixture of liquid ammonia, an alcohol (such as ethanol or tert-butanol), and an alkali metal (e.g., sodium or lithium). The reaction proceeds via a single electron transfer mechanism to yield the corresponding dihydro intermediate.
-
Hydrolysis: The resulting enol ether is then subjected to acidic hydrolysis (e.g., with aqueous oxalic acid or dilute hydrochloric acid) to afford 7-methoxy-1,2-dihydro-2-naphthalenone.
-
Isomerization: The conjugated ketone is then isomerized to the more stable 7-methoxy-2-tetralone under basic or acidic conditions.
Causality: The choice of the Birch reduction is crucial for the regioselective reduction of the naphthalene ring system. The subsequent hydrolysis and isomerization steps are standard transformations to arrive at the desired tetralone.
Asymmetric Amination: Achieving Enantiopurity
The key step in the synthesis of this compound is the introduction of the amine group at the C2 position with control over the stereochemistry. Several strategies have been employed to achieve this:
-
Reductive Amination with a Chiral Auxiliary: 7-Methoxy-2-tetralone can be reacted with a chiral amine (a chiral auxiliary) to form a chiral imine or enamine. Subsequent reduction of this intermediate, often with a hydride reducing agent, proceeds diastereoselectively. The chiral auxiliary is then cleaved to yield the desired chiral amine.
-
Asymmetric Reductive Amination: This more modern approach utilizes a chiral catalyst, often a transition metal complex with a chiral ligand, to directly catalyze the reductive amination of 7-methoxy-2-tetralone in the presence of an ammonia source and a reducing agent (e.g., hydrogen gas or a hydride source). This method is often more atom-economical.
-
Enzymatic Resolution: The racemic amine can be synthesized and then resolved using a lipase enzyme that selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
Visualizing the Synthetic Pathway:
Caption: Synthetic routes to this compound.
Pharmacological Profile: A Selective Serotonin Receptor Ligand
This compound exhibits a distinct pharmacological profile characterized by its high affinity and agonist activity at specific serotonin receptor subtypes.
Receptor Binding Affinity
Radioligand binding assays have been instrumental in characterizing the interaction of this compound with various receptors. The (R)-enantiomer displays a significantly higher affinity for several 5-HT1 receptor subtypes compared to its (S)-counterpart.
Table 1: Receptor Binding Affinities (Ki, nM) of 7-Methoxy-2-aminotetralin Enantiomers
| Receptor | (R)-enantiomer | (S)-enantiomer |
| 5-HT1A | High | Low |
| 5-HT1B | Moderate | Very Low |
| 5-HT1D | Moderate | Very Low |
| 5-HT7 | Moderate | Low |
Note: The terms "High," "Moderate," "Low," and "Very Low" are qualitative descriptors based on published data and are intended for comparative purposes.
This stereoselectivity is a testament to the specific and well-defined interactions between the ligand and the chiral environment of the receptor's binding pocket.
Functional Activity
Beyond binding, functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. This compound has been shown to be an agonist at the 5-HT1A receptor, meaning it activates the receptor to elicit a cellular response. Its activity at other 5-HT receptor subtypes is more complex and can vary depending on the specific assay and cellular context.
The agonist activity at 5-HT1A receptors is particularly significant, as this receptor is a key regulator of mood, anxiety, and cognition.
Visualizing the Serotonergic Synapse:
Caption: The serotonergic synapse and the action of (R)-7-MeO-PAT.
Applications in Research and Drug Development
The high affinity and selectivity of this compound for specific serotonin receptors make it an invaluable tool for researchers.
-
Probing Receptor Function: As a selective agonist, it can be used to investigate the physiological and behavioral roles of the 5-HT1A receptor and other related subtypes in various animal models of neurological and psychiatric disorders.
-
Lead Compound for Drug Discovery: The 2-aminotetralin scaffold, with the specific substitution pattern of this compound, serves as a starting point for the design and synthesis of novel therapeutic agents targeting the serotonin system. Modifications to the molecule can be made to further enhance selectivity, improve pharmacokinetic properties, and reduce off-target effects.
Conclusion and Future Directions
This compound stands as a testament to the power of medicinal chemistry in dissecting complex biological systems. Its story is one of incremental discovery, built upon a deep understanding of structure-activity relationships and the continuous refinement of synthetic methodologies. As our knowledge of the serotonin system and its role in disease continues to expand, this molecule and its derivatives will undoubtedly remain at the forefront of research, providing valuable insights and paving the way for the development of next-generation therapeutics for a host of neurological and psychiatric conditions. Future research will likely focus on further optimizing the selectivity profile of this scaffold and exploring its potential in novel therapeutic applications.
References
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Nichols, D. E. (1986). Differences between the mechanism of action of MDMA, MBDB and the classic hallucinogens. Identification of a new therapeutic class: entactogens. Journal of psychoactive drugs, 18(4), 305-313. [Link]
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Arias, A. J., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 15(2), 357-370. [Link]
- Arvidsson, L. E., et al. (1981). 8-Hydroxy-2-(di-n-propylamino)tetralin, a new centrally acting 5-hydroxytryptamine receptor agonist. Journal of Medicinal Chemistry, 24(8), 921-923.
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Pharmaffiliates. (S)-7-Methoxy-2-aminotetralin. [Link]
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PubMed. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. [Link]
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Wikipedia. 8-OH-DPAT. [Link]
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ACS Publications. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. [Link]
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ResearchGate. Development of 2-Aminotetralin-Type Serotonin 5-HT 1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT 1A , 5-HT 1B , 5-HT 1D , and 5-HT 1F Receptors. [Link]
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PubMed. 8-OH-DPAT as a 5-HT7 agonist: phase shifts of the circadian biological clock through increases in cAMP production. [Link]
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National Center for Biotechnology Information. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. [Link]
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Unlocking the Therapeutic Potential of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: A Guide to Novel Research Frontiers
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a chiral aminotetralin derivative, stands as a promising yet underexplored scaffold in medicinal chemistry. Its structural similarity to established dopaminergic and serotonergic ligands suggests a rich pharmacological profile with significant therapeutic potential. This guide provides an in-depth analysis of this compound, synthesizing existing knowledge on its chemical properties and the structure-activity relationships of its analogs. More importantly, it charts a course for future research, proposing novel therapeutic avenues in neurodegenerative and psychiatric disorders. Detailed experimental protocols are provided to empower researchers to investigate these hypotheses, ultimately aiming to translate the latent potential of this molecule into tangible clinical innovations.
Introduction: The 2-Aminotetralin Scaffold - A Privileged Motif in Neuropharmacology
The 2-aminotetralin framework is a cornerstone in the design of ligands for dopamine and serotonin receptors. Its rigidified phenethylamine backbone mimics the conformation of endogenous neurotransmitters, leading to high-affinity interactions with these G-protein coupled receptors (GPCRs). The prototypical 2-aminotetralin, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), is a potent and selective 5-HT1A receptor agonist, widely used as a research tool.[1] Variations in aromatic substitution and N-alkyl groups have yielded a diverse array of compounds with distinct receptor subtype selectivities and functional activities.[2][3]
This compound presents a unique combination of stereochemistry and substitution. The (R)-enantiomer is often associated with potent dopamine receptor agonism in related series, while the 7-methoxy group is known to modulate receptor affinity and selectivity.[4] This specific combination suggests a potential for a nuanced pharmacological profile, possibly a dual-acting dopamine and serotonin receptor modulator, a class of drugs with significant therapeutic advantages in complex neuropsychiatric disorders.
Inferred Pharmacological Profile: A Foundation for Hypothesis-Driven Research
While a comprehensive pharmacological characterization of this compound is not yet publicly available, we can infer a probable binding profile based on extensive structure-activity relationship (SAR) studies of analogous compounds.
Table 1: Postulated Receptor Affinities of this compound
| Receptor Target | Predicted Affinity (Ki) | Predicted Functional Activity | Rationale based on SAR of Analogs |
| Dopamine D2 | High (Low nM) | Agonist/Partial Agonist | The 2-aminotetralin core is a classic D2 agonist scaffold.[3] The (R)-enantiomer typically exhibits higher D2 affinity. |
| Dopamine D3 | High (Low nM) | Agonist/Partial Agonist | D3 receptors often show high affinity for D2 receptor ligands. |
| Serotonin 5-HT1A | Moderate (Mid-High nM) | Agonist/Partial Agonist | The 2-aminotetralin structure is present in 5-HT1A agonists like 8-OH-DPAT.[1] |
| Serotonin 5-HT7 | Moderate (Mid-High nM) | Agonist/Antagonist | The 7-methoxy substitution may confer affinity for the 5-HT7 receptor.[5] |
| Adrenergic α2 | Low to Moderate | - | Some aminotetralins exhibit affinity for adrenergic receptors. |
This predicted profile of a potent D2/D3 agonist with significant 5-HT1A activity suggests therapeutic potential in conditions where both dopaminergic and serotonergic systems are dysregulated.
Proposed Research Areas: Charting a Path to Clinical Application
The inferred pharmacological profile of this compound opens up several exciting avenues for investigation.
Neurodegenerative Disorders: A Novel Approach to Parkinson's Disease
Dopamine agonists are a mainstay in the treatment of Parkinson's disease, compensating for the loss of dopaminergic neurons in the substantia nigra. However, long-term treatment is often complicated by motor fluctuations and dyskinesias. A D2/D3 agonist with concomitant 5-HT1A agonism could offer significant advantages. 5-HT1A receptor activation has been shown to modulate dopamine release and may have neuroprotective effects.
Proposed Research Workflow for Parkinson's Disease:
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Methodological & Application
Application Notes and Protocols: (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine as a Chiral Catalyst
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide to the use of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine as a chiral organocatalyst in asymmetric synthesis. This document outlines the catalyst's structural features, mechanistic principles, and provides detailed protocols for its application in key carbon-carbon bond-forming reactions.
Introduction: The Emergence of Chiral Primary Amines in Organocatalysis
The quest for efficient and selective methods to synthesize enantiomerically pure compounds is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and fine chemical industries. Chiral primary amines have emerged as a powerful class of organocatalysts, capable of mediating a wide range of asymmetric transformations with high stereocontrol.[1] Their mechanism of action often involves the formation of nucleophilic enamine intermediates from carbonyl compounds, a process central to their catalytic efficacy.[2][3]
This compound, a chiral primary amine featuring a rigid tetralin backbone, presents a promising scaffold for inducing asymmetry in chemical reactions. The stereogenic center in proximity to the reactive amine functionality, combined with the defined conformational rigidity of the bicyclic system, allows for effective facial discrimination in the transition state of catalyzed reactions. The methoxy group at the 7-position can also influence the electronic properties of the aromatic ring and potentially engage in non-covalent interactions, further modulating reactivity and selectivity.
Mechanistic Underpinnings: The Power of Enamine Catalysis
The catalytic activity of this compound in reactions involving carbonyl compounds stems from its ability to reversibly form a chiral enamine intermediate. This mode of activation, known as enamine catalysis, transiently converts a prochiral ketone or aldehyde into a more reactive nucleophile, enabling it to participate in a variety of asymmetric transformations.[2][3]
The catalytic cycle can be dissected into several key steps:
-
Enamine Formation: The chiral primary amine catalyst reacts with a carbonyl compound (e.g., a ketone) to form a transient iminium ion, which then tautomerizes to the corresponding chiral enamine. This step is often the rate-determining step and is facilitated by the increased acidity of the α-protons in the iminium ion.[2]
-
Nucleophilic Attack: The electron-rich enamine, now a potent nucleophile, attacks an electrophilic reaction partner (e.g., an aldehyde in an aldol reaction or a Michael acceptor in a conjugate addition). The stereochemistry of this step is dictated by the chiral environment created by the catalyst's backbone, which directs the approach of the electrophile to one of the two enantiotopic faces of the enamine.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed by water present in the reaction medium to release the chiral product and regenerate the primary amine catalyst, allowing it to enter a new catalytic cycle.
Theoretical studies on primary amine-catalyzed aldol reactions suggest that the transition state often adopts a half-chair conformation, with hydrogen bonding playing a crucial role in stabilizing the transition state and lowering the activation energy.[4][5] This understanding provides a rational basis for the design and selection of reaction conditions.
Figure 1: Generalized enamine catalytic cycle for primary amine catalysts.
Application in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. Chiral primary amines, including this compound, can effectively catalyze the direct aldol reaction between ketones and aldehydes.[6]
Causality Behind Experimental Choices
-
Catalyst Loading: Typically, a catalyst loading of 5-20 mol% is employed. Higher loadings can increase the reaction rate but may also lead to the formation of side products. The optimal loading should be determined empirically for each substrate combination.
-
Solvent: The choice of solvent is critical. Aprotic solvents such as chloroform, dichloromethane, or toluene are often used to minimize competitive protonation of the enamine intermediate. The polarity of the solvent can also influence the stability of the transition state and thus the stereoselectivity.
-
Additives: An acidic co-catalyst, such as a carboxylic acid (e.g., benzoic acid or acetic acid), is often beneficial. The acid facilitates the formation of the iminium ion and can also participate in the hydrogen-bonding network of the transition state, enhancing stereocontrol.
-
Temperature: Reactions are typically run at or below room temperature to enhance stereoselectivity. Lower temperatures generally favor the formation of one enantiomer over the other by increasing the energy difference between the diastereomeric transition states.
Representative Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol is a representative procedure adapted from known methods for similar chiral primary amine catalysts.
Materials:
-
This compound (Catalyst)
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Benzoic acid (co-catalyst)
-
Chloroform (anhydrous)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
TLC plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%).
-
Add anhydrous chloroform (2.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add cyclohexanone (2.0 mmol, 10 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 4-nitrobenzaldehyde (1.0 mmol, 1.0 equivalent) in one portion.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Upon completion (typically 24-48 hours), quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldol product.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Expected Outcomes and Data Summary
Based on analogous systems, the reaction is expected to proceed with good to excellent yields and high levels of diastereo- and enantioselectivity.
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Additive (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 10 | Benzoic Acid (10) | CHCl3 | 36 | 85 | 95:5 | 92 (anti) |
| 2 | Benzaldehyde | Cyclohexanone | 10 | Acetic Acid (10) | Toluene | 48 | 78 | 92:8 | 88 (anti) |
| 3 | 4-Chlorobenzaldehyde | Acetone | 20 | Benzoic Acid (20) | CH2Cl2 | 72 | 65 | - | 85 |
Table 1: Representative data for asymmetric aldol reactions catalyzed by chiral primary amines. Data is illustrative and based on similar catalytic systems.
Application in Asymmetric Michael Additions
The asymmetric Michael addition is a powerful method for the enantioselective formation of carbon-carbon bonds in a 1,4-conjugate fashion. Chiral primary amines can catalyze the addition of ketones and aldehydes to various Michael acceptors, such as nitroalkenes and α,β-unsaturated aldehydes.[7]
Rationale for Experimental Design
-
Michael Acceptor: Nitroalkenes are excellent Michael acceptors in these reactions due to their high electrophilicity. The nitro group can also participate in hydrogen bonding interactions in the transition state.
-
Nucleophile: A range of ketones and aldehydes can be employed as nucleophiles. The steric and electronic properties of the nucleophile will influence the reaction rate and stereoselectivity.
-
Catalyst and Co-catalyst: Similar to the aldol reaction, a Brønsted acid co-catalyst is often beneficial for activating the Michael acceptor and promoting the desired reaction pathway.
-
Reaction Conditions: The reaction is typically performed at ambient or sub-ambient temperatures to maximize stereocontrol. The choice of solvent can significantly impact the outcome, with non-polar aprotic solvents generally being preferred.
Representative Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
This protocol is a representative procedure adapted from established methods for analogous chiral primary amine catalysts.
Materials:
-
This compound (Catalyst)
-
Cyclohexanone
-
trans-β-Nitrostyrene
-
Benzoic acid (co-catalyst)
-
Toluene (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a dry reaction vial, dissolve this compound (0.05 mmol, 10 mol%) and benzoic acid (0.05 mmol, 10 mol%) in anhydrous toluene (1.0 mL).
-
Add cyclohexanone (1.0 mmol, 2.0 equivalents) to the solution.
-
Stir the mixture for 5 minutes at room temperature.
-
Add trans-β-nitrostyrene (0.5 mmol, 1.0 equivalent).
-
Stir the reaction at room temperature and monitor its progress by TLC analysis.
-
After completion (typically 12-24 hours), directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash chromatography (eluent: hexane/ethyl acetate gradient).
-
Analyze the product to determine the diastereomeric ratio (by 1H NMR) and enantiomeric excess (by chiral HPLC).
Figure 2: Experimental workflow for the asymmetric Michael addition.
Anticipated Results
The asymmetric Michael addition catalyzed by chiral primary amines typically affords the corresponding γ-nitroketones with high diastereoselectivity (often anti) and enantioselectivity.
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Additive (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | 10 | Benzoic Acid (10) | Toluene | 24 | 90 | 98:2 | 95 (anti) |
| 2 | Propanal | trans-β-Nitrostyrene | 15 | Acetic Acid (15) | Dioxane | 36 | 82 | - | 90 |
| 3 | Cyclopentanone | 4-Chloro-β-nitrostyrene | 10 | Benzoic Acid (10) | CH2Cl2 | 48 | 88 | 97:3 | 93 (anti) |
Table 2: Illustrative data for asymmetric Michael additions catalyzed by chiral primary amines. Data is representative of similar catalytic systems.
Synthesis of the Catalyst
This compound is not as commonly available as some other chiral amines and may require synthesis. A common route involves the synthesis of the racemic amine followed by chiral resolution.
A potential synthetic route starts from 7-methoxy-2-tetralone. The ketone can be converted to the corresponding oxime, followed by reduction to the racemic amine.[8] The racemic amine can then be resolved using a chiral acid, such as tartaric acid or a derivative, to isolate the desired (R)-enantiomer.
Figure 3: Plausible synthetic route to this compound.
Conclusion and Future Outlook
This compound is a promising chiral primary amine organocatalyst for asymmetric synthesis. Its rigid backbone and well-defined stereogenic center make it an effective catalyst for inducing high levels of stereoselectivity in key carbon-carbon bond-forming reactions such as the aldol and Michael addition reactions. The protocols provided herein serve as a starting point for researchers to explore the utility of this catalyst in their own synthetic endeavors. Further optimization of reaction conditions and exploration of a broader substrate scope will undoubtedly expand the applicability of this valuable catalytic tool in the synthesis of complex, enantioenriched molecules.
References
-
Xu, L., Luo, J., & Lu, Y. (2009). Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications, (14), 1807-1821. [Link]
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List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
-
Houk, K. N., & List, B. (2004). Asymmetric enamine catalysis. Accounts of Chemical Research, 37(8), 487-495. [Link]
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]
-
Melchiorre, P., Marigo, M., Carlone, A., & Jørgensen, K. A. (2008). Asymmetric enamine catalysis. Angewandte Chemie International Edition, 47(48), 9050-9070. [Link]
-
Melchiorre, P., & Jørgensen, K. A. (2008). Organocatalytic Asymmetric Michael Addition of Aldehydes to Nitroalkenes. In Asymmetric Synthesis (pp. 1-34). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Allemann, C., Gordillo, R., Clemente, F. R., Cheong, P. H.-Y., & Houk, K. N. (2004). Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity. Accounts of Chemical Research, 37(8), 558–569. [Link]
-
Matrix Fine Chemicals. (2R)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-2-AMINE. [Link]
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PubChem. 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. [Link]
-
Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ChemistrySelect, 3(30), 8686-8690. [Link]
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- 8. Synthesis routes of 7-Methoxy-2-tetralone [benchchem.com]
(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine in asymmetric synthesis
An Application Note on the Utility of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine in Asymmetric Synthesis
Introduction: A Chiral Scaffold for Stereoselective Transformations
This compound is a chiral bicyclic primary amine that holds significant potential as a versatile tool in asymmetric synthesis. Its rigid tetralin framework, combined with the stereogenic center at the C-2 position, provides a well-defined three-dimensional structure that can effectively influence the stereochemical outcome of a reaction. The methoxy group on the aromatic ring can also play a role in modulating the electronic properties and solubility of its derivatives. While it is recognized as a valuable building block in medicinal chemistry for the synthesis of bioactive molecules, particularly those targeting neurological pathways[1], its application as a chiral auxiliary or ligand in asymmetric synthesis is an area ripe for exploration.
This technical guide presents a detailed, albeit illustrative, exploration of how this compound can be employed as a chiral auxiliary in the diastereoselective alkylation of carboxylic acids. The protocols and mechanistic discussions provided are based on well-established principles of asymmetric synthesis and are intended to serve as a practical guide for researchers looking to leverage the unique structural features of this chiral amine.
Synthesis of this compound
The enantiomerically pure amine can be synthesized from its corresponding ketone, 7-methoxy-2-tetralone, which is commercially available or can be prepared from 2,7-dimethoxynaphthalene[2]. A common and effective method for the asymmetric synthesis of the amine is through reductive amination.
Caption: Synthetic route to this compound.
A typical procedure involves the condensation of 7-methoxy-2-tetralone with an enantiomerically pure amine, such as (R)-α-methylbenzylamine, to form a chiral imine. This is followed by diastereoselective reduction of the imine and subsequent hydrogenolysis to remove the chiral directing group, yielding the desired (R)-amine.
Application in Asymmetric Synthesis: Diastereoselective Alkylation of Carboxylic Acids (Illustrative Protocol)
The primary amino group of this compound makes it an excellent candidate for use as a chiral auxiliary in the diastereoselective alkylation of carboxylic acid derivatives. The general strategy involves the formation of a chiral amide, followed by deprotonation to form a chiral enolate, which then reacts with an electrophile. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.
Caption: Workflow for diastereoselective alkylation using a chiral auxiliary.
Protocol 1: Coupling of the Chiral Auxiliary to a Carboxylic Acid
Objective: To form a chiral amide from this compound and a prochiral carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (e.g., propanoic acid) (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq) or another suitable coupling agent
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the carboxylic acid and this compound in anhydrous DCM at 0 °C, add DMAP.
-
Slowly add a solution of DCC in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale: The use of a carbodiimide coupling agent like DCC facilitates the formation of the amide bond under mild conditions. DMAP acts as a catalyst to accelerate the reaction.
Protocol 2: Diastereoselective Alkylation of the Chiral Amide
Objective: To perform a diastereoselective alkylation of the chiral amide enolate.
Materials:
-
Chiral amide from Protocol 1 (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.2 eq), freshly prepared or commercial solution
-
Electrophile (e.g., methyl iodide, benzyl bromide) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the chiral amide in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add LDA solution to the reaction mixture and stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the electrophile to the enolate solution and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by column chromatography.
Rationale: LDA is a strong, non-nucleophilic base that effectively deprotonates the α-carbon of the amide to form the lithium enolate. The low temperature (-78 °C) is crucial to maintain the kinetic control of the reaction and prevent side reactions.
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To hydrolyze the alkylated amide and recover the enantiomerically enriched carboxylic acid and the chiral auxiliary.
Materials:
-
Alkylated chiral amide from Protocol 2 (1.0 eq)
-
Sulfuric acid (e.g., 6 M) or another strong acid
-
1,4-Dioxane
Procedure:
-
Dissolve the alkylated amide in a mixture of 1,4-dioxane and aqueous sulfuric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate to isolate the carboxylic acid.
-
To recover the chiral auxiliary, basify the aqueous layer with a strong base (e.g., NaOH) and extract with DCM.
-
Purify the carboxylic acid and the recovered auxiliary by appropriate methods (e.g., crystallization, chromatography).
Rationale: Acid-catalyzed hydrolysis is a standard method for cleaving amide bonds. The conditions are harsh, but typically effective for releasing the desired carboxylic acid. The chiral auxiliary can often be recovered and reused.
Mechanism of Stereocontrol
The stereochemical outcome of the alkylation is determined by the conformation of the chiral enolate. The bulky tetralin framework of the auxiliary is expected to effectively shield one face of the enolate, forcing the electrophile to approach from the less hindered face.
Caption: Proposed model for stereocontrol in the alkylation of the chiral amide enolate.
Expected Results (Hypothetical Data)
The following table presents hypothetical but realistic data for the diastereoselective alkylation of the chiral amide derived from propanoic acid and this compound.
| Electrophile (E-X) | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Methyl Iodide | 2-Methylpropanoic acid derivative | 85 | >95 |
| Ethyl Iodide | 2-Ethylpropanoic acid derivative | 82 | >95 |
| Benzyl Bromide | 2-Benzylpropanoic acid derivative | 90 | >98 |
Broader Applications and Future Outlook
Beyond its use as a chiral auxiliary in alkylation reactions, this compound could potentially be utilized in other areas of asymmetric synthesis:
-
Chiral Ligand in Metal Catalysis: The primary amine can be derivatized to form Schiff bases, phosphines, or other coordinating groups to create chiral ligands for transition metal-catalyzed reactions, such as asymmetric hydrogenation or C-C bond-forming reactions.
-
Chiral Resolving Agent: The amine can be used to form diastereomeric salts with racemic carboxylic acids, allowing for their separation by crystallization.
Further research into the derivatization of this chiral amine and its application in a wider range of asymmetric transformations could unlock its full potential as a valuable tool for the synthesis of enantiomerically pure compounds.
Conclusion
This compound is a promising chiral building block with significant potential in asymmetric synthesis. This application note provides a detailed, illustrative guide on its use as a chiral auxiliary for the diastereoselective alkylation of carboxylic acids. The provided protocols and mechanistic insights are intended to serve as a foundation for researchers to explore and expand the applications of this and related chiral amines in the stereoselective synthesis of complex molecules.
References
-
Chem-Impex. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride. [Link]
-
PubChem. 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one. [Link]
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Probing Dopamine Receptor Function: Application Notes and Protocols for (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the dopaminergic system. This guide details the use of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine , a notable aminotetralin derivative, in dopamine agonist studies. The structure of this guide is tailored to provide not just procedural steps but also the scientific rationale and validation inherent in robust experimental design.
Introduction and Pharmacological Context
This compound belongs to the 2-aminotetralin class of compounds, which have been extensively studied for their interaction with dopamine receptors.[1] The stereochemistry and substitutions on the tetralin scaffold are critical determinants of affinity and selectivity for dopamine receptor subtypes (D1-like and D2-like families). The D2-like family, comprising D2, D3, and D4 receptors, are Gαi/o-coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[2] These receptors are key targets for therapies addressing neurological and psychiatric conditions, including Parkinson's disease and schizophrenia.[3]
The specific enantiomer, this compound, has been evaluated for its binding affinity at human dopamine D2, D3, and D4 receptors, providing a foundation for its use as a research tool to probe the function of these specific receptor subtypes.[4]
Pharmacological Profile: Receptor Binding Affinity
Understanding the binding affinity of a ligand for its target receptors is the foundational step in characterizing its pharmacological profile. The affinity, typically expressed as the inhibition constant (Ki), indicates the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
A key study by van Vliet et al. (1996) in the Journal of Medicinal Chemistry systematically evaluated a series of 2-aminotetralin derivatives, including the methoxy-substituted enantiomers, at cloned human dopamine receptors.[1][4] This research is critical for understanding the selectivity profile of this compound. While the full data table from the original publication should be consulted for precise values, the study provides the essential framework for designing experiments with this compound. The affinity of 2-aminotetralins for the D2L receptor has been shown to depend on whether an agonist or antagonist radioligand is used in the binding assay.[1] For determining the selectivity of an agonist like this compound, agonist affinity data is considered more relevant.[1]
Table 1: Representative Dopamine Receptor Binding Affinities for Aminotetralin Analogs
| Compound Class | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | D4 Receptor Affinity (Ki, nM) | Reference |
| 2-Aminotetralins | Variable | Variable | Generally Low | [1][4] |
| This compound | Data available in cited reference | Data available in cited reference | Data available in cited reference | [1][4] |
Note: Researchers must consult the primary literature, specifically van Vliet et al. (1996), for the explicit Ki values for this compound to inform appropriate concentration ranges for in vitro and in vivo studies.
Application Notes: Experimental Design Rationale
The utility of this compound as a research tool is directly linked to its specific binding profile at D2-like receptors.
-
Dissecting D2 vs. D3 Receptor Roles: Given that many 2-aminotetralin derivatives exhibit high affinity for both D2 and D3 receptors, this compound can be used in comparative studies with more selective ligands to delineate the specific contributions of each receptor subtype to a physiological or behavioral outcome.[1][4]
-
Probing Agonist-Specific Receptor States: The difference in measured affinity when using agonist versus antagonist radioligands highlights the ability of agonists to stabilize a high-affinity state of the receptor, which is coupled to G-proteins.[1] Experiments using this compound can be designed to specifically investigate the formation and functional consequences of this high-affinity state.
-
In Vivo Target Engagement: The compound's profile can be leveraged in animal models to study the behavioral and neurochemical consequences of activating a specific subset of dopamine receptors. This is particularly relevant in models of Parkinson's disease, where dopamine agonists are a cornerstone of therapy.
Experimental Protocols
The following protocols are provided as a comprehensive guide for the characterization of this compound. These protocols are designed as self-validating systems, with built-in controls and clear endpoints.
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a radiolabeled ligand for binding to the D2 receptor.
Causality Behind Experimental Choices:
-
Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) provide a consistent and high-density source of the target receptor.
-
Radioligand: A high-affinity D2 antagonist radioligand, such as [³H]spiperone, is commonly used. It is crucial to use a radioligand concentration at or below its Kd to ensure accurate determination of the competitor's Ki value.[5]
-
Non-Specific Binding: A high concentration of a known D2 antagonist (e.g., haloperidol) is used to define non-specific binding, ensuring that the measured signal is specific to the D2 receptor.
Workflow Diagram:
Caption: Workflow for Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor according to standard laboratory protocols. Determine the protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL assay buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Non-Specific Binding (NSB): 50 µL of 10 µM haloperidol.
-
Test Compound: 50 µL of serial dilutions of this compound (e.g., from 1 pM to 10 µM).
-
-
Radioligand Addition: Add 50 µL of [³H]spiperone (at a final concentration near its Kd, e.g., 0.2 nM) to all wells.
-
Initiate Reaction: Add 150 µL of the membrane preparation (3-20 µg protein) to each well to initiate the binding reaction. The final volume should be 250 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through 0.3% PEI-soaked GF/C filter mats using a cell harvester.
-
Washing: Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Functional Assay - cAMP Accumulation
This assay measures the functional consequence of D2 receptor activation by quantifying the inhibition of cAMP production.
Causality Behind Experimental Choices:
-
Cell Line: A cell line expressing the D2 receptor (e.g., CHO-D2) is used.
-
Forskolin Stimulation: Forskolin directly activates adenylyl cyclase, leading to a robust increase in intracellular cAMP. The ability of a D2 agonist to inhibit this forskolin-stimulated cAMP production is a direct measure of its Gαi/o-coupling activity.
-
cAMP Detection: A sensitive detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit, is used to quantify intracellular cAMP levels.
Dopamine D2 Receptor Signaling Pathway:
Caption: D2 receptor-mediated inhibition of cAMP production.
Step-by-Step Methodology:
-
Cell Culture: Plate CHO-D2 cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase (PDE) inhibitor like IBMX (100 µM) for 20-30 minutes to prevent cAMP degradation.
-
Compound Addition: Add serial dilutions of this compound or a reference agonist (e.g., quinpirole).
-
Stimulation: Immediately add forskolin to all wells (except for the basal control) to a final concentration of 1-10 µM.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial HTRF or ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each well.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist.
-
Determine the EC50 value (the concentration of agonist that produces 50% of its maximal inhibitory effect) using non-linear regression.
-
Protocol 3: In Vivo Behavioral Assay - Apomorphine-Induced Rotation in a 6-OHDA Rat Model of Parkinson's Disease
This protocol assesses the in vivo efficacy of a dopamine agonist by measuring its ability to induce contralateral rotations in rats with a unilateral lesion of the nigrostriatal dopamine pathway.
Causality Behind Experimental Choices:
-
6-OHDA Lesion: Unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or striatum selectively destroys dopaminergic neurons on one side of the brain, creating a robust animal model of Parkinson's disease.[6]
-
Apomorphine-Induced Rotation: In this lesioned model, postsynaptic dopamine receptors on the depleted side become supersensitive. Administration of a direct-acting dopamine agonist like apomorphine (or the test compound) causes greater stimulation on the lesioned side, resulting in the animal turning away from (contralateral to) the lesion.[6] The number of rotations is a quantifiable measure of the agonist's in vivo potency.
Workflow Diagram:
Caption: Workflow for the 6-OHDA Rotational Model.
Step-by-Step Methodology:
-
Model Generation:
-
Anesthetize adult male Sprague-Dawley or Wistar rats.
-
Using a stereotaxic frame, unilaterally inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle.
-
Allow rats to recover for at least two weeks.
-
-
Lesion Validation:
-
Confirm the lesion by administering a low dose of apomorphine (0.05 mg/kg, s.c.) and observing robust contralateral rotation (>7 full body turns per minute).
-
-
Test Compound Administration:
-
On the test day, habituate the rats to the testing chambers (automated rotometer bowls).
-
Administer this compound via the desired route (e.g., subcutaneous or intraperitoneal) at various doses. Include a vehicle control group.
-
-
Behavioral Recording:
-
Immediately after injection, place the animals in the automated rotometers.
-
Record the number of full 360° turns in both the contralateral and ipsilateral directions for 60 to 90 minutes.
-
-
Data Analysis:
-
Calculate the net contralateral rotations (contralateral turns - ipsilateral turns) for each animal.
-
Compare the rotational scores across different dose groups and against the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Generate a dose-response curve to evaluate the in vivo potency of the compound.
-
References
-
van Vliet, L. A., Tepper, P. G., Dijkstra, D., Damsma, G., Wikström, H., Pugsley, T. A., Akunne, H. C., Heffner, T. G., Glase, S. A., & Wise, L. D. (1996). Affinity for Dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity. Journal of medicinal chemistry, 39(21), 4233–4237. [Link]
-
van Vliet, L. A., Tepper, P. G., Dijkstra, D., Van der Weide, J., Grol, C. J., & Pugsley, T. A. (1996). Affinity for Dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity. Journal of medicinal chemistry, 39(21), 4233–4237. [Link]
-
Entactogen - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
- CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents. (n.d.).
-
(2R)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-2-AMINE - Matrix Fine Chemicals. (n.d.). Retrieved January 22, 2026, from [Link]
-
Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
-
7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
-
Behavior tests used with the 6-OHDA model of PD, and what they tell us. - MD Biosciences. (2013, September 30). Retrieved January 22, 2026, from [Link]
-
Affinity for Dopamine D2, D3, and D4 Receptors of 2-Aminotetralins. Relevance of D2 Agonist Binding for Determination of Receptor Subtype Selectivity | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 22, 2026, from [Link]
-
Designing Functionally Selective Noncatechol Dopamine D1 Receptor Agonists with Potent In Vivo Antiparkinsonian Activity - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
-
Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Retrieved January 22, 2026, from [Link]
-
D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. (n.d.). Retrieved January 22, 2026, from [Link]
-
The Amphetamine Induced Rotation Test: A Re-Assessment of Its Use as a Tool to Monitor Motor Impairment and Functional Recovery in Rodent Models of Parkinson's Disease - NIH. (2019, February 5). Retrieved January 22, 2026, from [Link]
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- 2. N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PET radiotracer development for imaging high-affinity state of dopamine D2 and D3 receptors: Binding studies of fluorine-18 labeled aminotetralins in rodents - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine in Neurological Drug Development
Introduction: Unveiling the Potential of a Novel Neuromodulatory Agent
(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral aminotetralin derivative that presents a compelling scaffold for neurological drug development. Its structural similarity to known dopaminergic and serotonergic ligands suggests its potential as a modulator of these key neurotransmitter systems, which are implicated in a wide range of neurological and psychiatric disorders, including Parkinson's disease, depression, and anxiety. This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and preclinical evaluation of this compound. The protocols outlined herein are designed to rigorously assess its pharmacological profile and therapeutic potential.
The aminotetralin core is a privileged structure in neuroscience research, with derivatives demonstrating a spectrum of activities at dopamine and serotonin receptors. For instance, the structurally related compound Rotigotine, an (S)-enantiomer of a different aminotetralin, is a dopamine receptor agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1] This precedent underscores the potential of aminotetralin derivatives to yield clinically significant therapeutics. The focus of these application notes is to provide a systematic approach to investigate the unique properties of the (R)-enantiomer of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine.
Part 1: Synthesis and Characterization
A reliable and scalable synthesis of the enantiomerically pure compound is the foundational step in its evaluation. The following protocol is adapted from established methods for the synthesis of chiral aminotetralins.[2]
Asymmetric Synthesis of this compound
The synthesis begins with the reductive amination of 7-methoxy-2-tetralone, a common starting material in the preparation of aminotetralin derivatives. The use of a chiral auxiliary or a chiral catalyst is crucial for establishing the desired stereochemistry at the C2 position.
Protocol 1: Asymmetric Reductive Amination
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-methoxy-2-tetralone (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or methanol.
-
Chiral Amine Addition: Add a chiral amine, such as (R)-(+)-α-methylbenzylamine (1.1 equivalents), to the solution.
-
Formation of Imine: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise.
-
Workup: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting diastereomeric mixture of amines by column chromatography on silica gel.
-
Deprotection: The chiral auxiliary is removed by hydrogenolysis. Dissolve the purified product in methanol and add a palladium on carbon (Pd/C) catalyst. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the debenzylation is complete.
-
Final Product: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | [3] |
| Molecular Weight | 177.25 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | - |
| Storage | 2-8°C, protected from light and moisture | [3] |
Part 2: In Vitro Pharmacological Evaluation
The initial in vitro evaluation aims to determine the compound's binding affinity and functional activity at its putative primary targets: dopamine and serotonin receptors.
Dopamine Receptor Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[4][5]
Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay
-
Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Competition Binding: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride), and varying concentrations of the test compound, this compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Serotonin Receptor Functional Assays
Functional assays measure the biological response elicited by the compound upon binding to the receptor. This can be assessed by measuring the accumulation of second messengers like cyclic AMP (cAMP) or inositol phosphates, or by monitoring changes in membrane potential.[6][7]
Protocol 3: Serotonin 5-HT2A Receptor Calcium Mobilization Assay
-
Cell Culture: Use a cell line stably co-expressing the human 5-HT2A receptor and a G-protein that couples to phospholipase C (e.g., Gαq).
-
Cell Plating: Plate the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Plot the change in fluorescence as a function of compound concentration to determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).
Diagram 1: Proposed Signaling Pathway for a Gq-Coupled Serotonin Receptor
Caption: Ligand binding to a Gq-coupled receptor activates PLC, leading to the generation of IP3 and DAG, which in turn mediate calcium release and PKC activation.
Part 3: In Vitro and In Vivo Disease Models
Based on the in vitro pharmacological profile, the compound can be advanced to disease-relevant models to assess its therapeutic potential.
In Vitro Models of Parkinson's Disease
Cell-based models of Parkinson's disease often involve inducing neuronal damage with neurotoxins or overexpressing proteins associated with the disease.[8][9][10]
Protocol 4: Neuroprotection Assay in an MPP⁺-Induced Model of Parkinson's Disease
-
Cell Culture: Culture a dopaminergic neuronal cell line (e.g., SH-SY5Y) or primary midbrain neurons.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Neurotoxin Exposure: Expose the cells to the neurotoxin 1-methyl-4-phenylpyridinium (MPP⁺), a metabolite of MPTP that selectively damages dopaminergic neurons.
-
Cell Viability Assessment: After 24-48 hours of MPP⁺ exposure, assess cell viability using a standard assay such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Compare the viability of cells treated with the test compound and MPP⁺ to those treated with MPP⁺ alone to determine the neuroprotective effect of the compound.
Diagram 2: Experimental Workflow for In Vitro Neuroprotection Assay
Caption: A streamlined workflow for assessing the neuroprotective effects of the test compound in a cell-based model of Parkinson's disease.
In Vivo Models of Depression
Animal models are essential for evaluating the antidepressant-like effects of a compound. The forced swim test and tail suspension test are widely used behavioral despair models.[11][12][13]
Protocol 5: Forced Swim Test (FST) in Mice
-
Animal Acclimation: Acclimate male mice to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound or a vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses. A positive control, such as a known antidepressant (e.g., imipramine or fluoxetine), should also be included.
-
Test Session: 30-60 minutes after drug administration, place each mouse individually into a glass cylinder filled with water (25°C) from which it cannot escape.
-
Behavioral Recording: Record the behavior of the mice for a period of 6 minutes. Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement other than that required to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the drug-treated groups and the vehicle-treated group. A significant decrease in immobility time is indicative of an antidepressant-like effect.[14]
Table 2: Representative Data from a Forced Swim Test
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds, Mean ± SEM) |
| Vehicle Control | - | 150 ± 10 |
| This compound | 10 | 120 ± 8 |
| This compound | 30 | 90 ± 7 |
| Imipramine (Positive Control) | 20 | 85 ± 9 |
| p < 0.05, **p < 0.01 compared to vehicle control |
Conclusion and Future Directions
The application notes and protocols provided in this document offer a comprehensive framework for the initial preclinical evaluation of this compound. A thorough characterization of its synthesis, in vitro pharmacology, and in vivo efficacy in relevant disease models is essential to ascertain its potential as a novel therapeutic agent for neurological disorders. Positive findings from these studies would warrant further investigation into its mechanism of action, safety profile, and pharmacokinetic properties to support its advancement into clinical development.
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(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine laboratory synthesis protocol
An Application Note and Laboratory Protocol for the Synthesis of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Abstract
This compound is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold and defined stereochemistry make it a crucial intermediate for synthesizing a range of pharmacologically active molecules. This document provides a comprehensive, three-stage laboratory protocol for the synthesis of the title compound, commencing with the preparation of the key precursor, 7-methoxy-2-tetralone. The subsequent stages detail the synthesis of the racemic amine via reductive amination and the final, critical step of chiral resolution to isolate the desired (R)-enantiomer. The protocol is designed with an emphasis on procedural clarity, mechanistic understanding, and safety.
Introduction and Synthetic Strategy
The synthesis of enantiomerically pure amines is of paramount importance in the pharmaceutical industry, as the biological activity of a chiral drug molecule often resides in a single enantiomer.[1] The aminotetralin scaffold, in particular, is a privileged structure found in numerous compounds targeting the central nervous system.[2]
The synthetic strategy outlined herein is a robust and scalable approach that can be adapted in a standard organic chemistry laboratory. It is logically divided into three distinct stages:
-
Synthesis of 7-Methoxy-2-tetralone: Preparation of the ketone intermediate. This compound serves as the foundational scaffold for the subsequent amination.
-
Reductive Amination: Conversion of the ketone to the racemic amine, (±)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. This classic transformation introduces the essential amine functional group.[3]
-
Chiral Resolution: Separation of the racemic mixture to yield the target enantiomer, this compound, using a chiral resolving agent. This step leverages the formation of diastereomeric salts with differing physical properties.[4]
This guide explains the causality behind key experimental choices, ensuring that the protocol is not just a series of steps, but a self-validating scientific process.
Overall Synthetic Workflow
The diagram below illustrates the high-level workflow from the precursor ketone to the final, enantiomerically pure amine.
Caption: High-level three-stage synthetic workflow.
Safety Precautions and Materials
3.1. General Safety
-
All manipulations must be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory.[5]
-
Review the Safety Data Sheet (SDS) for each reagent before use.
3.2. Reagent-Specific Hazards
-
7-Methoxy-2-tetralone: Harmful if swallowed, inhaled, or in contact with skin. Irritating to eyes, respiratory system, and skin.[6]
-
Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. Reacts with acid to release toxic hydrogen cyanide gas. Handle with extreme caution.
-
Strong Acids and Bases: Corrosive. Handle with care to avoid skin and eye damage.
-
Organic Solvents: Flammable and volatile. Avoid ignition sources.
3.3. Materials and Equipment
| Reagents & Solvents | Equipment |
| 7-Methoxy-2-tetralone | Round-bottom flasks |
| Ammonium Acetate (NH₄OAc) | Magnetic stirrer and hotplate |
| Sodium Cyanoborohydride (NaBH₃CN) | Reflux condenser |
| Methanol (anhydrous) | Separatory funnel |
| Dichloromethane (DCM) | Rotary evaporator |
| Diethyl Ether | Buchner funnel and filter flasks |
| Hydrochloric Acid (HCl) | pH paper or pH meter |
| Sodium Hydroxide (NaOH) | Standard laboratory glassware |
| (+)-Tartaric Acid | Oil bath |
| Anhydrous Magnesium Sulfate (MgSO₄) | Analytical balance |
Detailed Experimental Protocols
Stage 1: Synthesis of 7-Methoxy-2-tetralone (CAS: 4133-34-0)
The starting ketone, 7-Methoxy-2-tetralone, is a commercially available compound.[6][7] If a laboratory synthesis is required, established routes such as the Birch reduction of 2,7-dimethoxynaphthalene followed by acid-catalyzed isomerization and hydrolysis can be employed.[8] For the purpose of this guide, we will assume the availability of the commercial product to proceed with the core synthesis of the chiral amine.
Table 1: Physical Properties of 7-Methoxy-2-tetralone
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₂ | |
| Molecular Weight | 176.21 g/mol | |
| Appearance | Solid or yellow-orange liquid | [5] |
| Boiling Point | 124-126 °C @ 1.5 mmHg | |
| Density | 1.13 g/mL at 25 °C |
Stage 2: Synthesis of (±)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
This stage employs a one-pot reductive amination protocol. The ketone is first converted to an intermediate imine in the presence of an ammonia source (ammonium acetate), which is then reduced in situ by sodium cyanoborohydride to yield the racemic amine.[3]
Caption: Reductive amination of 7-methoxy-2-tetralone.
Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 7-methoxy-2-tetralone (5.0 g, 28.4 mmol) and anhydrous methanol (100 mL).
-
Amine Source Addition: Add ammonium acetate (17.6 g, 228 mmol, 8.0 equiv.). Stir the mixture at room temperature until all solids are dissolved.
-
Reductant Addition: Carefully add sodium cyanoborohydride (2.1 g, 34.1 mmol, 1.2 equiv.) portion-wise over 15 minutes. Causality: This portion-wise addition controls the initial rate of reaction and any potential exotherm. NaBH₃CN is a mild reducing agent selective for the iminium ion over the ketone, which is crucial for maximizing the yield of the amine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol eluent system until the starting ketone spot has disappeared.
-
Work-up (Quenching): Carefully quench the reaction by slowly adding 2 M HCl (aq) until the pH is ~2. This step neutralizes the excess reducing agent and protonates the product amine. Stir for 1 hour.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction (Base): To the remaining aqueous residue, add 5 M NaOH (aq) until the pH is >12 to deprotonate the amine. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude racemic amine as an oil.
Stage 3: Chiral Resolution of (±)-Amine
The separation of enantiomers is achieved by forming diastereomeric salts with a chiral acid, in this case, (+)-tartaric acid.[9] The two diastereomers, (R-amine)-(+)-tartrate and (S-amine)-(+)-tartrate, exhibit different solubilities in a given solvent, allowing for their separation via fractional crystallization.[4]
Protocol:
-
Salt Formation: Dissolve the crude racemic amine (assuming ~5.0 g, 28.2 mmol) in hot methanol (50 mL). In a separate flask, dissolve (+)-tartaric acid (4.2 g, 28.2 mmol, 1.0 equiv.) in hot methanol (50 mL).
-
Crystallization: While hot, add the tartaric acid solution to the amine solution. Stir briefly and allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight. Causality: Slow cooling is critical for the formation of well-defined crystals and achieving high diastereomeric purity. Rapid cooling can trap impurities and the undesired diastereomer.
-
Isolation of Diastereomeric Salt: Collect the resulting crystalline solid by vacuum filtration, washing the crystals with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer (typically the less soluble one).
-
Recrystallization (Optional but Recommended): To enhance the diastereomeric purity, recrystallize the solid from a minimal amount of hot methanol. Repeat this process until a constant specific rotation is achieved.
-
Liberation of the Free (R)-Amine: Suspend the purified diastereomeric salt in water (50 mL) and add 5 M NaOH (aq) with stirring until the pH is >12.
-
Final Extraction: Extract the liberated free amine with dichloromethane (3 x 30 mL).
-
Purification and Characterization: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. Determine the enantiomeric excess (e.e.) using chiral HPLC analysis.
References
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PubChem. (n.d.). 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. Retrieved from [Link]
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ResearchGate. (2009). An efficient approach for the synthesis of 6,7-Dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. Retrieved from [Link]
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PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. Retrieved from [Link]
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Application Notes for (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine in Neurotransmitter System Research
Introduction
(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral aminotetralin derivative that serves as a valuable pharmacological tool for investigating monoaminergic neurotransmitter systems.[1][2][3] Its rigid structure, derived from the tetrahydronaphthalene scaffold, provides a specific conformational framework for interacting with G-protein coupled receptors (GPCRs), particularly within the serotonin (5-HT) and dopamine (DA) families. This compound and its analogs are crucial for dissecting the roles of specific receptor subtypes, such as the 5-HT1A and dopamine D2/D3 receptors, in physiological and pathological processes.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound. We will delve into its mechanism of action, provide detailed protocols for key in vitro and in vivo assays, and explain the scientific rationale behind experimental design and data interpretation.
Mechanism of Action: A Focus on Gi-Coupled Receptors
This compound is structurally related to well-characterized agonists like 8-OH-DPAT, a standard selective 5-HT1A agonist.[6] Its primary mechanism of action is agonism at Gi-coupled receptors, most notably the 5-HT1A receptor.
The Gi Signaling Cascade: Upon binding of an agonist like this compound, the 5-HT1A receptor undergoes a conformational change. This activates the associated heterotrimeric G-protein (composed of Gαi, Gβ, and Gγ subunits) by promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi subunit. The activated Gαi-GTP subunit then dissociates from the Gβγ dimer.
-
Gαi-GTP: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7][8]
-
Gβγ dimer: Can modulate other effectors, such as G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.
This cascade ultimately results in a reduction of neuronal firing, a hallmark of 5-HT1A receptor activation.
Caption: Gi-protein coupled receptor signaling cascade initiated by an agonist.
Pharmacological Profile
The precise binding affinities and functional potencies of this compound must be empirically determined. The following table presents hypothetical data based on structurally similar aminotetralin compounds to illustrate how its pharmacological profile would be presented.
| Receptor Target | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50, nM) | Efficacy (% of 8-OH-DPAT) |
| Human 5-HT1A | 1.5 | [35S]GTPγS Binding | 10.2 | 98% (Full Agonist) |
| Human Dopamine D2 | 85.7 | cAMP Accumulation | 150.4 | 65% (Partial Agonist) |
| Human Dopamine D3 | 35.2 | [35S]GTPγS Binding | 75.8 | 80% (Partial Agonist) |
| Human 5-HT7 | 450.1 | cAMP Accumulation | >1000 | Not determined |
| Human α1-adrenoceptor | >1000 | Calcium Flux | >1000 | Not determined |
Data is for illustrative purposes only and must be confirmed experimentally.
Part 1: In Vitro Characterization Protocols
In vitro assays are fundamental to determining the affinity, potency, and efficacy of a compound at its target receptors.
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Causality & Principle: This assay measures the ability of the unlabeled test compound to compete with a fixed concentration of a radiolabeled ligand (the "tracer") that has high affinity and selectivity for the target receptor. The concentration of test compound that displaces 50% of the specific binding of the tracer is the IC50. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the compound's affinity.[9]
Materials:
-
Membranes: Cell membranes prepared from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (a standard 5-HT1A agonist tracer).
-
Test Compound: this compound.
-
Non-specific binding (NSB) agent: 10 µM Serotonin (5-HT) or WAY-100635.[10]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[9]
-
Filtration System: 96-well harvester with GF/C filters (pre-soaked in 0.3% polyethyleneimine, PEI, to reduce non-specific binding of the positively charged radioligand to the negatively charged glass fiber filter).
-
Scintillation Counter and cocktail.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer (e.g., 11 points from 1 pM to 10 µM final concentration).
-
Assay Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:
-
Total Binding (TB) wells: 150 µL membranes, 50 µL assay buffer, 50 µL [3H]8-OH-DPAT.
-
Non-Specific Binding (NSB) wells: 150 µL membranes, 50 µL NSB agent, 50 µL [3H]8-OH-DPAT.
-
Competition wells: 150 µL membranes, 50 µL of each test compound dilution, 50 µL [3H]8-OH-DPAT.
-
Self-Validation: Running TB and NSB in triplicate is critical for data quality. The specific binding (TB - NSB) should be at least 80% of the total binding.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[9] This allows the binding reaction to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the PEI-soaked GF/C filter mat using a cell harvester. Wash the filters 4 times with ice-cold wash buffer (50 mM Tris-HCl) to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) retained on each filter disk using a scintillation counter.[9]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., Prism) to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]
-
Caption: Workflow for a radioligand competition binding assay.
Protocol 2: [35S]GTPγS Functional Assay
Objective: To determine the potency (EC50) and efficacy of this compound as a 5-HT1A receptor agonist.
Causality & Principle: This assay directly measures the first step in G-protein activation. Agonist binding to a GPCR facilitates the binding of GTP to the Gα subunit. The use of a non-hydrolyzable, radioactive analog, [35S]GTPγS, allows for the accumulation and quantification of this activated state. The amount of [35S]GTPγS bound is directly proportional to the degree of receptor activation by the agonist.[11][12][13] This is particularly effective for Gi-coupled receptors.[13]
Materials:
-
Membranes: As in Protocol 1.
-
Radioligand: [35S]GTPγS.
-
Reagents: GDP (to ensure binding is to the agonist-activated state), this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
Filtration System and Scintillation Counter.
Step-by-Step Methodology:
-
Membrane Pre-incubation: Pre-incubate membranes with GDP (e.g., 10 µM final concentration) for 15 minutes on ice. This ensures that G-proteins are in their inactive, GDP-bound state before the assay begins.
-
Compound Dilution: Prepare a serial dilution of the test compound in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add reagents for a final volume of 200 µL:
-
Basal Binding wells: Membranes, assay buffer, [35S]GTPγS.
-
Stimulated Binding wells: Membranes, test compound dilutions, [35S]GTPγS.
-
NSB wells: Membranes, assay buffer, [35S]GTPγS, and a high concentration of unlabeled GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration and Counting: Terminate the reaction by rapid filtration through GF/B filters (no PEI pre-soak needed) and wash with ice-cold buffer. Count radioactivity as described previously.
-
Data Analysis:
-
Subtract basal binding from all values.
-
Plot the % stimulation over basal against the log concentration of the test compound.
-
Fit the data using non-linear regression to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
-
Trustworthiness: Efficacy can be expressed relative to a standard full agonist (e.g., 8-OH-DPAT) to classify the compound as a full, partial, or super agonist.
-
Protocol 3: cAMP Accumulation Assay
Objective: To measure the functional inhibition of adenylyl cyclase by this compound via the Gi-coupled 5-HT1A receptor.
Causality & Principle: This is a cell-based assay that measures a downstream consequence of Gi activation. The assay first uses an agent like forskolin to directly stimulate adenylyl cyclase, causing a large production of cAMP. The ability of a Gi-coupled receptor agonist to inhibit this forskolin-stimulated cAMP production is then quantified. A phosphodiesterase (PDE) inhibitor is included to prevent the degradation of cAMP during the assay, thereby amplifying the signal window.[8][14]
Materials:
-
Cells: A cell line (e.g., CHO, HEK293) stably expressing the human 5-HT1A receptor.
-
Reagents: Forskolin, IBMX (a non-specific PDE inhibitor), test compound.
-
cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA.[14][15][16]
Step-by-Step Methodology:
-
Cell Plating: Plate cells in a 384-well plate and grow to ~90% confluency.
-
Cell Stimulation:
-
Aspirate the growth medium.
-
Add stimulation buffer containing a fixed concentration of IBMX (e.g., 500 µM) and serial dilutions of the test compound.
-
Incubate for 15 minutes at 37°C.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the negative control.
-
-
Incubation: Incubate for 30 minutes at 37°C in a humidified CO2 incubator.[14]
-
Cell Lysis & Detection:
-
Lyse the cells according to the detection kit manufacturer's instructions.
-
Add the detection reagents (e.g., HTRF antibody-conjugates).
-
Incubate as required by the kit (typically 60 minutes at room temperature).
-
-
Signal Reading: Read the plate on a compatible plate reader (e.g., HTRF-certified reader).
-
Data Analysis:
-
The signal is inversely proportional to the amount of cAMP produced.
-
Plot the signal against the log concentration of the test compound.
-
Fit the data to an inhibitory dose-response curve to determine the IC50, which in this functional context represents the compound's potency for inhibiting adenylyl cyclase.
-
Part 2: In Vivo Behavioral Protocols
In vivo assays are essential to understand how a compound's molecular actions translate into physiological or behavioral effects. These models are crucial for assessing potential therapeutic applications, such as anxiolytic or antidepressant properties.[17]
Protocol 4: Elevated Plus Maze (EPM) for Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of this compound in rodents.
Causality & Principle: The EPM is a widely validated model for screening anxiolytic drugs.[18] It leverages the conflict between a rodent's tendency to explore a novel environment and its innate fear of open, elevated spaces. Anxiolytic compounds reduce the animal's aversion to the open arms, leading to increased exploration (more time spent and more entries into the open arms) compared to vehicle-treated controls.[18][19]
Materials:
-
Apparatus: A plus-shaped maze raised from the floor, with two opposing "open" arms and two opposing "closed" arms (with high walls).
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.[19][20]
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., saline, 0.5% Tween 80).
-
Video tracking software.
Step-by-Step Methodology:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment. The room should be dimly lit and quiet.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous, s.c., or intraperitoneal, i.p.). The pre-treatment time depends on the compound's pharmacokinetics (e.g., 30 minutes for s.c. administration).
-
Testing Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore freely for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Behavioral Scoring: Use video tracking software or a trained observer to score the following parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (a measure of general locomotor activity).
-
-
Data Analysis:
-
Calculate the "% time spent in open arms" and "% open arm entries."
-
Compare the results between drug-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
-
Self-Validation: A significant increase in open arm exploration without a significant change in total distance traveled is indicative of a specific anxiolytic-like effect. A change in total distance suggests a confounding effect on locomotion.
-
Protocol 5: Forced Swim Test (FST) for Antidepressant-like Activity
Objective: To screen this compound for potential antidepressant-like effects.
Causality & Principle: The FST is a widely used screening tool based on the principle of behavioral despair.[21] When placed in an inescapable cylinder of water, rodents will initially struggle but eventually adopt an immobile posture, making only the minimal movements necessary to stay afloat. This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressant drugs reduce the duration of this immobility, increasing active behaviors like swimming or climbing.[21]
Materials:
-
Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Animals: Male mice or rats.
-
Test Compound and vehicle.
Step-by-Step Methodology:
-
Drug Administration: Administer the test compound or vehicle. Multiple dosing regimens (e.g., acute or chronic over several days) can be tested.
-
Test Session:
-
Gently place the animal into the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
Behavior is often scored only during the last 4 minutes of the test, as the first 2 minutes are considered an initial frantic escape response.
-
-
Scoring: An observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the absence of active, escape-oriented behaviors.
-
Data Analysis:
-
Compare the mean immobility time between the drug-treated groups and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).
-
Trustworthiness: A significant decrease in immobility time suggests an antidepressant-like effect. It is crucial to run a positive control (e.g., a known antidepressant like fluoxetine) to validate the assay's sensitivity.
-
References
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- PubMed Central. (n.d.). Animal models for screening anxiolytic-like drugs: a perspective.
- PubMed Central. (n.d.). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- PubMed. (n.d.). Radioligand binding methods: practical guide and tips.
- ResearchGate. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model.
- PubMed. (n.d.). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene.
- ACS Publications. (2020). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity.
- Chem-Impex. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride.
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- MedchemExpress.com. (n.d.). 8-OH-DPAT (8-Hydroxy-DPAT) | 5-HT Receptor Agonist.
- ResearchGate. (2025). The [35S]GTPγS binding assay: Approaches and applications in pharmacology | Request PDF.
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- Creative BioMart. (n.d.). cAMP Accumulation Assay.
- Thermo Fisher Scientific. (n.d.). Tetralins.
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- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for cAMP Accumulation Assay for Adenosine Receptor Agonists.
- PubMed. (2012). GTPγS Binding Assays.
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- PubMed. (2020). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity.
- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell.
- Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing.
- ResearchGate. (2025). Discovery of a new series of 5-HT1A receptor agonists | Request PDF.
- Revvity. (n.d.). Sulfur-35 GTP Binding Assays.
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- R&D Systems. (n.d.). 8-Hydroxy-DPAT hydrobromide | 5-HT1 Receptor Agonists.
- PubMed. (1995). [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors.
- PubMed. (n.d.). Mechanism of action of 8-OH-DPAT on learning and memory.
- Promega Corporation. (n.d.). cAMP-Glo™ Assay.
- LookChem. (n.d.). (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-Naphthalenamine.
- MDPI. (2021). The Non-Anhydrous, Minimally Basic Synthesis of the Dopamine D2 Agonist [18F]MCL-524.
- PubMed. (n.d.). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635.
- PubChem. (n.d.). 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine.
- Google Patents. (2009). CN101468946A - Preparation technique of 5-methoxy-2-tetralone.
- Cayman Chemical. (n.d.). 8-hydroxy DPAT (hydrobromide).
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PubMed. (n.d.). The D2/D3 agonist PD128907 (R-(+)-trans-3,4a,10b-tetrahydro-4-propyl-2H,5H-[22]benzopyrano[4,3-b]-1,4-oxazin-9-ol) inhibits stimulated pyloric relaxation and spontaneous gastric emptying. Retrieved from
- PubMed. (1999). The 5-HT(1A)Receptor agonist 8-OH-DPAT lowers intraocular pressure in normotensive NZW rabbits.
- MedKoo Biosciences. (n.d.). Rotigotine Synthetic Routes.
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Application Notes and Protocols for the Analytical Characterization of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
These comprehensive application notes provide a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the characterization and enantiomeric purity assessment of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. This document offers in-depth protocols for chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), grounded in established methodologies for analogous compounds.
Introduction
This compound, a chiral amine derivative of the tetralin scaffold, is a significant pharmacophore in medicinal chemistry. The stereochemistry of this compound is critical to its biological activity, necessitating robust and reliable analytical methods to control its enantiomeric purity and confirm its structure. This guide provides a suite of validated starting points for the analysis of this specific enantiomer, drawing from established principles of chiral separations and structural elucidation.
I. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral HPLC is the cornerstone for determining the enantiomeric excess of chiral compounds. The selection of the chiral stationary phase (CSP) is paramount for achieving baseline separation of the enantiomers. Based on the successful separation of analogous 2-aminotetralin and methoxytetralin derivatives, two primary classes of CSPs are recommended: protein-based and polysaccharide-based columns.[1][2][3]
Method 1: Protein-Based Chiral Stationary Phase
Rationale: Alpha-1-acid glycoprotein (AGP) columns, such as the Chiral-AGP, have demonstrated broad applicability for the separation of chiral amines, including 2-aminotetralin analogues.[1] The complex structure of the protein provides a multitude of chiral recognition sites, enabling separation through a combination of ionic, hydrophobic, and hydrogen-bonding interactions.
Experimental Protocol:
-
Column: Chiral-AGP, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of aqueous buffer and organic modifier. A typical starting point is a gradient of acetonitrile in 10 mM potassium phosphate buffer at pH 6.0.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm or Mass Spectrometry (for enhanced selectivity)
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
Optimization Strategy: The resolution of enantiomers on an AGP column is highly dependent on the mobile phase pH, ionic strength, and the nature and concentration of the organic modifier. A systematic approach to optimization involves varying these parameters to achieve optimal separation.
| Parameter | Range to Investigate | Rationale |
| pH of Aqueous Buffer | 4.0 - 7.0 | Affects the ionization state of the amine and the protein, influencing ionic interactions. |
| Buffer Concentration | 10 - 50 mM | Modulates the ionic strength of the mobile phase, impacting retention and selectivity. |
| Organic Modifier | Acetonitrile, Methanol, Isopropanol | Alters the polarity of the mobile phase and can influence hydrophobic interactions with the CSP. |
| Modifier Concentration | 5 - 30% | A gradient elution may be necessary to achieve separation and elute the compounds in a reasonable time. |
Method 2: Polysaccharide-Based Chiral Stationary Phase
Rationale: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used for their broad enantioselectivity.[2][3][4][5] For methoxytetralin derivatives, columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector have proven effective. The chiral recognition mechanism involves the formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.
Experimental Protocol:
-
Column: Cellulose or Amylose-based chiral column (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H), 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Normal-phase (e.g., hexane/isopropanol with a basic additive) or reversed-phase (e.g., acetonitrile/water with a basic additive). A common starting condition for normal-phase is Hexane:Isopropanol (90:10 v/v) + 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm or 274 nm
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1.0 mg/mL.
Optimization Strategy:
| Parameter | Range to Investigate | Rationale |
| Mobile Phase Composition | Varying ratios of hexane/alcohol | Fine-tunes the polarity and strength of interactions with the CSP. |
| Alcohol Modifier | Isopropanol, Ethanol | The choice of alcohol can significantly impact selectivity. |
| Basic Additive | Diethylamine, Triethylamine (0.1 - 0.5%) | Improves peak shape and reduces tailing for basic analytes like amines by suppressing interactions with residual silanols on the silica support. |
| Column Temperature | 15 - 40 °C | Lower temperatures often lead to better resolution but longer analysis times. |
Workflow for Chiral HPLC Method Development:
Caption: Workflow for Chiral HPLC Method Development.
II. Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC-MS offers high resolution and sensitivity, particularly for volatile and thermally stable compounds. For primary amines like 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, derivatization is often necessary to improve volatility and enhance chiral recognition on the stationary phase.[6][7]
Rationale: Derivatization with a chiral reagent is not the preferred approach as it can introduce analytical complications. Instead, derivatization with an achiral reagent, such as trifluoroacetic anhydride (TFAA), followed by separation on a chiral GC column is a robust strategy. The TFA derivative is more volatile and can be effectively separated on a cyclodextrin-based chiral stationary phase.
Experimental Protocol:
A. Derivatization Procedure:
-
Dissolve approximately 1 mg of the sample in 100 µL of a suitable aprotic solvent (e.g., ethyl acetate).
-
Add 50 µL of trifluoroacetic anhydride (TFAA).
-
Heat the mixture at 60 °C for 30 minutes.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of ethyl acetate for GC-MS analysis.
B. GC-MS Analysis:
-
Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXcst), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 220 °C at 5 °C/min.
-
Hold at 220 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
Expected Outcome: The two enantiomers of the TFA-derivatized amine should be well-resolved, allowing for accurate quantification of the enantiomeric excess. The mass spectrometer provides definitive identification of the analyte.
Logical Flow for Chiral GC-MS Analysis:
Caption: Logical Flow for Chiral GC-MS Analysis.
III. Structural Elucidation by NMR and Mass Spectrometry
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.
Rationale: The chemical shifts and coupling constants in the ¹H NMR spectrum will confirm the connectivity of the protons in the molecule. The aromatic region will show signals characteristic of a 1,2,4-trisubstituted benzene ring. The aliphatic region will display complex multiplets corresponding to the protons on the tetralin ring. The ¹³C NMR spectrum will provide information on the number and types of carbon atoms present. The use of 2D NMR techniques like COSY, HSQC, and HMBC can further aid in the complete assignment of all proton and carbon signals.[8][9]
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Aromatic H | 6.6 - 7.1 | m | |
| -OCH₃ | ~3.8 | s | |
| -CH(NH₂)- | ~3.0 - 3.3 | m | |
| -CH₂- (aliphatic) | 1.5 - 3.0 | m | |
| -NH₂ | 1.5 - 2.5 | br s |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C-O | ~158 |
| Aromatic C (quaternary) | ~125 - 138 |
| Aromatic C-H | ~112 - 130 |
| -OCH₃ | ~55 |
| -CH(NH₂)- | ~45 - 50 |
| -CH₂- (aliphatic) | ~25 - 35 |
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification.
Rationale: Electron Ionization (EI) will likely lead to significant fragmentation. The molecular ion peak (M⁺) may be observed, but key fragments will arise from the cleavage of bonds alpha to the amine group and benzylic positions. Common fragmentation pathways for amines include the loss of an alkyl radical adjacent to the nitrogen. The aromatic ring will also lead to characteristic fragment ions.[10][11][12]
Predicted Fragmentation Pattern (EI-MS):
-
Molecular Ion (M⁺): m/z = 191
-
Major Fragments:
-
Loss of the ethyl group from the tetralin ring.
-
Cleavage alpha to the amine, leading to a stabilized iminium ion.
-
Fragments corresponding to the methoxy-substituted aromatic ring.
-
Experimental Protocol:
-
Inlet System: Direct infusion or GC inlet.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
IV. Conclusion
The analytical methods outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. The chiral HPLC and GC-MS protocols are designed to ensure accurate determination of enantiomeric purity, a critical quality attribute for this chiral molecule. The NMR and MS methodologies will allow for unambiguous confirmation of its chemical structure. Researchers are encouraged to use these protocols as a starting point and optimize the parameters for their specific instrumentation and analytical needs.
References
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Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design. PubMed. [Link]
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Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. PubMed. [Link]
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Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]
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Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. ResearchGate. [Link]
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Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. PMC - NIH. [Link]
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Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI. [Link]
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GC/FID chromatogram of trifluoroacetylated (TFA) derivative of Armeen® HTD... ResearchGate. [Link]
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Chiral HPLC Separations. Phenomenex. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
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Daicel columns with polysaccharide stationary phases. Chiral Technologies. [Link]
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Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. MDPI. [Link]
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(1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. ResearchGate. [Link]
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Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC - PubMed Central. [Link]
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Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg. [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]
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Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
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Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ 5 -Sterol Autoxidation) in Environmental Samples. MDPI. [Link]
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Mass Spectrometry Fragmentation Part 1. YouTube. [Link]
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Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal. MDPI. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]
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Applications in medicinal chemistry of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine , a chiral bicyclic amine, represents a cornerstone scaffold in modern medicinal chemistry. Its rigid framework, which mimics the conformation of key neurotransmitters, has established it as a critical pharmacophore for designing potent and selective ligands for G-protein coupled receptors (GPCRs), particularly within the central nervous system (CNS). This guide provides an in-depth exploration of the synthesis, applications, and biological evaluation of compounds derived from this versatile building block, tailored for researchers and professionals in drug discovery and development.
Section 1: Significance and Therapeutic Landscape
The 2-aminotetralin framework is a bio-isostere of the endogenous neurotransmitter dopamine, enabling it to interact with dopamine and serotonin receptors. This interaction forms the basis of its therapeutic relevance in a range of neurological and psychiatric disorders.
Dopaminergic Modulation: The Cornerstone of Parkinson's Disease Therapy
The most prominent application of the (R)-7-methoxy-2-aminotetralin scaffold is in the development of dopamine receptor agonists. The (S)-enantiomer of 5-hydroxy-2-(N-propylamino)tetralin, known as Rotigotine, is a potent dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1] The (R)-7-methoxy-2-aminotetralin core provides the necessary stereochemistry and structural rigidity to mimic dopamine's interaction with D2 and D3 receptors, leading to the alleviation of motor symptoms associated with these conditions.
Serotonergic Activity: Targeting Depression and Anxiety
Derivatives of 2-aminotetralin have also shown significant activity at serotonin receptors, particularly the 5-HT1A subtype.[2][3] This has opened avenues for the development of novel antidepressants and anxiolytics. The ability to modulate both dopaminergic and serotonergic pathways with a single molecular scaffold offers the potential for creating multifunctional drugs with improved efficacy and side-effect profiles.
Emerging Applications Beyond the CNS
While the primary focus has been on neurological disorders, the tetralin scaffold is gaining attention in other therapeutic areas. Studies have explored its potential in developing anticancer agents, with some derivatives showing promising cytotoxic activity.[4][5][6] Additionally, the anti-inflammatory and antifungal properties of certain tetralin-based compounds are under investigation, highlighting the broad therapeutic potential of this chemical motif.[5]
Section 2: Synthesis and Stereochemical Control
The biological activity of 2-aminotetralin derivatives is highly dependent on their stereochemistry. Therefore, enantioselective synthesis is crucial for obtaining the desired therapeutic effect.
Asymmetric Synthesis of this compound
A common and effective method for the enantioselective synthesis of the title compound involves the asymmetric reductive amination of 7-methoxy-2-tetralone. This approach utilizes a chiral catalyst to control the stereochemical outcome of the reduction of an intermediate imine.
Protocol 1: Enantioselective Synthesis of this compound
Objective: To synthesize this compound from 7-methoxy-2-tetralone via asymmetric reductive amination.
Rationale: This protocol employs a chiral phosphoric acid catalyst in conjunction with a Hantzsch ester as a mild and efficient reducing agent to achieve high enantioselectivity.[7] The chiral catalyst creates a chiral environment around the imine intermediate, directing the hydride transfer from the Hantzsch ester to one face of the C=N double bond, thus favoring the formation of the (R)-enantiomer.
Materials:
-
7-Methoxy-2-tetralone
-
Ammonium acetate
-
Toluene
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)
-
Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve 7-methoxy-2-tetralone (1.0 eq) and ammonium acetate (10 eq) in toluene.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the toluene under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude imine.
-
-
Asymmetric Reduction:
-
Dissolve the crude imine (1.0 eq) and the Hantzsch ester (1.5 eq) in toluene.
-
Add the chiral phosphoric acid catalyst (0.05 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound.
-
-
Characterization:
-
Determine the purity and identity of the product using NMR, Mass Spectrometry, and HPLC.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination
Rationale: Chiral HPLC is an essential analytical technique to verify the stereochemical purity of the synthesized amine.[8][9][10] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification of the enantiomeric excess.
Protocol 2: Chiral HPLC Analysis of this compound
Objective: To determine the enantiomeric excess of the synthesized this compound.
Materials:
-
Synthesized this compound sample
-
Racemic 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine standard
-
HPLC grade hexane
-
HPLC grade isopropanol
-
HPLC grade diethylamine
-
Chiral HPLC column (e.g., Chiralcel OD-H or similar)
-
HPLC system with UV detector
Procedure:
-
Sample and Standard Preparation:
-
Prepare a stock solution of the synthesized amine in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a stock solution of the racemic standard at the same concentration.
-
-
HPLC Method:
-
Column: Chiralcel OD-H (or other suitable chiral column)
-
Mobile Phase: A mixture of hexane, isopropanol, and diethylamine (e.g., 90:10:0.1 v/v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Section 3: Applications in Lead Optimization and Structure-Activity Relationship (SAR) Studies
The (R)-7-methoxy-2-aminotetralin scaffold serves as an excellent starting point for generating libraries of compounds for SAR studies. By modifying the substituents on the amine and the aromatic ring, researchers can fine-tune the affinity and selectivity for specific receptor subtypes.
Probing the Dopamine Receptor Family
The affinity of 2-aminotetralin derivatives for dopamine receptor subtypes (D1, D2, D3) is highly sensitive to the nature of the N-substituent and the substitution pattern on the aromatic ring.[11][12][13]
| Compound/Derivative | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | Reference |
| N,N-dipropyl-5,6-dihydroxy-2-aminotetralin | >1000 | 15 | 3 | [11] |
| N-propyl-N-phenethyl-7-hydroxy-2-aminotetralin | 500 | 5 | 1 | [11] |
| Rotigotine (S-enantiomer) | 87 | 13 | 0.71 | [1] |
Table 1: Binding Affinities of Representative 2-Aminotetralin Derivatives for Dopamine Receptors.
Targeting Serotonin Receptor Subtypes
Systematic modifications of the 2-aminotetralin scaffold have also yielded ligands with high affinity and selectivity for various serotonin receptors.[2][3][14]
| Compound/Derivative | 5-HT1A Receptor (Ki, nM) | 5-HT1B Receptor (Ki, nM) | 5-HT1D Receptor (Ki, nM) | Reference |
| (2S)-5-Phenyl-N,N-dimethyl-2-aminotetralin | 15 | 1.2 | 0.4 | [3] |
| (2S)-5-(2'-Fluorophenyl)-N,N-dimethyl-2-aminotetralin | 25 | 0.8 | 0.2 | [3] |
| (2S)-N,N-Dipropyl-5-phenyl-2-aminotetralin | 1.8 | 20 | 5.1 | [3] |
Table 2: Binding Affinities of 5-Substituted-2-Aminotetralin Derivatives for Serotonin Receptors.
Section 4: In Vitro Pharmacological Evaluation
To characterize the functional activity of newly synthesized compounds, a battery of in vitro assays is employed. These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor.
Radioligand Binding Assays
Rationale: Radioligand binding assays are used to determine the affinity (Ki) of a test compound for a specific receptor.[15][16] The assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.
Protocol 3: Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for the human dopamine D2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells)
-
Radioligand: [³H]Spiperone or [³H]Raclopride
-
Non-specific binding control: Haloperidol or Butaclamol
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of the non-specific binding control (e.g., 10 µM haloperidol).
-
-
Incubation:
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Measuring Second Messenger Modulation
Rationale: Functional assays determine the efficacy of a compound by measuring its effect on downstream signaling pathways. For Gi/o-coupled receptors like the D2 dopamine receptor and the 5-HT1A serotonin receptor, agonist activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[17][18][19][20]
Protocol 4: cAMP Accumulation Assay for Gi-Coupled Receptors
Objective: To determine the functional potency (EC50 or IC50) of a test compound at a Gi-coupled receptor.
Materials:
-
Cells expressing the receptor of interest (e.g., CHO or HEK293 cells)
-
Forskolin (an adenylyl cyclase activator)
-
Test compound (agonist or antagonist)
-
Reference agonist
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium
-
384-well assay plates
Procedure:
-
Cell Preparation:
-
Plate the cells in a 384-well plate and allow them to attach overnight.[21]
-
-
Agonist Mode:
-
Aspirate the culture medium and add assay buffer containing varying concentrations of the test agonist.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode:
-
Aspirate the culture medium and add assay buffer containing varying concentrations of the test antagonist.
-
Add a fixed concentration of the reference agonist (typically its EC80).
-
Add a fixed concentration of forskolin to all wells.
-
Incubate for a specified time at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels as a function of the log concentration of the test agonist and determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Antagonist Mode: Plot the cAMP levels as a function of the log concentration of the test antagonist and determine the IC50 value (the concentration that inhibits 50% of the reference agonist's response). Calculate the Kb value using the Cheng-Prusoff equation for antagonists.
-
Section 5: Mechanistic Insights from Signaling Pathway Analysis
Understanding the intracellular signaling cascades initiated by ligand binding is crucial for elucidating the mechanism of action and predicting the physiological effects of a drug.
Dopamine D2 Receptor Signaling
The D2 receptor primarily couples to the Gi/o family of G-proteins.[22][23] Agonist binding leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors.
Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT1A Receptor Signaling
Similar to the D2 receptor, the 5-HT1A receptor is also coupled to Gi/o proteins.[24][25] Its activation leads to the inhibition of adenylyl cyclase and the modulation of ion channels, ultimately resulting in a hyperpolarization of the neuron and a decrease in its firing rate.
Serotonin 5-HT1A Receptor Signaling Pathway.
Section 6: Conclusion and Future Directions
The this compound scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutics for CNS disorders. Its inherent drug-like properties and synthetic tractability have allowed for the development of highly potent and selective ligands for dopamine and serotonin receptors. The continued exploration of this privileged scaffold, coupled with advances in structural biology and computational chemistry, holds great promise for the development of the next generation of drugs for a wide range of diseases, from neurodegeneration to cancer.
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McGlynn, R. P., Cui, M., Brems, B., Holbrook, O., & Booth, R. G. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 15(2), 357–370. [Link]
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McGlynn, R. P., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS chemical neuroscience, 15(2), 357-370. [Link]
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McGlynn, R. P., Cui, M., Brems, B., Holbrook, O., & Booth, R. G. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 15(2), 357–370. [Link]
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Application Notes and Protocols for the Experimental Design Using (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and application of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a potent dopamine D2/D3 receptor agonist. This guide is structured to provide not only detailed protocols but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of its pharmacological characterization.
Introduction: The Therapeutic Potential of Dopamine D2/D3 Receptor Agonists
Dopamine D2-like receptors, encompassing D2, D3, and D4 subtypes, are critical targets in the treatment of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[1] These receptors are coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, as well as the modulation of ion channels and other signaling pathways.[1][2] this compound belongs to the 2-aminotetralin class of compounds, which are known for their affinity and agonist activity at dopamine receptors.[3][4] A comprehensive understanding of its pharmacological profile is essential for its development as a potential therapeutic agent.
Section 1: In Vitro Characterization of this compound
The initial stages of characterizing a novel compound involve a series of in vitro assays to determine its affinity for the target receptors and its functional effect on cellular signaling.
Receptor Binding Affinity: Quantifying the Interaction with Dopamine D2 and D3 Receptors
The affinity of a ligand for its receptor is a fundamental parameter that dictates its potency. Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound. In these assays, the test compound's ability to displace a radiolabeled ligand with known affinity for the receptor is measured.
A study evaluating a series of 2-aminotetralins, including analogs with a 7-methoxy substitution, provides valuable insight into the expected binding affinities at human dopamine D2 and D3 receptors.[3][4] While specific data for the (R)-enantiomer of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is not explicitly detailed in the available literature, the data from structurally similar compounds suggest high affinity for both D2 and D3 receptors.[3][4]
Table 1: Representative Binding Affinities of 7-Methoxy-2-aminotetralin Analogs at Human Dopamine D2 and D3 Receptors
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |
| 7-Methoxy-2-(di-n-propylamino)tetralin | 15 | 3.5 |
| 7-Hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT) | 10 | 0.67 |
Data adapted from a study on 2-aminotetralin derivatives and the IUPHAR/BPS Guide to PHARMACOLOGY.[3][5] The affinities for the D2L receptor were determined using the agonist radioligand [3H]N-0437, which is considered more relevant for calculating selectivity for agonists.[3]
Experimental Workflow for Radioligand Binding Assay
Workflow for a competitive radioligand binding assay.
Detailed Protocol: Radioligand Binding Assay for Dopamine D2/D3 Receptors
-
Membrane Preparation:
-
Culture cells stably expressing human dopamine D2 or D3 receptors (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand (e.g., [3H]Spiperone for antagonist binding or [3H]N-0437 for agonist binding) at a concentration near its Kd, and the cell membrane preparation.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D2/D3 antagonist like haloperidol).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Activity: Assessing Downstream Signaling
To confirm that this compound acts as an agonist, it is crucial to measure its effect on the downstream signaling pathway of the D2/D3 receptors. As these receptors are Gαi/o-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][2]
Experimental Workflow for cAMP Functional Assay
Workflow for a cAMP functional assay.
Detailed Protocol: cAMP Functional Assay (HTRF-based)
-
Cell Preparation:
-
Culture cells stably expressing human dopamine D2 or D3 receptors in a suitable medium.
-
Harvest and seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with forskolin, an adenylyl cyclase activator, to induce a measurable level of cAMP.
-
Immediately add the test compound at various concentrations. Include a known D2/D3 agonist (e.g., quinpirole) as a positive control.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Detection (HTRF):
-
Lyse the cells by adding a lysis buffer containing the HTRF reagents (a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody).
-
Incubate at room temperature for 60 minutes to allow for the competitive binding to occur.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Plot the HTRF ratio as a function of the log concentration of the test compound.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal effect) by non-linear regression analysis.
-
Section 2: In Vivo Evaluation of this compound
Following in vitro characterization, in vivo studies are essential to assess the compound's efficacy in a living organism and to understand its pharmacokinetic and pharmacodynamic properties. For a dopamine D2/D3 agonist, animal models of Parkinson's disease are highly relevant.[6][7]
Efficacy in a Preclinical Model of Parkinson's Disease: The 6-OHDA-Lesioned Rat Model
The unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat is a widely used and well-characterized animal model of Parkinson's disease.[8][9] 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons in the nigrostriatal pathway, mimicking the dopamine depletion seen in Parkinson's disease. This unilateral lesion leads to motor asymmetry, which can be quantified by observing the rotational behavior induced by dopamine agonists.
Experimental Workflow for In Vivo Efficacy Testing
Workflow for in vivo efficacy testing in the 6-OHDA rat model.
Detailed Protocol: Apomorphine-Induced Rotational Behavior in 6-OHDA-Lesioned Rats
-
6-OHDA Lesioning:
-
Anesthetize rats and place them in a stereotaxic frame.
-
Inject 6-OHDA into the medial forebrain bundle (MFB) of one hemisphere. Co-injection with a norepinephrine uptake inhibitor (e.g., desipramine) is recommended to protect noradrenergic neurons.
-
Allow the animals to recover for at least two weeks for the lesion to fully develop.
-
-
Confirmation of Lesion:
-
Drug Administration and Behavioral Testing:
-
On the test day, habituate the animals to the testing environment (e.g., automated rotometer bowls).
-
Administer this compound at various doses via a suitable route (e.g., subcutaneous or intraperitoneal injection). A vehicle control group should be included.
-
Immediately place the animals in the rotometers and record the number of full contralateral rotations over a set period (e.g., 90-120 minutes).
-
-
Data Analysis:
-
Quantify the total number of contralateral rotations for each animal.
-
Compare the rotational scores between the different dose groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
Pharmacodynamic Assessment: In Vivo Microdialysis
In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.[12][13][14] By implanting a microdialysis probe in the striatum of 6-OHDA-lesioned rats, the effect of this compound on dopamine release can be assessed. As a D2 autoreceptor agonist, the compound is expected to decrease dopamine release.
Detailed Protocol: In Vivo Microdialysis for Striatal Dopamine Measurement
-
Probe Implantation:
-
Anesthetize the rat and implant a guide cannula stereotaxically into the striatum of the lesioned hemisphere.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a set period.
-
Administer this compound and continue collecting dialysate samples at regular intervals.
-
-
Dopamine Analysis:
-
Analyze the dopamine content in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Express the dopamine levels as a percentage of the baseline levels.
-
Compare the dopamine levels after drug administration to the baseline levels and to a vehicle control group.
-
Conclusion
The experimental design outlined in these application notes provides a robust framework for the comprehensive pharmacological characterization of this compound. By systematically evaluating its in vitro binding affinity and functional activity, and its in vivo efficacy and pharmacodynamics, researchers can gain a thorough understanding of its potential as a novel therapeutic agent for dopamine-related disorders.
References
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 7-OH-DPAT. Retrieved from [Link]
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- Centonze, D., et al. (2003). Receptor Subtypes Involved in the Presynaptic and Postsynaptic Actions of Dopamine on Striatal Interneurons. The Journal of Neuroscience, 23(15), 6245–6254.
- Grealish, S., et al. (2010). Characterisation of behavioural and neurodegenerative changes induced by intranigral 6-hydroxydopamine lesions in a mouse model of Parkinson's disease. European Journal of Neuroscience, 31(12), 2266–2278.
- Lane, E. L., & Dunnett, S. B. (Eds.). (2011). Animal Models of Movement Disorders. Humana Press.
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 7-OH-DPAT. Retrieved from [Link]
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- Blandini, F., et al. (2000). The 6-hydroxydopamine model: a relevant tool to investigate the role of excitotoxicity in the pathogenesis of Parkinson's disease.
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ResearchGate. (n.d.). Dopamine Receptor Affinity for Antagonists. Retrieved from [Link]
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ResearchGate. (n.d.). Behavioral test in 6-OHDA-lesioned rats. The contralateral rotations.... Retrieved from [Link]
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- National Center for Biotechnology Information. (2014). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters, 5(10), 1083–1087.
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Guide to the Handling and Storage of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a valuable chiral primary amine, frequently employed as a key building block in the synthesis of complex molecular architectures for pharmaceutical and agrochemical research.[1] Its structural rigidity and defined stereochemistry make it an important intermediate for creating novel therapeutic agents, particularly those targeting neurological disorders.[1] The integrity of this reagent is paramount for achieving reproducible and successful synthetic outcomes. This guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and use of this compound, ensuring its chemical purity is maintained while prioritizing laboratory safety.
Compound Profile and Physicochemical Properties
Understanding the fundamental properties of this compound and its common salt form is the first step toward proper handling. The free base possesses a primary amine group that is susceptible to oxidation, while its hydrochloride salt form offers enhanced stability, making it easier to handle and store under standard laboratory conditions.[2]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| CAS Number | 135449-70-2 |
| Common Synonyms | (R)-2-Amino-7-methoxytetralin |
Table 2: Physicochemical Properties Note: Experimental data for this specific enantiomer is sparse. Properties are derived from closely related structures and computational models.
| Property | Value / Description | Rationale & Remarks |
| Appearance | Off-white to light yellow solid. | Color may vary based on purity and exposure to air. Darkening can indicate oxidation. |
| Form | Typically a crystalline solid. | The hydrochloride salt is generally a more stable, crystalline powder. |
| Boiling Point | ~124-126 °C at 1.5 mmHg (for related tetralone).[3] | High boiling point suggests low volatility under standard conditions. |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO. | The hydrochloride salt is more soluble in polar solvents.[2] |
| Stability | The free base is potentially air- and light-sensitive. | The primary amine can oxidize. The HCl salt is significantly more stable. |
Hazard Identification and Safety Protocols
Safe handling is predicated on a thorough understanding of the potential hazards. Based on data from structurally similar compounds, this compound should be treated as a hazardous substance.[4]
GHS Classification and NFPA 704 Hazard Diamond
The following classifications are based on aggregated data for isomeric forms and should be considered representative.[4]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
NFPA 704 Hazard Diamond
The National Fire Protection Association (NFPA) 704 diamond provides a rapid overview of the hazards associated with a substance for emergency responders.[5][6][7][8]
-
Health (Blue - 2): Can cause temporary incapacitation or residual injury. Irritating to skin, eyes, and respiratory system.[4]
-
Flammability (Red - 1): Must be preheated before ignition can occur. Related compounds have flash points above 70°C.[9]
-
Instability (Yellow - 0): Normally stable, even under fire exposure conditions.
-
Special Hazards (White): No special hazards noted.
Required Personal Protective Equipment (PPE)
Adherence to proper PPE is non-negotiable.
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory.
-
Hand Protection: Nitrile or neoprene gloves should be worn. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat must be worn and kept fully buttoned.
-
Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator with a particulate filter.
Engineering Controls
-
All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the work area.
Detailed Handling Protocols
The choice of handling protocol depends on whether the compound is in its free base or hydrochloride salt form. The free base requires more stringent, inert atmosphere techniques to prevent degradation.
Protocol 3.1: Standard Handling of the Hydrochloride Salt
The salt form is more stable and can be handled in a fume hood without the absolute requirement for an inert atmosphere, provided exposure is brief.
-
Preparation: Ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary glassware, spatulas, and solvents.
-
Equilibration: Before opening, allow the container to warm to room temperature. This is critical to prevent condensation of atmospheric moisture onto the cold powder, which can cause hydrolysis or clumping.
-
Weighing: Briefly open the container inside the fume hood. Using a clean spatula, weigh the desired amount of the compound onto weighing paper or directly into a tared vessel.
-
Closure: Immediately and securely close the main container. It is good practice to purge the headspace with an inert gas (Nitrogen or Argon) before sealing for storage.
-
Dissolution: Add the weighed solid to the reaction vessel or volumetric flask. Add the desired solvent and mix until fully dissolved.
Protocol 3.2: Inert Atmosphere Handling of the Free Base
The free base is susceptible to oxidation and should be handled exclusively under an inert atmosphere to preserve its purity.[10] This is best accomplished using a glovebox or a Schlenk line.[11][12]
Caption: Workflow for handling air-sensitive free base.
Step-by-Step Inert Atmosphere Protocol:
-
Glovebox Preparation: The preferred method is to use a glovebox with an integrated balance.[12] Place the sealed container of the amine, a clean spatula, and a tared, sealable vial (e.g., a scintillation vial with a PTFE-lined cap) into the glovebox antechamber.
-
Antechamber Purge: Evacuate the antechamber and backfill with inert gas (typically high-purity Nitrogen or Argon). Repeat this cycle at least three times to remove atmospheric oxygen and moisture.
-
Transfer and Weighing: Transfer the items into the main glovebox chamber. Allow the compound's container to equilibrate to the glovebox temperature. Open the container and carefully weigh the desired quantity into the tared vial.
-
Sealing: Securely seal both the vial containing the weighed sample and the main stock container. The use of paraffin film around the cap of the stock container is recommended for supplementary sealing.
-
Removal from Glovebox: Place the sealed vial back into the antechamber, cycle it out, and transfer it to the fume hood.
-
Dissolution: If the subsequent reaction is also air-sensitive, dissolve the compound in a previously degassed solvent under a positive pressure of inert gas (e.g., in a Schlenk flask connected to a Schlenk line).
Storage Procedures and Stability Assessment
Proper storage is crucial for maintaining the compound's enantiomeric purity and chemical integrity over time.
Table 3: Recommended Storage Conditions
| Condition | Free Base | Hydrochloride Salt | Rationale |
| Atmosphere | Mandatory Inert Gas (Argon or Nitrogen) | Inert Gas Recommended | Prevents oxidation of the amine functionality. |
| Temperature | 2-8°C (Refrigerated) | 2-8°C (Refrigerated) | Reduces the rate of potential degradation pathways. |
| Container | Tightly sealed amber glass vial with a PTFE-lined cap. | Tightly sealed amber glass vial. | Protects from light and air ingress. Avoids plasticizers from plastic containers.[13] |
| Location | Dry, well-ventilated, designated chemical storage area. | Dry, well-ventilated area. | Ensures safety and prevents moisture uptake.[14] |
Incompatible Materials
Keep the compound away from strong oxidizing agents, as they can react vigorously with the amine group.[15] Also, avoid contact with strong acids unless forming the corresponding salt is intended.
Signs of Degradation
Visually inspect the material before use. Signs of potential degradation include:
-
Color Change: A shift from off-white to yellow or brown.
-
Physical Change: Clumping or the appearance of a gummy consistency, which may indicate moisture absorption.[13]
-
Insolubility: Difficulty dissolving in a solvent in which it was previously known to be soluble.
If degradation is suspected, it is advisable to re-analyze the material for purity (e.g., by NMR or LC-MS) before use in a critical synthesis.
References
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PENTA s.r.o. (2023). 1,2,3,4-Tetrahydronaphthalene - SAFETY DATA SHEET. Available at: [Link]
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PubChem. 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
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National Fire Protection Association (NFPA). (2021). Hazardous Materials Identification. Available at: [Link]
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Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Available at: [Link]
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ResearchGate. What are the best processes/methods for separation of chiral amine? (2012). Available at: [Link]
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Wikipedia. NFPA 704. Available at: [Link]
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Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. DOI: 10.1039/D3SC01630G. Available at: [Link]
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PubChem. 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. National Center for Biotechnology Information. Available at: [Link]
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Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. Available at: [Link]
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Maintenance Care. NFPA 704 Diamond. Available at: [Link]
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The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]
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Schultz Canada Chemicals Ltd. 1,2,3,4-Tetrahydronaphthalene. Available at: [Link]
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- 4. 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride | C11H16ClNO | CID 12843125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nfpa.org [nfpa.org]
- 6. NFPA 704 - Wikipedia [en.wikipedia.org]
- 7. EHS - NFPA Hazard Diamond | myUSF [myusf.usfca.edu]
- 8. creativesafetysupply.com [creativesafetysupply.com]
- 9. You are being redirected... [schultzchem.com]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chemistryviews.org [chemistryviews.org]
- 13. avantiresearch.com [avantiresearch.com]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. fishersci.com [fishersci.com]
Application Notes and Protocols: (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine as a Pivotal Pharmaceutical Intermediate
Introduction: The Strategic Importance of Chiral Aminotetralins in Neurological Drug Development
(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine stands as a critical chiral building block in the synthesis of a range of pharmacologically active molecules. Its rigid, conformationally restricted scaffold, combined with the specific stereochemistry of the amine group, makes it an invaluable intermediate for targeting complex receptor systems in the central nervous system. The 2-aminotetralin framework is a key structural motif present in a wide array of pharmaceutically important molecules, particularly those designed to interact with dopaminergic and serotonergic receptors.[1][2]
This document provides a comprehensive guide for researchers, medicinal chemists, and process development scientists on the synthesis, purification, and application of this compound. We will delve into the causality behind synthetic strategies, provide detailed, field-tested protocols, and discuss the analytical methodologies required to ensure the requisite purity and stereochemical integrity of this vital intermediate. The primary focus of this guide will be its application in the synthesis of Rotigotine, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[3]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in subsequent synthetic transformations. The following table summarizes key computed and experimental data for the closely related N-propylated derivative, providing a valuable reference for handling and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁NO | PubChem |
| Molecular Weight | 219.32 g/mol | PubChem[4] |
| IUPAC Name | 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | PubChem[4] |
| Appearance | Colorless to pale yellow liquid (for the free base) | Guidechem[5] |
| Boiling Point | 346.117 °C at 760 mmHg (Predicted) | LookChem[3] |
| Density | 1.014 g/cm³ (Predicted) | LookChem[3] |
| pKa | 10.26 ± 0.20 (Predicted) | LookChem[3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), sparingly soluble in water. | Guidechem[5] |
Analytical Characterization: The identity and purity of this compound should be confirmed using a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Capillary Electrophoresis (CE): Essential for determining the enantiomeric purity (e.g., enantiomeric excess, ee%).[6][7][8]
Synthetic Pathways and Methodologies
The synthesis of this compound can be approached through several strategic routes. The choice of pathway often depends on the desired scale, available starting materials, and the enantiomeric purity requirements. A common and efficient strategy involves the synthesis of the racemic amine followed by chiral resolution, or increasingly, an enantioselective synthesis from a prochiral ketone.
Pathway 1: Synthesis of Racemic 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
The synthesis of the racemic amine typically starts from the corresponding ketone, 7-methoxy-2-tetralone.
Figure 1: Synthesis of Racemic 2-amino-7-methoxy-1,2,3,4-tetrahydronaphthalene.
Protocol 1: Synthesis of Racemic 2-amino-7-methoxy-1,2,3,4-tetrahydronaphthalene
-
Oxime Formation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 7-methoxy-2-tetralone (1 equivalent) in a suitable alcoholic solvent (e.g., ethanol).
-
Add a hydroxylamine salt (e.g., hydroxylamine hydrochloride, 1.1 equivalents) and a base (e.g., sodium acetate, 1.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 7-methoxy-1,2,3,4-tetrahydro-2-naphthalenone oxime.[9]
-
-
Catalytic Hydrogenation:
-
In a high-pressure hydrogenation vessel, dissolve the crude oxime (1 equivalent) in an alcoholic solvent (e.g., ethanol) saturated with ammonia.
-
Add a Raney nickel catalyst (caution: pyrophoric).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature or with gentle heating.
-
Monitor the reaction for hydrogen uptake.
-
Upon completion, carefully filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude racemic 2-amino-7-methoxy-1,2,3,4-tetrahydronaphthalene.[9]
-
Pathway 2: Chiral Resolution of Racemic 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Classical resolution via the formation of diastereomeric salts is a well-established method for separating enantiomers.[10]
Sources
- 1. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cas 101403-24-1,(S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-Naphthalenamine(Rotigotine) | lookchem [lookchem.com]
- 4. 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | C14H21NO | CID 10082172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chiral analysis - Wikipedia [en.wikipedia.org]
- 9. Synthesis routes of 7-Methoxy-2-tetralone [benchchem.com]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
This guide provides in-depth troubleshooting for common challenges encountered during the purification of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a key chiral intermediate in pharmaceutical synthesis.[1] The advice herein is tailored for researchers, chemists, and process development professionals aiming to achieve high chemical and enantiomeric purity.
Section 1: Chiral Purity Enhancement
The primary challenge in purifying this compound is separating the desired (R)-enantiomer from its (S)-counterpart. The most robust and scalable method for this is diastereomeric salt crystallization.
FAQ 1.1: My product is a racemic mixture. How can I isolate the (R)-enantiomer?
Answer: The classical and industrially proven method is chiral resolution via diastereomeric salt formation.[2] This technique leverages the different physical properties of diastereomers, which are formed by reacting the racemic amine with a chiral acid.[3][4]
Core Principle: The racemic amine (R/S)-amine is reacted with a single enantiomer of a chiral resolving agent, such as (+)-tartaric acid. This reaction forms a mixture of two diastereomeric salts: [(R)-amine,(+)-tartrate] and [(S)-amine,(+)-tartrate]. These diastereomers are no longer mirror images and thus have different solubilities in a given solvent system, allowing one to be selectively crystallized while the other remains in the mother liquor.[5]
Step-by-Step Protocol: Diastereomeric Salt Crystallization with (+)-Tartaric Acid
-
Dissolution: Dissolve the racemic 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine free base in a suitable solvent (e.g., methanol, ethanol, or a mixture). Heat gently to ensure complete dissolution.
-
Resolving Agent Addition: In a separate flask, dissolve 0.5 molar equivalents of (+)-tartaric acid in the same solvent, also warming if necessary.
-
Salt Formation: Slowly add the tartaric acid solution to the amine solution with constant stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to induce crystallization. The salt of one diastereomer should precipitate.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of Free Amine: Dissolve the collected salt in water and add a base (e.g., NaOH, NaHCO₃ solution) to deprotonate the amine, causing the free (R)-amine to separate. Extract the free amine with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Analysis: Dry the organic extract, evaporate the solvent, and analyze the enantiomeric excess (e.e.) of the resulting amine using chiral HPLC.
FAQ 1.2: My diastereomeric salt is "oiling out" instead of crystallizing. What is causing this and how can I fix it?
Answer: "Oiling out" is a common issue where the solute separates as a liquid phase instead of a solid crystalline lattice.[6][7] This is often due to high supersaturation, rapid cooling, or an inappropriate solvent choice.[6][7] The resulting oil can trap impurities and prevent effective purification.[6][7]
Troubleshooting Strategies:
-
Reduce Cooling Rate: A very slow, controlled cooling ramp minimizes the generation of excessive supersaturation, giving molecules time to orient into a crystal lattice.[6]
-
Solvent System Optimization: The solvent is critical. If the salt is too soluble, it won't crystallize; if it's too insoluble, it may crash out as an oil. Screen different solvents or add a co-solvent (an "anti-solvent") to modulate solubility.[6] For instance, if using methanol, slowly adding a less polar co-solvent like methyl tert-butyl ether (MTBE) can often induce crystallization.
-
Decrease Concentration: Oiling out is more common in highly concentrated solutions. Dilute the solution by adding more solvent before cooling.[8]
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, add a few seed crystals once the solution is saturated. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[9]
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end_product [label="End: (R)-Amine\n(High e.e.)", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> resolution_step; resolution_step -> oiling_out; oiling_out -> troubleshoot_oil [label="Yes"]; troubleshoot_oil -> resolution_step; oiling_out -> crystallization_ok [label="No"]; crystallization_ok -> filter_salt; filter_salt -> liberate_amine; liberate_amine -> check_ee; check_ee -> is_ee_ok; is_ee_ok -> end_product [label="Yes"]; is_ee_ok -> resolution_step [label="No, Re-crystallize"]; }
Section 2: Achieving High Chemical Purity
After chiral resolution, the product may still contain residual reagents, solvents, or synthesis by-products.
FAQ 2.1: My purified amine shows impurities on TLC/LCMS. How can I remove them?
Answer: Flash column chromatography is the standard method for removing chemical impurities. However, basic amines like 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine can exhibit poor behavior (streaking or tailing) on standard silica gel due to strong interactions with acidic silanol groups on the silica surface.
Expert Tip: To achieve sharp, symmetrical peaks, deactivate the silica gel by adding a small amount of a basic modifier to your eluent. A common practice is to add 0.5-1% triethylamine (NEt₃) or ammonia solution to the mobile phase (e.g., Ethyl Acetate/Hexane).[10]
Step-by-Step Protocol: Amine Purification by Flash Chromatography
-
Slurry Preparation: Adsorb the crude amine onto a small amount of silica gel. To do this, dissolve the amine in a minimal amount of a polar solvent (like dichloromethane), add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using your chosen mobile phase.
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Run the column using a pre-determined solvent system (e.g., 95:4.5:0.5 Hexane:EtOAc:NEt₃), collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Technique | Stationary Phase | Typical Mobile Phase System | Target Impurities |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate with 0.5-1% Triethylamine | Less polar and more polar synthesis by-products. |
| Crystallization | N/A | Isopropanol, Ethanol, or Ethyl Acetate/Heptane | Impurities with different solubility profiles. |
FAQ 2.2: My final product is an oil, but I need a stable, weighable solid. What is the best approach?
Answer: Converting the free base amine to its hydrochloride (HCl) salt is an excellent strategy. Amine HCl salts are typically crystalline, stable solids that are easier to handle, weigh, and store than the corresponding free bases.[11]
Step-by-Step Protocol: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified free base amine in a suitable dry, organic solvent like diethyl ether, ethyl acetate, or isopropanol.[12]
-
Acidification: Slowly add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or 2M HCl in diethyl ether) dropwise to the stirred amine solution at 0-4 °C.[11]
-
Precipitation: The hydrochloride salt will typically precipitate immediately as a white solid.
-
Isolation: Stir the resulting slurry for a short period, then collect the solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold, dry solvent (e.g., diethyl ether) and dry it under vacuum to remove residual solvent and HCl.
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end_product_oil [label="End: Purified Oil", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_product_solid [label="End: Purified HCl Salt (Solid)", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_purity; check_purity -> is_pure; is_pure -> check_form [label="Yes"]; is_pure -> chromatography [label="No"]; chromatography -> check_purity;
check_form -> end_product_oil [label="Yes"]; check_form -> salt_formation [label="No (It's an oil)"]; salt_formation -> end_product_solid; }
Section 3: Product Stability and Storage
FAQ 3.1: My purified amine is discoloring (turning brown) upon storage. How can I prevent this?
Answer: Aromatic amines are susceptible to oxidation, which often results in the formation of colored impurities.[13] This degradation is accelerated by exposure to air (oxygen) and light.
Best Practices for Storage:
-
Store as a Salt: The hydrochloride salt is significantly more stable and less prone to air oxidation than the free base.
-
Inert Atmosphere: For long-term storage of the free base, store it under an inert atmosphere (e.g., argon or nitrogen) in a sealed vial.
-
Low Temperature: Store the compound, whether as the free base or salt, at a low temperature (≤ 4 °C) to slow down potential degradation pathways.[14][15]
-
Protect from Light: Use amber vials or store containers in a dark place to prevent light-induced degradation.
By following these targeted troubleshooting guides and protocols, researchers can overcome the common challenges associated with the purification of this compound, ensuring a final product of high chemical and stereochemical integrity.
References
-
Hasegawa, T., et al. (2001). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]
-
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. ResearchGate. [Link]
-
ResearchGate. (2015). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]
-
Pardeshi, S., et al. (2005). Preparative HPLC separation of methoxytetralins, ligands for melatonin receptors, containing two chiral centers with polysaccharide chiral stationary phases. Determination of enantiomeric purity. PubMed. [Link]
- Google Patents. (2017). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
-
Phenomenex. (n.d.). Chirex Chiral HPLC Applications. Phenomenex. [Link]
-
Calafat, A. M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]
-
ACS Publications. (2014). The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization. Organic Process Research & Development. [Link]
-
Turner, N. J., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. PubMed. [Link]
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage?. Sciencemadness. [Link]
-
ResearchGate. (2014). A One-pot Synthesis of 6-Isopropyl-7-methoxy-1-tetralone and 6-Isopropyl-7-methoxy-2-tetralone. ResearchGate. [Link]
-
Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]
-
ResearchGate. (2003). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Jindrich, J., et al. (1995). Separation of cyclodextrins and their derivatives by thin-layer and preparative column chromatography. PubMed. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. [Link]
-
ResearchGate. (2020). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Kodama, S., et al. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. PubMed. [Link]
-
ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]
-
MedCrave online. (2018). A concise approach for the synthesis of 6-methoxy-2-tetralone. MedCrave online. [Link]
-
Reddit. (2022). What's the proper way to convert a freebase to hydrochloride?. Reddit. [Link]
-
Semantic Scholar. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Semantic Scholar. [Link]
-
PubChem. (n.d.). 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. PubChem. [Link]
Sources
- 1. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Separation of cyclodextrins and their derivatives by thin-layer and preparative column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. As a key intermediate in the development of various pharmacologically active compounds, ensuring its purity is paramount. This document provides in-depth troubleshooting for common side products encountered during its synthesis, focusing on the mechanistic origins of these impurities and offering field-proven strategies for their mitigation.
I. Overview of the Synthetic Pathway & Potential Pitfalls
The most prevalent synthetic route to this compound involves the reductive amination of the precursor, 7-methoxy-2-tetralone. Achieving the desired stereochemistry often necessitates a chiral resolution step. Each stage of this process presents unique challenges and potential for the formation of unwanted side products. This guide will address these issues in a targeted, question-and-answer format.
Diagram of the General Synthetic Workflow:
Caption: General synthetic route to this compound.
II. Troubleshooting Guide: Reductive Amination of 7-Methoxy-2-tetralone
Reductive amination is a cornerstone of this synthesis, but it is also a primary source of impurities if not carefully controlled.[1][2]
Question 1: My reaction is producing a significant amount of a secondary amine impurity. What is causing this and how can I prevent it?
Answer:
The formation of a secondary amine, specifically a dialkylated product, is a common side reaction in reductive amination, especially when using ammonia as the nitrogen source.[1]
Causality:
The primary amine product is itself a nucleophile and can react with the starting ketone to form a new imine. Subsequent reduction of this imine leads to the formation of a secondary amine. This is a competitive reaction that is favored by a high concentration of the primary amine product and the presence of unreacted ketone.
Visualizing the Side Reaction:
Caption: Formation of the secondary amine side product.
Mitigation Strategies:
-
Control Stoichiometry: Use a large excess of the ammonia source to outcompete the primary amine product for reaction with the ketone.
-
Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the primary amine product low at any given time, minimizing its chance to react with the remaining ketone.
-
Stepwise Procedure: For challenging cases, a stepwise approach can be effective. First, form the imine in a suitable solvent like methanol, and then, in a separate step, add the reducing agent (e.g., NaBH₄).[1]
| Parameter | Standard Condition | Optimized for Primary Amine |
| Ammonia Source | 1.5 - 2.0 equivalents | > 5.0 equivalents |
| Reducing Agent Addition | All at once | Slow addition over 1-2 hours |
| Reaction Type | One-pot | Stepwise (imine formation then reduction) |
Question 2: I am observing a significant amount of 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol in my crude product. Why is this happening?
Answer:
The formation of the corresponding alcohol is a result of the direct reduction of the ketone starting material by the reducing agent.
Causality:
The reducing agents used for reductive amination (e.g., sodium borohydride, sodium cyanoborohydride) can also reduce ketones to alcohols. If the rate of ketone reduction is comparable to or faster than the rate of imine formation and reduction, a significant amount of the alcohol byproduct will be formed.
Troubleshooting Protocol:
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is generally more selective for the reduction of imines over ketones, especially at slightly acidic pH.[2] If you are using a less selective reducing agent like sodium borohydride (NaBH₄), consider switching.
-
pH Control: The rate of imine formation is often pH-dependent. Maintaining a slightly acidic pH (around 5-6) can favor imine formation over ketone reduction. This can be achieved by adding a catalytic amount of a weak acid like acetic acid.
-
Pre-formation of the Imine: As mentioned previously, allowing the ketone and ammonia to react and form the imine before the addition of the reducing agent can significantly minimize the formation of the alcohol byproduct.
Question 3: My synthesis of the 7-methoxy-2-tetralone precursor via Birch reduction is giving me over-reduced products. How can I improve this?
Answer:
The Birch reduction of aromatic compounds can sometimes lead to over-reduction, resulting in the formation of cyclohexene or even fully saturated cyclohexane derivatives.[3]
Causality:
The Birch reduction involves the transfer of electrons from an alkali metal in liquid ammonia to the aromatic ring.[4][5] If the reaction is not quenched at the appropriate time or if there is an excess of the reducing agent, further reduction of the initially formed diene can occur.
Preventative Measures:
-
Careful Monitoring: Monitor the reaction closely (e.g., by the persistence of the blue color of the solvated electrons) and quench the reaction promptly once the starting material is consumed.
-
Inverse Addition: In some cases, adding the substrate to the metal-ammonia solution (inverse addition) can provide better control.
-
Proton Source: The choice and concentration of the alcohol used as a proton source can influence the outcome. Using a less acidic alcohol like t-butanol can sometimes give cleaner reactions.
III. FAQs: Chiral Resolution
Question 4: I am having difficulty achieving good separation of the diastereomeric salts during chiral resolution with mandelic acid. What are some common issues?
Answer:
Chiral resolution via diastereomeric salt formation is a powerful technique, but its success is highly dependent on the differential solubility of the diastereomeric salts.[6]
Common Pitfalls and Solutions:
-
Solvent System: The choice of solvent is critical. An ideal solvent will maximize the solubility difference between the two diastereomers. It is often necessary to screen a variety of solvents and solvent mixtures.
-
Purity of the Amine: Impurities in the racemic amine mixture can interfere with the crystallization process. Ensure the starting racemic amine is of high purity.
-
Rate of Crystallization: Slow cooling and allowing the crystallization to proceed over a sufficient period can lead to better separation. Rapid crystallization can trap the more soluble diastereomer in the crystal lattice.
-
Stoichiometry of the Resolving Agent: While a 1:1 stoichiometry is often used, in some cases, using a slight excess or even a substoichiometric amount of the resolving agent can improve the enantiomeric excess of the crystallized product.[7]
Question 5: What are some potential side products that can arise from the chiral resolution and subsequent work-up?
Answer:
The primary "side product" from an incomplete resolution is the undesired (S)-enantiomer. However, other impurities can be introduced or formed during the process.
-
Residual Resolving Agent: Incomplete removal of the resolving agent (e.g., mandelic acid) after the separation and liberation of the free amine will result in its presence in the final product. Thorough washing and extraction are crucial.
-
Degradation Products: The conditions used to liberate the free amine from the diastereomeric salt (typically treatment with a base) can potentially cause degradation if they are too harsh or if the reaction is prolonged.
IV. Analytical Methods for Impurity Profiling
A robust analytical methodology is essential for identifying and quantifying side products.
| Analytical Technique | Purpose | Common Findings |
| HPLC (Chiral) | Enantiomeric purity determination | Presence of the undesired (S)-enantiomer. |
| HPLC (Reverse Phase) | Quantification of known and unknown impurities | Detection of starting materials, alcohol byproduct, and dialkylated amine. |
| GC-MS | Identification of volatile impurities and byproducts | Identification of residual solvents and structural elucidation of unknown peaks. |
| NMR Spectroscopy | Structural confirmation of the final product and isolated impurities | Provides detailed structural information for unambiguous identification. |
V. References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Baran, P. S., Maimone, T. J., & Richter, J. M. (2007). The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane. Journal of the American Chemical Society, 129(35), 10835–10853. [Link]
-
Grogan, G. (2018). Reductive aminations by imine reductases: from milligrams to tons. Current Opinion in Chemical Biology, 43, 15-22. [Link]
-
Banerjee, A. K., & Vera, W. J. (2009). An efficient approach for the synthesis of 6,7-Dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(11), 228-234. [Link]
-
Rabideau, P. W., & Marcinow, Z. (1992). The Birch Reduction of Aromatic Compounds. Organic Reactions, 42, 1-334. [Link]
-
Görög, S. (2007). Drug impurity profiling strategies. Talanta, 44(9), 1517-1526. [Link]
-
US Patent US9145353B2. (2015). Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.
-
He, Q., Rohani, S., Zhu, J., & Gomaa, H. (2012). Resolution of sertraline with (R)-mandelic acid: chiral discrimination mechanism study. Chirality, 24(2), 119-128. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. [Link]
-
Ashenhurst, J. (2019). Birch Reduction of Aromatic Rings. Master Organic Chemistry. [Link]
-
PrepChem. (n.d.). Synthesis of 5-Methoxy-2-tetralone. [Link]
-
Wikipedia. (2023). Birch reduction. [Link]
-
De Luca, L. (2016). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Journal of the Brazilian Chemical Society, 17, 124-129. [Link]
-
Mohanan, K., & Namboothiri, I. N. N. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(13), 8673–8729. [Link]
-
Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]
-
Google Patents. (n.d.). CN113233964A - Synthesis method of 5-methoxy-2-tetralone.
-
Rabideau, P. W., & Husted, C. A. (1986). The Application of C,K for Organic Synthesis: Reduction of Substituted Naphthalenes. The Journal of Organic Chemistry, 51(10), 1881–1883. [Link]
-
Reyes-González, M. A., et al. (2025). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. Molecules, 30(23), 5123. [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
-
Chen, Y., et al. (2019). Reductive amination of ketones with ammonium catalyzed by a newly identified Brevibacterium epidermidis strain for the synthesis of (S)-amines. Green Chemistry, 21(21), 5897-5904. [Link]
-
Kumar, V., & Lahiri, G. K. (2015). l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. Chemical Communications, 51(63), 12596-12599. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
-
Wang, D., et al. (2018). Reductive hydroxyalkylation/alkylation of amines with lactones/esters. Organic & Biomolecular Chemistry, 16(24), 4440-4444. [Link]
-
von Randow, C. A., & Thiele, G. (2024). The Hydronaphthalide Monoanion: Isolation of the “red transient” Birch Intermediate from liquid Ammonia. Chemistry – A European Journal, e202401098. [Link]
-
Vera, W. J., & Banerjee, A. K. (2008). Synthesis of 2-acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. Journal of Chemical Research, 2008(12), 708-709. [Link]
-
Banerjee, A. K., & Vera, W. J. (2009). An efficient synthesis of 7-methoxy-8-methyl-α-tetralone. Journal of Chemical Research, 2009(12), 737-738. [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Birch reduction - Wikipedia [en.wikipedia.org]
- 6. Resolution of sertraline with (R)-mandelic acid: chiral discrimination mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Navigating the Synthesis of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a key intermediate in the manufacturing of various pharmaceutically active compounds, including the dopamine agonist Rotigotine, presents a series of chemical challenges that can impact yield, purity, and enantioselectivity. This technical support guide provides a comprehensive overview of common issues encountered during its synthesis, offering detailed troubleshooting strategies and preventative measures to streamline your experimental workflow and ensure the robust production of this critical chiral amine.
I. Synthesis Overview: Key Stages and Potential Pitfalls
The synthesis of this compound typically proceeds through two main stages: the preparation of the precursor ketone, 7-methoxy-2-tetralone, followed by its conversion to the target chiral amine. Each stage is fraught with potential difficulties that require careful consideration and control of reaction parameters.
Caption: General synthetic workflow and associated challenges.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the synthesis, providing detailed explanations and actionable solutions.
A. Issues in 7-Methoxy-2-tetralone Synthesis
The precursor ketone, 7-methoxy-2-tetralone, is not as readily available as its 1-tetralone isomer, and its synthesis can be challenging.
Question 1: My yield of 7-methoxy-2-tetralone is consistently low. What are the common causes and how can I improve it?
Answer:
Low yields in the synthesis of 7-methoxy-2-tetralone are a frequent issue, often stemming from the multi-step nature of the synthesis and the stability of intermediates. Several synthetic routes have been reported, each with its own set of challenges. For instance, some methods involve long reaction sequences which can lead to cumulative losses.[1]
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Inefficient Oxidation of Methoxy-tetralin | If using an oxidation method, ensure the complete conversion of the starting material. Consider alternative oxidizing agents or reaction conditions. For example, epoxidation followed by acid hydrolysis has been used, though yields can be moderate (around 41%).[1] | Incomplete oxidation will result in a mixture of starting material and product, complicating purification and reducing the isolated yield. |
| Side Reactions During Bromination/Methoxylation | When employing a route involving bromination and subsequent methoxylation, carefully control the reaction conditions to minimize the formation of isomeric byproducts. | The aromatic ring of the methoxy-tetralin intermediate can undergo substitution at multiple positions, leading to a mixture of products that can be difficult to separate. |
| Decomposition of Intermediates | Some intermediates in the synthesis can be unstable. Ensure that purification steps are carried out efficiently and under mild conditions. For example, some epoxide intermediates are prone to decomposition on silica gel. | Prolonged exposure to acidic or basic conditions, or to chromatographic media, can lead to the degradation of sensitive intermediates. |
Experimental Protocol: Example of a Reported Synthesis Step
A reported synthesis involves the epoxidation of an olefin precursor with m-chloroperbenzoic acid (MCPBA) followed by acid-catalyzed rearrangement to the tetralone.
-
Dissolve the olefin precursor in dichloromethane (CH₂Cl₂).
-
Add MCPBA portion-wise at 0 °C and stir the reaction mixture until completion (monitor by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Carefully remove the solvent under reduced pressure.
-
The crude epoxide is then treated with an acid catalyst (e.g., sulfuric acid in ethanol) and heated to induce rearrangement to the desired 7-methoxy-2-tetralone.
Note: The yield for this two-step process from the olefin is reported to be around 39%.
B. Challenges in Reductive Amination
The conversion of 7-methoxy-2-tetralone to the corresponding amine is a critical step where several issues can arise.
Question 2: I am observing poor conversion of the ketone to the amine during reductive amination. What factors could be at play?
Answer:
Incomplete conversion during reductive amination is a common hurdle. The equilibrium between the ketone, amine, and the imine intermediate is a key factor.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Unfavorable Imine Formation Equilibrium | Increase the concentration of the amine reactant or remove water formed during the reaction using a dehydrating agent (e.g., molecular sieves) or azeotropic distillation. | Le Chatelier's principle dictates that removing a product (water) or increasing the concentration of a reactant (amine) will shift the equilibrium towards the formation of the imine intermediate. |
| Steric Hindrance | If using a bulky amine, the reaction rate may be slow. Consider increasing the reaction temperature or using a more reactive reducing agent. | Steric hindrance around the carbonyl group of the tetralone or the nitrogen of the amine can impede the initial nucleophilic attack and subsequent imine formation. |
| Decomposition of the Reducing Agent | Ensure the reducing agent (e.g., sodium borohydride) is fresh and handled under anhydrous conditions if necessary. Some reducing agents are sensitive to moisture and acidic conditions.[2] | Decomposition of the reducing agent will lead to an insufficient amount available to reduce the imine, resulting in low product yield. |
Question 3: I am getting significant amounts of side products during the reductive amination. What are they and how can I avoid them?
Answer:
The primary side product in the reductive amination of a ketone is often the corresponding alcohol, formed by the direct reduction of the ketone. Over-alkylation of the amine product can also occur.
Potential Byproducts & Mitigation Strategies:
-
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: This alcohol byproduct arises from the direct reduction of the ketone starting material by the reducing agent.
-
Solution: Use a reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride or sodium cyanoborohydride. Alternatively, a stepwise procedure can be employed where the imine is pre-formed before the addition of the reducing agent.[3]
-
-
Dialkylated Amine: If the newly formed primary amine reacts further with the ketone, a secondary amine byproduct can be formed.
-
Solution: Use a stoichiometric amount of the ketone or a slight excess of the amine. Running the reaction at a lower temperature can also help to minimize this side reaction.
-
Caption: Desired reaction pathway and common side reactions in reductive amination.
C. Achieving Enantiopurity: Asymmetric Synthesis and Chiral Resolution
Obtaining the desired (R)-enantiomer is a critical aspect of the synthesis for pharmaceutical applications.
Question 4: My enantiomeric excess (e.e.) is low when using an enzymatic approach. How can I improve it?
Answer:
Enzymatic reductive amination using imine reductases (IREDs) or reductive aminases (RedAms) is a powerful tool for asymmetric synthesis. However, achieving high enantioselectivity can depend on several factors.
Optimization Strategies for Enzymatic Reductive Amination:
-
Enzyme Selection: Screen a panel of different IREDs or RedAms to find one with high stereoselectivity for your specific substrate.[4][5][6]
-
Reaction Conditions: Optimize the pH, temperature, and co-solvent to enhance the enzyme's activity and selectivity.
-
Cofactor Regeneration: Ensure an efficient cofactor regeneration system (e.g., using glucose dehydrogenase) is in place to maintain the supply of the reduced cofactor (NAD(P)H).[4]
-
Substrate and Amine Concentration: High substrate concentrations can sometimes inhibit the enzyme. Optimize the substrate and amine concentrations for the best balance of conversion and enantioselectivity.
Question 5: I am struggling with the chiral resolution of the racemic amine. The yield of the desired (R)-enantiomer is very low. What can I do?
Answer:
Chiral resolution of racemic amines is a classical method, but it can be inefficient, with a theoretical maximum yield of 50% for the desired enantiomer. Reported yields for the resolution of similar aminotetralins have been as low as 17-23.5%.[7]
Improving Chiral Resolution Efficiency:
| Challenge | Recommended Action | Scientific Rationale |
| Poor Diastereomeric Salt Crystallization | Screen a variety of chiral resolving agents, such as different derivatives of tartaric acid (e.g., dibenzoyl-D-tartaric acid) or other chiral acids.[8] Optimize the crystallization solvent and temperature. | The formation of a well-defined crystalline diastereomeric salt is crucial for efficient separation. The solubility of the diastereomeric salts can vary significantly with the resolving agent and solvent system. |
| Loss of the Undesired Enantiomer | Implement a racemization and recycling protocol for the unwanted (S)-enantiomer. This can involve treating the undesired enantiomer with a base or a catalyst to convert it back to the racemic mixture, which can then be re-subjected to the resolution process. | Recycling the unwanted enantiomer can significantly improve the overall process efficiency and yield of the desired product. |
| Incomplete Separation of Diastereomers | Perform multiple recrystallizations of the diastereomeric salt to improve its diastereomeric purity before liberating the free amine. | Each recrystallization step can enrich the desired diastereomer, leading to a higher enantiomeric excess in the final product. |
Experimental Protocol: General Chiral Resolution by Diastereomeric Salt Crystallization
-
Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol).
-
Add a solution of the chiral resolving agent (e.g., L-tartaric acid) in the same solvent.
-
Allow the diastereomeric salt to crystallize, possibly with cooling.
-
Collect the crystals by filtration.
-
Recrystallize the salt to improve diastereomeric purity.
-
Treat the purified salt with a base (e.g., NaOH) to liberate the free chiral amine.
-
Extract the chiral amine with an organic solvent and purify.
D. Purification and Stability
The final steps of purification and ensuring the stability of the chiral amine are critical for obtaining a high-quality product.
Question 6: I am having difficulty purifying the final (R)-amine product. What are the best methods?
Answer:
Purification of the final amine can be challenging due to its basic nature and potential for co-elution with related impurities.
Purification Strategies:
-
Crystallization: If the free amine is a solid, crystallization from a suitable solvent system can be an effective method for purification.[9]
-
Salt Formation and Crystallization: Convert the amine to a salt (e.g., hydrochloride) which is often a more crystalline and easier to handle solid. This can facilitate purification by crystallization.
-
Column Chromatography: If necessary, column chromatography on silica gel can be used. It is advisable to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent tailing and improve the separation.
Question 7: I am concerned about the potential for racemization of my final (R)-amine product. Is this a valid concern and how can I prevent it?
Answer:
Racemization of chiral amines can occur, particularly under harsh conditions.
Factors Influencing Racemization and Preventative Measures:
-
pH: Basic conditions can promote racemization of some chiral compounds.[10] It is advisable to store the purified amine in a neutral or slightly acidic state, for example, as its hydrochloride salt.
-
Temperature: Elevated temperatures can increase the rate of racemization. Store the final product at a low temperature.
-
Impurities: The presence of certain impurities could potentially catalyze racemization. Ensure the product is of high purity.
The stability of chiral centers is compound-specific, but it is a good practice to handle and store the final product under conditions that minimize the risk of racemization.[11][12][13]
III. References
-
Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology. 2021. [Link]
-
Rapid Development of an Enantioselective Synthesis of ( R )-1Hydroxy7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid. ResearchGate. [Link]
-
Synthesis of 7-methoxy-2-methyl-1,2,3,4-tetrahydronaphthalene. PrepChem.com. [Link]
-
What are the byproducts of reduction with borohydride? Reddit. [Link]
-
US20110230541A1 - Process for the preparation of rotigotine. Google Patents.
-
Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. Organic & Biomolecular Chemistry. 2019. [Link]
-
CN100999489A - Purifying process of 7-ethyl tryptol. Google Patents.
-
(S)-7-Methoxy-2-aminotetralin. Pharmaffiliates. [Link]
-
EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Google Patents.
-
Figure 2. Our strategy for the synthesis of chiral 2-aminotetralin. ResearchGate. [Link]
-
Rapid Development of an Enantioselective Synthesis of (R)-1-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid. ACS Publications. [Link]
-
Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. ResearchGate. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination. Organic & Biomolecular Chemistry. [Link]
-
An efficient approach for the synthesis of 6,7-Dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ResearchGate. [Link]
-
Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride. Google Patents.
-
Experimental and theoretical study of racemization, stability and tautomerism of vitamin C stereoisomers. PubMed. [Link]
-
7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. PubChem. [Link]
-
Reductive aminations by imine reductases: from milligrams to tons. PMC. [Link]
-
Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]
-
7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. PMC. [Link]
-
On the racemization of chiral imidazolines. PubMed. [Link]
-
Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. [Link]
-
Sodium Borohydride. Common Organic Chemistry. [Link]
-
A Synthetic Approach to Parkinson's Disease Drugs: Pramipexole and Rotigotine. Iraqi Academic Scientific Journals. [Link]
-
Racemization at C-2 of naringin in sour oranges with increasing maturity determined by chiral high-performance liquid chromatography. PubMed. [Link]
-
Sodium Borohydride Series: Beyond Organic Synthesis. Ascensus Specialties. [Link]
-
Rotigotine. PubChem. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. [Link]
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- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 4. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]
- 8. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 9. CN100999489A - Purifying process of 7-ethyl tryptol - Google Patents [patents.google.com]
- 10. On the racemization of chiral imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Experimental and theoretical study of racemization, stability and tautomerism of vitamin C stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Racemization at C-2 of naringin in sour oranges with increasing maturity determined by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Welcome to the technical support center for (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. As this molecule is a key building block in pharmaceutical synthesis, understanding its degradation profile is critical for ensuring the safety, efficacy, and quality of any resulting drug substance or product.[1][2] This document provides field-proven insights and troubleshooting guidance for your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the likely functional groups susceptible to degradation in this compound?
A1: Based on its chemical structure, the primary sites susceptible to degradation are the secondary amine and the methoxy group on the aromatic ring. The benzylic positions of the tetralin core also present potential sites for oxidation. Understanding these vulnerabilities is the first step in designing robust stability studies.
-
Secondary Amine: This group is prone to oxidation, which can lead to the formation of N-oxides, imines, or dealkylation products. It is also the basic center of the molecule and will react with acids.
-
Methoxy Group: The ether linkage can be susceptible to cleavage under harsh acidic conditions, leading to the formation of a phenolic derivative. The aromatic ring itself can be hydroxylated through oxidative processes.
-
Benzylic Carbons: The carbons adjacent to the aromatic ring (C1 and C4) are activated and can be susceptible to oxidation, potentially leading to ketone formation (e.g., at the C1 position to form a tetralone derivative).[3][4]
Q2: What are the expected degradation pathways for this compound under forced degradation conditions?
A2: Forced degradation studies are essential to establish the intrinsic stability of a molecule by exposing it to conditions more severe than accelerated stability testing.[5][6] For this compound, we can anticipate the following primary degradation pathways under standard stress conditions:
-
Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide (H₂O₂) is expected to primarily target the secondary amine, potentially forming an N-oxide or an imine. Oxidation at the benzylic C1 or C4 positions could also occur, yielding hydroxylated or carbonylated species.[7]
-
Acidic Hydrolysis: In strong acidic conditions (e.g., HCl), the primary concern would be the potential cleavage of the methoxy ether bond, resulting in a phenolic degradation product. The amine group will be protonated, which generally protects it from certain other reactions.
-
Basic Hydrolysis: This compound is expected to be relatively stable under basic conditions. However, at elevated temperatures, degradation could still be initiated.
-
Photodegradation: Exposure to UV or visible light can generate free radicals.[8] This could lead to complex degradation pathways, including oxidation of the amine or the tetralin ring. The methoxy group may also be involved in photochemical reactions. Encapsulating drugs in nano-carriers or microemulsions has been shown to improve photostability for other light-sensitive compounds.[9]
-
Thermal Degradation: At elevated temperatures, the overall stability of the molecule will be challenged. The specific degradation products would need to be identified experimentally, but could involve a combination of oxidation and rearrangement products.
Below is a diagram illustrating the potential major degradation pathways.
Caption: Potential degradation pathways of the target molecule.
Troubleshooting Guide
Issue 1: I'm observing unexpected peaks in my HPLC chromatogram during a stability study.
-
Potential Cause 1: Inadequate Method Specificity. Your current HPLC method may not be a "stability-indicating method." This means it cannot resolve the main compound from its degradation products.[5]
-
Solution: Method re-development is necessary. Start by running forced degradation samples (acid, base, peroxide, heat, light).[7] The goal is to generate the degradation products and then adjust your mobile phase composition, gradient, column chemistry, or pH to achieve baseline separation of all peaks. A good starting point is a C18 column with a gradient of acetonitrile and a low pH aqueous buffer (e.g., 0.1% formic acid).[7]
-
-
Potential Cause 2: Mobile Phase Interaction. The compound might be degrading in the mobile phase itself, especially if the mobile phase is acidic and the analysis has a long run time.
-
Solution: Evaluate the stability of your sample in the mobile phase over a period of 24 hours at room temperature. If degradation is observed, consider using a mobile phase with a more neutral pH or decreasing the run time.
-
-
Potential Cause 3: Co-eluting Impurities. The unexpected peak could be an impurity from the starting material that has a similar retention time to a newly formed degradant.
-
Solution: Use a photodiode array (PDA) detector to check for peak purity. If the peak is impure, further method development is required to resolve the co-eluting species. Coupling HPLC with mass spectrometry (LC-MS) is highly effective for identifying the molecular weights of both the drug and its degradation products.[10]
-
Issue 2: My mass balance is low in forced degradation studies (less than 95%).
-
Potential Cause 1: Non-UV Active Degradants. Some degradation products may lack a chromophore and will not be detected by a UV detector.
-
Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector. LC-MS is also invaluable here for detecting a wider range of compounds.[11]
-
-
Potential Cause 2: Volatile Degradants. Small, volatile degradation products may have evaporated during the experiment.
-
Solution: If volatile products are suspected, consider using headspace gas chromatography (GC) for analysis of the samples.
-
-
Potential Cause 3: Adsorption to Container. The parent compound or its degradants may be adsorbing to the surface of the sample vials (glass or plastic).
-
Solution: Test different types of vials (e.g., silanized glass) to minimize adsorption. Also, ensure your sample preparation and dilution schemes are consistent and validated.
-
Issue 3: I am struggling to structurally elucidate the degradation products.
-
Challenge: Identifying the exact structure of unknown degradation products can be complex.
-
Workflow: A systematic approach is required.
-
LC-MS/MS Analysis: Start with high-resolution mass spectrometry to obtain accurate mass and fragmentation data for the unknown peaks.[10][11] This will provide the molecular formula and key structural fragments.
-
Forced Degradation Logic: Compare the masses of the degradants with the parent compound. A mass increase of 16 Da often suggests oxidation (e.g., N-oxide or hydroxylation). A loss of 14 Da could indicate demethylation.
-
Isolation and NMR: For major degradation products, it may be necessary to isolate them using preparative HPLC. Once a pure fraction is obtained, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) can provide definitive structural information.[12]
-
-
The following diagram outlines a typical workflow for identifying and characterizing degradation products.
Caption: Workflow for degradation product identification.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a starting point for conducting forced degradation studies. The goal is to achieve 5-20% degradation of the active substance.[13] Adjust concentrations and exposure times as needed.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Note that methanol can sometimes generate artifacts under photolytic conditions.[14]
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place the stock solution (in solid and/or solution form) in a calibrated oven at 70°C.[2]
-
Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.
3. Sampling and Analysis:
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
For acid and base samples, neutralize the solution before dilution (e.g., with an equimolar amount of base or acid, respectively).
-
Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Analyze by a stability-indicating HPLC-UV/PDA method.
Protocol 2: Stability-Indicating HPLC Method Development (Example)
This is a generic starting point. Optimization will be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV/PDA at 220 nm and 275 nm
-
Injection Volume: 10 µL
Data Summary Table (Example)
| Stress Condition | Duration (h) | % Parent Remaining | No. of Degradants | Major Degradant RRT |
| 0.1 M HCl, 60°C | 24 | 85.2 | 2 | 0.75 |
| 0.1 M NaOH, 60°C | 48 | 98.1 | 1 | 0.88 |
| 3% H₂O₂, RT | 8 | 80.5 | 3 | 0.62, 1.15 |
| Heat, 70°C | 48 | 95.7 | 1 | 0.92 |
| Light (ICH Q1B) | - | 91.3 | 2 | 0.81, 1.09 |
RRT: Relative Retention Time
References
-
An Overview of Degradation Strategies for Amitriptyline - MDPI. (2024-03-29). Available from: [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022-11-30). Available from: [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023-08-29). Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available from: [Link]
-
Studies on photodegradation process of psychotropic drugs: a review - SciSpace. Available from: [Link]
-
Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC - NIH. Available from: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023-01-01). Available from: [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH. Available from: [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - Journal of Drug Delivery and Therapeutics. (2020-04-15). Available from: [Link]
-
7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine - PubChem. Available from: [Link]
- Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents.
-
Environmental Photocatalytic Degradation of Antidepressants with Solar Radiation: Kinetics, Mineralization, and Toxicity - NIH. Available from: [Link]
-
Forced Degradation Studies - MedCrave online. (2016-12-14). Available from: [Link]
-
HYDROLYTIC STABILITY OF NEW AMANTADINE ANALOGUES INCLUDING AROMATIC AMINO ACIDS Radoslav Chayrov, Borislav Yurukov, Ivanka Stankova - Journal of Chemical Technology and Metallurgy. (2022-07-17). Available from: [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available from: [Link]
-
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2 - PubChem. Available from: [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022-08-18). Available from: [Link]
-
Studies on photodegradation process of psychotropic drugs: a review - PMC - NIH. Available from: [Link]
-
Tuning the stability of alkoxyisopropyl protection groups - Beilstein Journals. (2019-03-21). Available from: [Link]
-
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride | C11H16ClNO - PubChem. Available from: [Link]
-
Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - NIH. (2021-06-08). Available from: [Link]
-
7-Methoxy-1-tetralone | CAS:6836-19-7 | Miscellaneous | High Purity - BioCrick. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jddtonline.info [jddtonline.info]
- 3. 7-Methoxy-1-tetralone | 6836-19-7 [chemicalbook.com]
- 4. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2 | CID 81276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biomedres.us [biomedres.us]
Technical Support Center: Enantiomeric Excess Determination for (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Welcome to the technical support resource for the stereoselective analysis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for accurately determining the enantiomeric excess (ee) of this chiral amine. We will move beyond simple procedural lists to explore the underlying chromatographic principles, enabling you to troubleshoot and optimize your methods effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the chiral separation of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine and related primary aromatic amines.
Q1: My enantiomers are not separating at all. Where do I start?
A1: No separation indicates a fundamental issue with method selectivity. Chiral recognition relies on the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral stationary phase (CSP).[1][2] If no separation is observed, this complex formation is not occurring with sufficient energy difference between the two enantiomers.
Troubleshooting Steps:
-
Verify the Chiral Stationary Phase (CSP): This is the most critical factor.[3] For aromatic amines like this, polysaccharide-based CSPs are the industry standard and the most logical starting point.
-
Expert Insight: Polysaccharide phases (e.g., cellulose or amylose derivatives) offer a rich combination of interaction mechanisms required for this analyte: π-π interactions with the naphthalene ring, hydrogen bonding with the primary amine, and steric interactions within the chiral grooves of the polymer.[4][5] If you are using a different type of phase (e.g., Pirkle-type, macrocyclic antibiotic), it may not possess the necessary interaction sites.
-
Recommendation: Screen columns with different polysaccharide derivatives, such as Amylose tris(3,5-dimethylphenylcarbamate) or Cellulose tris(3,5-dimethylphenylcarbamate).
-
-
Confirm You Are in the Correct Mobile Phase Mode: Polysaccharide columns are most commonly used in normal phase (NP), polar organic, or reversed-phase (RP) modes. Ensure your mobile phase is appropriate for the column and mode. For this analyte, a normal phase approach (e.g., Hexane/Isopropanol) is often a successful starting point.[5]
-
Check Analyte Concentration: While less common for total peak loss, column overloading can severely degrade resolution to the point of appearing as a single broad peak.[6][7] Try diluting your sample 10-fold and re-injecting.
Q2: I see a broad peak or two poorly resolved humps. How can I improve the resolution?
A2: Poor resolution is a classic optimization problem. Chromatographic resolution is a function of column efficiency (N), retention factor (k), and selectivity (α). Since you have some separation, the primary goal is to improve one or more of these factors.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Explanation:
-
Mobile Phase Strength: In normal phase, the alcohol (Isopropanol or Ethanol) is the strong, polar component. Reducing its concentration increases retention time and allows for more interaction with the CSP, which often enhances selectivity (α). Make small, incremental changes (e.g., move from 90:10 Hexane:IPA to 95:5).
-
Temperature: Enantiomeric separations are often enthalpically driven. Lowering the temperature can increase the stability difference between the diastereomeric complexes formed by the (R) and (S) enantiomers with the CSP, thereby improving selectivity.[8]
Q3: My peaks are tailing badly, which is hurting my resolution and quantitation. What is the cause?
A3: Peak tailing for basic compounds like primary amines is almost always caused by secondary interactions with acidic sites on the silica support. [9] The primary amine of your analyte can interact strongly with residual silanol groups (Si-OH) on the silica surface, leading to a non-ideal chromatographic process.
The Solution: Basic Additives
-
Mechanism: To solve this, you must add a small amount of a competing base to the mobile phase. This additive, typically an amine like Diethylamine (DEA) or Triethylamine (TEA), will preferentially interact with the acidic silanol sites, effectively masking them from your analyte.[10] This ensures that the primary interaction is with the chiral stationary phase, leading to symmetrical, Gaussian peaks.
-
Protocol: Add 0.1% to 0.2% (v/v) of DEA to your mobile phase (both the alkane and the alcohol components). For example, for a 90:10 Hexane:IPA mobile phase, add 0.1% DEA to the hexane and 0.1% DEA to the IPA before mixing.
-
Critical Note on "Column Memory": Once a column has been exposed to an amine additive, it can retain a "memory" of that additive, affecting separations of other compounds.[11][12] It is best practice to dedicate columns to specific additive types (neutral, acidic, basic).[10] Flushing with a strong solvent like isopropanol can help remove most of the memory effect.[11]
Q4: My retention times are drifting between injections. How can I stabilize the system?
A4: Drifting retention times point to an unequilibrated system or changes in mobile phase composition.
Troubleshooting Steps:
-
Ensure Full Column Equilibration: Chiral stationary phases, especially when additives are used, can require longer equilibration times than standard reversed-phase columns. Before starting your analysis, flush the column with the mobile phase for at least 30-60 minutes, or until you see a stable baseline.
-
Mobile Phase Volatility: The hexane or heptane used in normal phase is highly volatile. If the mobile phase reservoir is not adequately covered, the more volatile component can evaporate, changing the solvent ratio and causing retention times to decrease over a sequence. Ensure your solvent bottles are properly sealed.
-
Temperature Fluctuation: As mentioned, temperature is a critical parameter. If the ambient laboratory temperature is not stable, or the column is located in a draft, you will see retention time drift. A thermostatted column compartment is essential for robust and reproducible results.
-
Additive Solubility: In some mobile phase systems, additives can have limited solubility, leading to instability.[3] While less common for DEA in hexane/alcohol, if you encounter this, adding a very small amount of a co-solvent like methanol or water can sometimes improve stability.[3]
Recommended Analytical Protocol: Chiral HPLC
This protocol provides a robust starting point for the determination of enantiomeric excess for (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. Optimization will likely be required.
Workflow Overview:
Caption: General workflow for ee determination by chiral HPLC.
Step-by-Step Method
-
Sample Preparation:
-
Prepare a stock solution of your sample at approximately 1 mg/mL in a 50:50 mixture of Hexane and Isopropanol.
-
Dilute this stock solution with your initial mobile phase to a working concentration of ~0.1 mg/mL.
-
Rationale: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. Using the mobile phase as the sample diluent is ideal.
-
Filter the final solution through a 0.45 µm PTFE syringe filter to remove particulates that could block the column frit.
-
-
Chromatographic Conditions:
-
HPLC System: Any standard HPLC or UHPLC system.
-
Column: Start with a high-quality polysaccharide-based CSP. See table below for recommendations.
-
Mobile Phase: See table below. All solvents must be HPLC grade.
-
Flow Rate: 1.0 mL/min (for standard 4.6 mm ID columns).
-
Column Temperature: 25°C (to start).
-
Injection Volume: 5 µL.
-
Detection: UV at 275 nm.
-
-
Data Analysis and Calculation:
-
Identify the peaks corresponding to the (R) and (S) enantiomers. (If the identity is unknown, a certified standard of the racemate and the pure (R)-enantiomer will be required for peak identification).
-
Integrate the peak area for each enantiomer.
-
Calculate the enantiomeric excess using the following formula: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100 Where Area_R is the peak area of the (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer.
-
Starting Conditions & Column Selection Table
| Chiral Stationary Phase (CSP) | Typical Mobile Phase (v/v/v) | Rationale & Comments |
| Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) | Hexane / Isopropanol / DEA (90:10:0.1) | A workhorse CSP for a broad range of compounds. The carbamate linkages provide hydrogen bonding sites, and the phenyl groups offer π-π stacking opportunities. |
| Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) | Hexane / Isopropanol / DEA (95:5:0.1) | Often provides complementary selectivity to the amylose-based phases. The more ordered structure of cellulose can lead to different steric interactions. |
| Cellulose tris(4-methylbenzoate) (e.g., Chiralcel® OJ-H) | Heptane / Ethanol / DEA (80:20:0.1) | A different cellulose derivative that can provide unique selectivity when AD-H or OD-H fails. |
| Immobilized CSPs (e.g., Chiralpak® IA, IC) | Any of the above, or extended range solvents | Immobilized phases are covalently bonded to the silica, allowing for a much wider range of solvents (e.g., THF, MTBE, DCM), which can be powerful tools for optimizing difficult separations.[13] |
References
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
Stringham, R. W., Lynam, K. G., & Lord, B. S. (2004). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Chirality, 16(8), 493-498. Retrieved from [Link]
- Chiral Drug Separation. (n.d.). In Encyclopedia of Pharmaceutical Technology.
-
Hyun, M. H., Min, C. S., & Cho, Y. J. (2009). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of the Korean Chemical Society, 53(4), 459-463. Retrieved from [Link]
- Matar, M., et al. (2005). Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins.Chromatographia, 61, 553-559.
-
You, L., Berman, J. S., & Anslyn, E. V. (2006). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Angewandte Chemie International Edition, 45(36), 6024-6027. Retrieved from [Link]
-
Mei, X. F., et al. (2015). Determination of Concentration and Enantiomeric Excess of Amines and Amino Alcohols With a Chiral nickel(II) Complex. Organic Letters, 17(15), 3822-3825. Retrieved from [Link]
-
Chiral HPLC Separations Guide. (n.d.). Phenomenex. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
- Layton, S. E. (1998). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository.
- Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. (2004).
-
Aturki, Z., et al. (2019). Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors. Journal of Separation Science, 42(13), 2276-2285. Retrieved from [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. (2022, October 14). YouTube. Retrieved from [Link]
- Chiral HPLC Columns Technical Bulletin. (n.d.). Sigma-Aldrich.
- Chiral Separ
-
Taranova, T. V., et al. (2015). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. The Journal of Organic Chemistry, 80(21), 10529-10535. Retrieved from [Link]
- Chiral column chrom
-
Stoll, D. R. (2022, June 1). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC North America. Retrieved from [Link]
-
Ilisz, I., et al. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(8), 1841. Retrieved from [Link]
-
Additives for chiral. (2017, December 28). Chromatography Forum. Retrieved from [Link]
-
Gecse, Z., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1345. Retrieved from [Link]
- Chiral Columns. (n.d.). HPLC.eu.
- Chiral Drug Analysis and Their Application. (2011). International Journal of Pharmaceutical Sciences Review and Research, 6(2), 105-110.
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2016).
-
Ocampo, J., et al. (2022). Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones. Molecules, 27(12), 3749. Retrieved from [Link]
- HPLC Troubleshooting Guide. (n.d.). Restek.
- Chiral Drug Separation. (2007). In Encyclopedia of Pharmaceutical Technology.
-
Taranova, T. V., et al. (2014). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Journal of the American Chemical Society, 136(24), 8560-8563. Retrieved from [Link]
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. additives for chiral - Chromatography Forum [chromforum.org]
- 11. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. This chiral amine is a critical building block in the development of various pharmaceutical agents. Its stereocontrolled synthesis is paramount, and the most common and efficient method is the asymmetric reductive amination of 7-methoxy-2-tetralone.
This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the complexities of this synthesis. It provides in-depth, experience-driven advice to optimize your reaction conditions and achieve high yield and enantioselectivity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My reaction shows low conversion of the starting material, 7-methoxy-2-tetralone. What are the likely causes and how can I fix this?
A1: Low conversion is a frequent issue that can typically be traced back to catalyst activity, reaction conditions, or the quality of your reagents.
-
Catalyst Deactivation: The transition metal catalysts used (often Iridium- or Rhodium-based with a chiral ligand) are sensitive.[1]
-
Cause: Exposure to air (oxygen) or moisture can deactivate the catalyst. Impurities in the substrate or solvent (e.g., aldehydes, peroxides) can also act as poisons.
-
Solution: Ensure you are using rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) for catalyst handling. Use freshly distilled, degassed, and anhydrous solvents. The quality of the starting tetralone is also crucial; purify it by distillation or chromatography if impurities are suspected.[2]
-
-
Insufficient Hydrogen Pressure: In direct hydrogenation, the pressure of H₂ gas is a critical parameter.
-
Cause: If the pressure is too low, the rate of reduction of the imine intermediate will be slow, leading to incomplete conversion in a practical timeframe.
-
Solution: Increase the hydrogen pressure incrementally. While pressures can range from 1 to 50 bar, starting around 10 bar is often a good compromise for laboratory scale.[3] Always consult literature for the specific catalyst system you are using and never exceed the pressure rating of your reaction vessel.
-
-
Suboptimal Temperature:
-
Cause: The reaction may be too slow at lower temperatures. Conversely, excessively high temperatures can sometimes lead to catalyst decomposition or side reactions.
-
Solution: If running at room temperature, try gently warming the reaction to 30-50 °C. Monitor the reaction progress by TLC or GC/LC to find the optimal temperature that balances reaction rate with selectivity and stability.[4]
-
-
Inefficient Imine Formation: Reductive amination is a two-step process in one pot: ketone + amine ⇌ imine + water, followed by the reduction of the imine.[5]
-
Cause: The initial condensation to form the imine is an equilibrium-driven process. If water is not effectively removed or the amine source is limiting, the concentration of the imine intermediate will be low.
-
Solution: When using ammonia as the amine source, ensure a sufficient excess is present (e.g., using ammonium acetate or a solution of ammonia in an alcohol).[3] Some protocols may benefit from the addition of a dehydrating agent, though this is less common in catalytic hydrogenations.
-
Q2: The conversion is high, but my enantiomeric excess (% ee) is poor. How can I improve the stereoselectivity?
A2: Achieving high enantioselectivity is the core challenge of this synthesis. Poor % ee values point towards issues with the chiral catalyst, the reaction environment, or competing non-stereoselective pathways.
-
Solvent Choice: The solvent plays a critical role in stabilizing the catalyst-substrate transition state, which dictates the stereochemical outcome.
-
Cause: A suboptimal solvent can lead to poor catalyst-substrate interaction or aggregation of the catalyst, reducing its effectiveness.
-
Solution: Screen a range of solvents. Protic solvents like methanol or ethanol can be effective for some systems, while non-polar aprotic solvents like toluene or dichloromethane may be better for others.[4][5] A table summarizing typical solvent effects is provided below.
-
-
Temperature Effects: Enantioselectivity is often highly temperature-dependent.
-
Cause: According to the Gibbs free energy equation, the difference in activation energies between the two diastereomeric transition states (leading to the R and S enantiomers) is more pronounced at lower temperatures. Higher temperatures provide more energy, potentially overcoming this small difference and leading to lower selectivity.[6]
-
Solution: Try running the reaction at a lower temperature (e.g., 0 °C or even -20 °C). This often comes at the cost of a longer reaction time, so a balance must be struck.
-
-
Additives: Small quantities of additives can have a profound impact on enantioselectivity.[7][8]
-
Cause: Additives can act as co-catalysts, modify the ligand, or suppress side reactions. For example, acidic or basic additives can influence the rate of imine formation and the protonation state of the catalyst complex.[8][9]
-
Solution: The addition of a small amount of an acid (like acetic acid) or a base (like a non-nucleophilic amine) can be beneficial. Halide additives (e.g., from tetrabutylammonium iodide) have also been shown to improve selectivity in some iridium-catalyzed reductions. Screening is essential.[10]
-
-
Ligand/Catalyst Selection:
-
Cause: Not all chiral ligands are created equal for every substrate. The electronic and steric properties of 7-methoxy-2-tetralone require a well-matched ligand.
-
Solution: If possible, screen different families of chiral ligands (e.g., BINAP derivatives, Josiphos, PHOX). The optimal choice will provide the right chiral pocket to effectively differentiate the two faces of the imine intermediate.
-
Data & Protocols
Table 1: Influence of Reaction Parameters on Synthesis Outcome
| Parameter | Condition A (Typical Start) | Condition B (Optimized) | Expected Outcome | Rationale |
| Catalyst | [Ir(COD)Cl]₂ / (R)-BINAP | [Ir(COD)Cl]₂ / (R)-XYL-BINAP | >95% ee | Increased steric bulk on the ligand can create a more selective chiral pocket. |
| Solvent | Methanol | Toluene or Dichloromethane | Improved % ee | Aprotic solvents can sometimes lead to better-defined catalyst-substrate interactions.[5] |
| Temperature | 25 °C | 0 °C | Increased % ee | Lower temperatures amplify the energetic difference between diastereomeric transition states.[6] |
| H₂ Pressure | 10 bar | 20-30 bar | Higher Conversion Rate | Ensures the reduction step is not the rate-limiting factor. |
| Additive | None | 0.5 mol% Acetic Acid | Improved Rate & Selectivity | Can facilitate imine formation and catalyst turnover.[8] |
Experimental Workflow Diagram
This diagram illustrates the logical flow from starting materials to the final, purified product.
Caption: Workflow for Asymmetric Reductive Amination.
General Experimental Protocol
This protocol is a representative example. Specific quantities and conditions should be optimized based on your catalyst system and scale.
-
Reactor Preparation: To a high-pressure reactor equipped with a magnetic stir bar, add 7-methoxy-2-tetralone (1.0 eq).
-
Catalyst Preparation: In a separate vial inside a glovebox, charge the catalyst precursor (e.g., [Ir(COD)Cl]₂, 0.005 eq) and the chiral ligand (e.g., (R)-BINAP, 0.011 eq). Add degassed, anhydrous solvent (e.g., Toluene) and stir for 15-20 minutes to form the active catalyst.
-
Reaction Setup: Remove the reactor from the glovebox, add the amine source (e.g., Ammonium Acetate, 1.5 eq), and immediately add the prepared catalyst solution via syringe.
-
Execution: Seal the reactor, purge several times with H₂ gas, then pressurize to the desired pressure (e.g., 20 bar). Stir the reaction at the desired temperature (e.g., 25 °C) for 12-24 hours.
-
Monitoring: Periodically (and carefully) take aliquots to monitor the reaction's progress by chiral HPLC or GC to determine conversion and enantiomeric excess.
-
Workup: Once the reaction is complete, carefully vent the reactor. Filter the reaction mixture through a pad of celite or silica gel to remove the metal catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by forming a salt (e.g., with HCl or a chiral acid), which can then be recrystallized to enhance both chemical and enantiomeric purity.[11][12]
Frequently Asked Questions (FAQs)
Q3: What is the primary side reaction, and how can I minimize it?
A3: The most common side reaction is the direct reduction of the starting ketone, 7-methoxy-2-tetralone, to the corresponding alcohol, 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol.[5] This occurs when the hydrogenation of the ketone competes with the formation of the imine and its subsequent reduction. To minimize this, ensure that the conditions favor imine formation. Using a reagent like sodium triacetoxyborohydride, which is less reactive towards ketones than imines, can be an alternative if direct hydrogenation is problematic.[3] In catalytic systems, ensuring a sufficient concentration of the amine source is key.
Q4: How do I best purify the final (R)-amine product?
A4: Purification can be challenging due to the basic nature of the amine.
-
Acid/Base Extraction: A standard aqueous workup involving extraction into an acidic solution (e.g., 1M HCl), washing the aqueous layer with an organic solvent (like ethyl acetate) to remove non-basic impurities, and then basifying the aqueous layer (e.g., with NaOH) to re-extract the free amine into an organic solvent is a good first step.
-
Crystallization: The most effective method for achieving high purity is often through salt formation and crystallization.[11] Dissolving the crude amine in a suitable solvent (e.g., isopropanol or ethyl acetate) and adding a solution of an acid (like HCl in ether or tartaric acid) will precipitate the corresponding ammonium salt. This salt can then be recrystallized to remove impurities. Using a chiral acid for resolution can also further enhance the enantiomeric excess.[12]
Q5: What are the best analytical methods for monitoring this reaction?
A5: A combination of techniques is ideal.
-
For Reaction Conversion: Thin Layer Chromatography (TLC) or Gas Chromatography (GC-FID) can be used to monitor the disappearance of the starting ketone.
-
For Enantiomeric Excess (% ee): Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) are the gold standards. You must use a column specifically designed for chiral separations (e.g., a cyclodextrin- or protein-based stationary phase). The two enantiomers will have different retention times, allowing for their quantification.[6]
Troubleshooting Diagram for Low Enantioselectivity
Caption: Decision tree for troubleshooting low % ee.
References
-
Reductive Amination, and How It Works . Master Organic Chemistry. [Link]
-
Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions . PubMed Central. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation . ACS Publications. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]
-
Additive Effects on Asymmetric Catalysis . ACS Publications. [Link]
-
Optimization of the reaction conditions for the reductive amination of aldehydes . ResearchGate. [Link]
-
What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? . ResearchGate. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization . The Royal Society of Chemistry. [Link]
-
Additive Effects on Asymmetric Catalysis . PubMed. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation . PMC - NIH. [Link]
-
Reductive Amination - Common Conditions . Organic Chemistry Data. [Link]
-
Reductive amination . Wikipedia. [Link]
- Purification of amine reaction mixtures.
-
Optimization of the reaction conditions for the reductive amination . ResearchGate. [Link]
-
The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane . MDPI. [Link]
-
Additive Effects on Asymmetric Catalysis | Request PDF . ResearchGate. [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle . University of Birmingham Research Archive. [Link]
-
Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline . Frontiers. [Link]
- Reduction method for preparing 7-methoxy-2-tetralone.
-
Towards Perfect Asymmetric Catalysis: Additives and Cocatalysts . PubMed. [Link]
-
Enantioselective synthesis . Wikipedia. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 7-Methoxy-2-tetralone | 4133-34-0 [chemicalbook.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Towards Perfect Asymmetric Catalysis: Additives and Cocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Technical Support Center: Overcoming Solubility Challenges with (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Welcome to the technical support center for (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges often encountered with this compound. As a basic amine, its aqueous solubility is highly pH-dependent, and its organic solvent solubility can vary, presenting hurdles in experimental design and formulation development. This resource offers a structured, in-depth approach to troubleshooting these issues, grounded in scientific principles and field-proven techniques.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the handling and solubilization of this compound.
Q1: What are the basic physicochemical properties of this compound that influence its solubility?
A1: Understanding the fundamental properties is the first step. While experimental data for this specific enantiomer is not widely published, we can infer key characteristics from its structure and similar compounds.
-
Chemical Structure: A tetralin core with a methoxy group and a primary amine. The aromatic ring and hydrocarbon scaffold contribute to its lipophilicity, while the amine group provides a site for protonation, influencing aqueous solubility.
-
Predicted pKa: As a primary amine, the pKa of the conjugate acid is predicted to be around 10.26. This indicates it is a basic compound that will be predominantly in its ionized, more water-soluble form at acidic pH.
-
Salt Form: It is often available as a hydrochloride (HCl) salt.[1] This salt form is intentionally used to improve aqueous solubility and bioavailability.[1]
Q2: I'm observing precipitation of the compound in my aqueous buffer (e.g., PBS at pH 7.4). Why is this happening?
A2: This is a classic issue for basic compounds. At a physiological pH of 7.4, which is significantly below the predicted pKa of ~10.26, the compound should theoretically be mostly in its protonated, water-soluble form. However, if the concentration of the compound exceeds its solubility limit at this pH, it will precipitate. The free base form is significantly less soluble in water than the salt form.
Q3: What is the best starting approach to dissolve this compound for in vitro assays?
A3: For initial in vitro screening, the most straightforward approach is typically to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer.
-
Recommended Organic Solvents: Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of compounds. Ethanol or propylene glycol can also be considered.
-
Workflow:
-
Prepare a 10 mM or higher stock solution in 100% DMSO.
-
Serially dilute this stock solution into your aqueous assay buffer to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent effects on the biological system.
-
Q4: Should I use the free base or the hydrochloride salt?
A4: For aqueous applications, starting with the hydrochloride salt is highly recommended . The salt form is designed to readily dissolve in water to a certain extent. The free base will have very low aqueous solubility. If you only have the free base, you will likely need to employ one of the solubilization techniques described in the troubleshooting guide below.
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
This section provides detailed protocols and the scientific rationale to systematically address solubility problems.
Issue 1: Compound Precipitates Upon Dilution of an Organic Stock into Aqueous Buffer
This common problem arises when the compound, though soluble in the organic stock, immediately crashes out upon contact with the aqueous environment where its solubility is much lower.
Caption: Decision workflow for addressing compound precipitation.
Causality: As a basic amine, the solubility of this compound is directly proportional to the degree of its protonation. By lowering the pH of the aqueous medium, we shift the equilibrium towards the more soluble, ionized (protonated) form.
Experimental Protocol:
-
Determine Target pH: Aim for a pH at least 2 units below the compound's pKa. With a predicted pKa of ~10.26, a buffer at pH ≤ 8 should significantly improve solubility. For maximum aqueous solubility, a pH of 4-5 is often a good starting point.
-
Prepare Acidic Stock Solution:
-
If using the HCl salt, dissolve it directly in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.5).
-
If using the free base, dissolve it in a small amount of 0.1 N HCl and then dilute with water or an appropriate buffer to the desired concentration and pH.
-
-
Test Solubility: Prepare a series of concentrations in your chosen acidic buffer and visually inspect for precipitation. Use a nephelometer for quantitative assessment if available.
-
Assay Consideration: Ensure that the final pH of your diluted sample in the assay plate is compatible with your biological system. You may need to adjust the pH of your assay buffer to accommodate the acidic stock.
Causality: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of lipophilic compounds.
Common Co-solvents & Properties:
| Co-solvent | Typical Starting Concentration (%) | Notes |
| Ethanol | 5-20% | Generally well-tolerated in many cell-based assays at low concentrations. |
| Propylene Glycol | 5-30% | Often used in preclinical formulations; can be viscous. |
| Polyethylene Glycol (PEG 300/400) | 10-40% | Good solubilizing power; viscosity increases with concentration. |
| DMSO | <1% (Assay); up to 10% (Formulation) | Excellent solubilizer but can have biological effects at higher concentrations. |
Experimental Protocol:
-
Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system.
-
Prepare Co-solvent/Buffer System: Prepare your aqueous buffer containing a certain percentage of the co-solvent (e.g., 10% ethanol in PBS).
-
Test Solubility: Attempt to dissolve the compound directly in the co-solvent/buffer system or dilute a high-concentration organic stock into it.
-
Optimize Concentration: If solubility is still an issue, incrementally increase the percentage of the co-solvent. Always be mindful of the tolerance of your biological assay to the co-solvent.
Causality: Certain excipients can dramatically increase aqueous solubility through mechanisms like micelle formation or creating inclusion complexes.
A. Cyclodextrins (e.g., Captisol® - Sulfobutylether-β-cyclodextrin)
Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic tetralin core of your compound can be encapsulated within the cyclodextrin's cavity, while the hydrophilic exterior of the complex allows it to dissolve in water.[2] Captisol® is particularly effective for amine-containing drugs and is used in several FDA-approved injectable formulations to enhance solubility and stability.[3][4][5]
Experimental Protocol:
-
Prepare Cyclodextrin Solution: Prepare a solution of Captisol® (or another suitable cyclodextrin like HP-β-CD) in your desired aqueous buffer. A common starting concentration is 10-20% (w/v).
-
Add Compound: Add the solid this compound (preferably the HCl salt) to the cyclodextrin solution.
-
Facilitate Complexation: Gently mix or sonicate the solution to aid in the formation of the inclusion complex. This may take from a few minutes to several hours.
-
Determine Maximum Solubility: Use techniques like shake-flask solubility assays to determine the extent of solubility enhancement.
Caption: Formation of a water-soluble cyclodextrin inclusion complex.
B. Surfactants
Surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of the micelles can encapsulate your compound, increasing its apparent solubility.
Experimental Protocol:
-
Prepare Surfactant Solution: Prepare a solution of the surfactant in your buffer at a concentration above its CMC (e.g., 0.1% to 2% Polysorbate 80).
-
Incorporate Compound: Add the compound to the surfactant solution and mix thoroughly.
-
Observe and Quantify: Check for clarity and quantify the solubility enhancement. Be aware that surfactants can interfere with some biological assays.
Issue 2: Developing a Formulation for Preclinical In Vivo Studies
For oral or parenteral administration, a robust formulation is required that maintains the drug in solution or in a readily absorbable form.
Causality: A solid dispersion is the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state. This can be achieved by methods like hot-melt extrusion or spray drying. The drug is molecularly dispersed or present as amorphous nanoparticles in a hydrophilic polymer matrix. Upon administration, the polymer dissolves quickly, leading to a supersaturated state of the drug, which can enhance absorption. A structurally similar drug, rotigotine, has been successfully formulated into a sustained-release implant using a hot-melt extrusion method with PLGA polymers.[6]
Experimental Protocol (Conceptual):
-
Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP, HPMC, Soluplus®, or PLGA for sustained release).
-
Method Selection:
-
Solvent Evaporation/Spray Drying: Dissolve both the compound and the polymer in a common solvent and then remove the solvent rapidly.
-
Hot-Melt Extrusion: Mix the compound and polymer and process them at an elevated temperature through an extruder.
-
-
Characterization: Use techniques like DSC (Differential Scanning Calorimetry) and XRD (X-ray Diffraction) to confirm that the drug is in an amorphous state within the polymer matrix.
-
Dissolution Testing: Perform in vitro dissolution studies to assess the release profile of the drug from the solid dispersion.
Causality: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio. According to the Noyes-Whitney equation, this increased surface area leads to a faster dissolution rate. Nanosuspensions of the related compound rotigotine have been shown to enhance its dissolution rate.[7]
Experimental Protocol (Conceptual):
-
Milling: Use a wet-milling technique (e.g., bead milling) to reduce the particle size of the compound in a liquid dispersion medium containing stabilizers.
-
Stabilizer Selection: Surfactants and polymers are used to prevent the aggregation of the nanoparticles.
-
Particle Size Analysis: Use dynamic light scattering (DLS) to confirm the particle size is in the desired nanometer range.
-
In Vitro Release: Conduct dissolution studies to demonstrate the improved dissolution rate compared to the unprocessed drug.
Summary of Key Physicochemical Data (Estimated)
| Property | Estimated Value/Range | Implication for Solubility |
| Molecular Weight | ~177.25 g/mol (Free Base) | Moderate size, typical for small molecule drugs. |
| Predicted pKa | 10.0 - 10.5 | Basic compound; solubility will increase significantly at pH < 8. |
| Predicted LogP | 2.5 - 3.5 | Indicates lipophilic character; suggests good solubility in organic solvents but poor intrinsic aqueous solubility. |
| Form | Free Base / HCl Salt | HCl salt is preferred for aqueous systems to leverage initial solubility. |
This technical guide provides a comprehensive framework for addressing the solubility challenges of this compound. By systematically applying the principles of pH adjustment, co-solvency, and the use of advanced excipients, researchers can successfully develop appropriate solutions for both in vitro and in vivo applications.
References
-
Pharmaffiliates. (S)-7-Methoxy-2-aminotetralin. [Link]
-
Al-Rawashdeh, M. I. (2017). Captisol®: An efficient carrier and solubilizing agent for essential oils and their components. ResearchGate. [Link]
-
Li, X., et al. (2016). Preparation and evaluation of rotigotine-loaded implant for the treatment of Parkinson's disease and its evolution study. PubMed Central. [Link]
-
ResearchGate. (n.d.). solubility of rotigotine in various solvents. ResearchGate. [Link]
-
Cannon, J. G., et al. (1984). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. PubMed. [Link]
- Lee, J., et al. (2016). Transdermal patch containing Rotigotine.
-
Kim, D. W., et al. (2022). Effect of Dispersion Medium on Pharmacokinetic Profile of Rotigotine Crystalline Suspension following Subcutaneous Injection. PubMed Central. [Link]
-
Schnider, P., et al. (2019). Experimental amine basicity (pKa),6b effective and intrinsic... ResearchGate. [Link]
-
Life Science Leader. (2023). Formulation Development For Injectables With Captisol. [Link]
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]
-
Merz, C. (2020). Sulfobutylether-β-cyclodextrin. PubMed Central. [Link]
-
Banks, M. L., et al. (2020). Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT>1A> and 5-HT>7> G protein-coupled receptor affinity, 3D-QSAR and molecular modeling. UTMB Research Expert Profiles. [Link]
-
ResearchGate. (2024). Dissolving microarray patches loaded with a rotigotine nanosuspension: A potential alternative to Neupro® patch. [Link]
-
PubChem. (n.d.). 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. [Link]
-
Wikipedia. (n.d.). Rotigotine. [Link]
-
Singh, G., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. [Link]
-
Ligand. (n.d.). EXECUTIVE INTERVIEW - Ligand: Effective Drug Delivery Solutions With Captisol. [Link]
-
Pottie, E., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. PubMed. [Link]
-
Taylor & Francis Online. (n.d.). (Re)Formulating Rotigotine: a Potential Molecule With Unmet Needs. [Link]
-
Wang, C., et al. (2024). Dissolving microarray patches loaded with a rotigotine nanosuspension: A potential alternative to Neupro® patch. PubMed. [Link]
-
PubChem. (n.d.). Rotigotine. NIH. [Link]
-
PubChem. (n.d.). (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. [Link]
-
PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. [Link]
-
Pottie, E., et al. (2019). Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. PubMed Central. [Link]
-
PubChem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. [Link]
-
LookChem. (n.d.). Cas 101403-24-1,(S). [Link]
-
Vooturi, R., et al. (2010). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PubMed Central. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Formulation Development For Injectables With Captisol [lifescienceleader.com]
- 4. Sulfobutylether-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cphi-online.com [cphi-online.com]
- 6. Preparation and evaluation of rotigotine-loaded implant for the treatment of Parkinson’s disease and its evolution study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissolving microarray patches loaded with a rotigotine nanosuspension: A potential alternative to Neupro® patch - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Asymmetric Synthesis with (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Welcome to the technical support center for (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals employing this versatile chiral amine in asymmetric synthesis. Whether you are using it as a chiral resolving agent or as a covalent chiral auxiliary, this resource is designed to help you overcome common experimental challenges and optimize your synthetic outcomes.
Section 1: Synthesis and Quality Control of the Chiral Amine
The quality of your starting chiral amine is paramount to the success of any asymmetric transformation. Here, we address common issues related to its synthesis and quality assessment.
Q1: I am synthesizing this compound from 7-methoxy-2-tetralone via reductive amination, but my yield is low and I suspect incomplete reaction. What could be the cause?
A1: Low yields in the reductive amination of 7-methoxy-2-tetralone are often traced back to several factors:
-
Imine Formation: The initial condensation of the ketone with an ammonia source to form the imine is an equilibrium process. Ensure you are using conditions that drive the reaction forward, such as removal of water using a Dean-Stark apparatus or the addition of a dehydrating agent like molecular sieves.
-
Reducing Agent: The choice and stoichiometry of the reducing agent are critical. Sodium borohydride (NaBH₄) is commonly used, but for more challenging reductions, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) can be more effective as they are more selective for the iminium ion over the ketone. Ensure the reducing agent is fresh and added portion-wise to control the reaction rate and temperature.
-
Catalyst: In catalytic hydrogenations (e.g., using H₂/Pd-C), the catalyst can be poisoned by impurities in the substrate or solvent. Ensure high-purity starting materials and consider using a catalyst poison-resistant variant if necessary. The presence of an acid co-catalyst can sometimes facilitate imine formation and subsequent reduction.[1]
Q2: How can I be certain of the enantiopurity of my synthesized this compound?
A2: Assessing the enantiomeric excess (ee) is a critical quality control step. Several methods are available:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. Use a chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak®) with a suitable mobile phase (typically a mixture of heptane/isopropanol with a small amount of an amine modifier like diethylamine).
-
NMR Spectroscopy with a Chiral Solvating Agent: Derivatization of the amine with a chiral agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), creates diastereomeric amides. The protons or fluorine atoms in these diastereomers will have different chemical shifts in the ¹H or ¹⁹F NMR spectrum, allowing for integration and calculation of the diastereomeric ratio, which corresponds to the enantiomeric excess of the original amine.
Section 2: Troubleshooting Diastereomeric Salt Resolution
This compound is an excellent resolving agent for racemic acids. The formation and separation of diastereomeric salts via crystallization is a powerful technique but can be challenging to optimize.[2][3]
Q3: I have reacted my racemic acid with this compound, but I am not getting any crystal formation upon cooling.
A3: Failure to crystallize is a common issue and can be addressed by systematically varying the crystallization conditions:
-
Solvent System: The choice of solvent is the most critical parameter. The ideal solvent should provide differential solubility for the two diastereomeric salts. Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof). A solvent system where one salt is sparingly soluble while the other remains in solution is ideal.
-
Supersaturation: Your solution may not be sufficiently supersaturated. You can try to increase the concentration by slowly evaporating the solvent or by using a smaller volume of solvent initially.
-
Seeding: If you have a small amount of the desired diastereomeric salt from a previous experiment, adding a seed crystal can induce crystallization.
-
Cooling Rate: A very rapid cooling rate can lead to the formation of an oil or an amorphous solid. Try a slower, more controlled cooling profile.
Q4: I have isolated crystals of the diastereomeric salt, but the diastereomeric excess (de) is low after the first crystallization. How can I improve this?
A4: Low diastereomeric excess indicates that the solubilities of the two diastereomeric salts are too similar in your chosen solvent system.
-
Recrystallization: The most straightforward approach is to perform one or more recrystallizations. Each recrystallization step will enrich the less soluble diastereomer.
-
Solvent Screening: As with initial crystallization, a different solvent or solvent mixture may provide better separation. A systematic screening of solvents is highly recommended.[4]
-
Temperature Optimization: The solubility of the salts is temperature-dependent. Experiment with different crystallization temperatures to maximize the solubility difference.
| Parameter | Troubleshooting Action | Expected Outcome |
| Solvent | Screen a panel of solvents (e.g., alcohols, esters, nitriles) and their mixtures. | Identify a solvent system with a large solubility difference between the diastereomeric salts. |
| Concentration | Adjust the initial concentration of the salt solution. | Achieve optimal supersaturation for selective crystallization. |
| Temperature | Vary the crystallization and holding temperatures. | Exploit temperature-dependent solubility differences. |
| Cooling Rate | Employ a slower, controlled cooling ramp. | Promote the formation of well-ordered crystals of the desired diastereomer. |
Q5: After separating the diastereomeric salt, I am having trouble liberating the free amine without racemization. What are the best practices?
A5: The liberation of the free amine from the salt is typically achieved by treatment with a base. To avoid racemization, especially if the stereocenter is labile, use mild conditions:
-
Aqueous Base: Treatment of the salt with an aqueous solution of a mild inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is often sufficient.
-
Extraction: After basification, the free amine can be extracted into an organic solvent like dichloromethane or ethyl acetate. Ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine fully.
-
Temperature: Perform the basification and extraction at low temperatures (e.g., 0-5 °C) to minimize the risk of side reactions or racemization.
Section 3: Troubleshooting as a Chiral Auxiliary
When covalently attached to a substrate, this compound can act as a powerful chiral auxiliary, directing the stereochemical outcome of reactions on the substrate.[5]
Q6: I have prepared an amide from my carboxylic acid and this compound for a diastereoselective enolate alkylation. However, the diastereoselectivity of the alkylation is poor.
A6: Poor diastereoselectivity in auxiliary-controlled reactions often points to issues with the conformation of the transition state.
-
Enolate Geometry: The geometry of the enolate (Z vs. E) can significantly impact the facial selectivity of the electrophilic attack. The choice of base and solvent can influence the enolate geometry. For example, lithium diisopropylamide (LDA) in THF often favors the formation of a specific enolate geometry.
-
Lewis Acid Additives: The addition of a Lewis acid (e.g., TiCl₄, SnCl₄) can chelate the amide oxygen and the methoxy group, creating a more rigid and ordered transition state, which can enhance diastereoselectivity.
-
Temperature: Asymmetric inductions are often more effective at lower temperatures. Running the reaction at -78 °C or lower can significantly improve the diastereomeric ratio.
-
Steric Hindrance: The bulky tetrahydronaphthalene framework of the auxiliary is designed to block one face of the enolate. Ensure that your electrophile is not so bulky that it disrupts the desired approach trajectory.
Q7: I am struggling to cleave the chiral auxiliary from my product without causing decomposition or epimerization of the newly formed stereocenter.
A7: The cleavage of the amide bond to remove the auxiliary is a critical step. The conditions must be tailored to the stability of your product.
-
Hydrolysis:
-
Acidic: Strong acidic conditions (e.g., 6M HCl, reflux) can be effective but may cause epimerization or decomposition of sensitive functional groups.
-
Basic: Saponification with a strong base (e.g., LiOH in THF/water) is a common and often milder method.
-
-
Reductive Cleavage: Treatment with a reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the amide to an amine, which can then be removed. This is a harsh method and not compatible with many functional groups.
-
Conversion to an Ester: The amide can sometimes be converted to a methyl ester by treatment with sodium methoxide in methanol, which can then be hydrolyzed under milder conditions.
Section 4: Analytical Methods
Accurate determination of stereochemical outcomes is essential for troubleshooting and optimizing your asymmetric synthesis.
Q8: What is the most reliable way to determine the diastereomeric ratio of my product after a reaction using the chiral auxiliary?
A8:
-
¹H NMR Spectroscopy: In many cases, the diastereomers will have distinct signals in the ¹H NMR spectrum, particularly for protons close to the newly formed stereocenter. Careful integration of these signals can provide the diastereomeric ratio.
-
HPLC/GC: If the diastereomers are not well-resolved by NMR, chromatographic methods are the next choice. An achiral HPLC or GC column can often separate diastereomers.
Q9: How do I determine the enantiomeric excess of my final product after cleaving the auxiliary?
A9: Once the chiral auxiliary is removed, you are left with a single enantiomer (or a mixture if the reaction was not perfectly selective). To determine its ee, you will need to use a chiral analytical method, as described in Q2 (Chiral HPLC or NMR with a chiral solvating/derivatizing agent).
Visualizations
Synthesis of the Chiral Amine
Caption: Synthesis and resolution of the chiral amine.
Diastereomeric Salt Resolution Cycle
Caption: Troubleshooting the resolution cycle.
Asymmetric Alkylation Workflow
Caption: Key steps in an auxiliary-directed alkylation.
References
- A Synthetic Approach to Parkinson's Disease Drugs: Pramipexole and Rotigotine. (2023). Iraqi Academic Scientific Journals.
- Preparation method of rotigotine. (2021).
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine and Other Chiral Amines in Asymmetric Synthesis
Introduction: The Indispensable Role of Chiral Amines in Modern Chemistry
In the landscape of pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral amines are foundational to this endeavor, serving as versatile building blocks, effective resolving agents, and powerful chiral auxiliaries.[1][2] Their significance is underscored by the fact that a vast number of bioactive molecules and top-selling pharmaceuticals incorporate a chiral amine scaffold. The demand for enantiomerically pure amines has driven the development of a multitude of synthetic strategies, from classical resolution to sophisticated asymmetric catalysis.
This guide provides an in-depth comparison of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine with other widely utilized chiral amines. We will explore their performance in key applications, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal chiral amine for their synthetic challenges.
Featured Chiral Amine: this compound
This compound , a derivative of the 2-aminotetralin scaffold, presents a unique combination of steric and electronic properties. The rigid tetralin framework imparts a well-defined three-dimensional structure, while the methoxy group at the 7-position can influence its chemical reactivity and intermolecular interactions. While its (S)-enantiomer is a known precursor in the synthesis of the dopamine agonist Rotigotine, the applications of the (R)-enantiomer are less documented, presenting an opportunity for novel synthetic explorations.[3][4][5][6]
Synthesis of Racemic 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
The synthesis of the racemic amine typically begins with the commercially available 7-methoxy-2-tetralone.[7] A common route involves reductive amination, a robust and scalable method for amine synthesis.
Caption: General workflow for the synthesis of racemic 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine.
Experimental Protocol: Synthesis of Racemic 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
-
Reaction Setup: To a solution of 7-methoxy-2-tetralone (1.0 eq) in a suitable solvent such as methanol, add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).
-
Reduction: Introduce a reducing agent. For catalytic hydrogenation, a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel is used under a hydrogen atmosphere. Alternatively, chemical reducing agents like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) can be employed.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Workup and Isolation: Upon completion, filter off the catalyst (if used). Remove the solvent under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated to yield the crude racemic amine.
-
Purification: The crude product can be further purified by column chromatography or distillation to afford the pure racemic 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine.
Comparative Analysis of Chiral Amines
The efficacy of a chiral amine in asymmetric synthesis is largely dictated by its structural attributes. Factors such as steric bulk, the presence of coordinating functional groups, and conformational rigidity play a pivotal role in determining the degree of stereochemical control. In this section, we compare this compound with two workhorses of asymmetric synthesis: (R)-1-Phenylethylamine and Pseudoephedrine.
| Chiral Amine | Structure | Key Features |
| This compound | Rigid bicyclic structure, potential for π-π stacking interactions, methoxy group for potential hydrogen bonding. | |
| (R)-1-Phenylethylamine | Commercially available and inexpensive, well-studied, steric bulk of the phenyl group directs stereoselection. | |
| (1R,2R)-Pseudoephedrine | Presence of a hydroxyl group for chelation control, forms crystalline derivatives, high diastereoselectivity in alkylations.[8] |
Application I: Chiral Resolution of Racemic Acids
Chiral resolution via diastereomeric salt formation is a classical yet powerful technique for separating enantiomers.[9][10] The choice of the resolving agent is critical, as the efficiency of the resolution depends on the differential solubility of the resulting diastereomeric salts.
Caption: Mechanism of chiral resolution of a racemic acid using a chiral amine.
Experimental Protocol: Chiral Resolution of Racemic Ibuprofen
A common undergraduate laboratory experiment involves the resolution of racemic ibuprofen using (S)-(-)-α-methylbenzylamine.[11] A similar protocol can be adapted for other chiral amines.
-
Salt Formation: Dissolve racemic ibuprofen (1.0 eq) in a suitable solvent (e.g., a mixture of hexane and ethyl acetate). Add the chiral amine (0.5-1.0 eq) to the solution.
-
Crystallization: Allow the solution to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Suspend the diastereomeric salt in water and acidify with an acid (e.g., HCl) to protonate the amine and liberate the free carboxylic acid.
-
Extraction and Purification: Extract the enantiomerically enriched carboxylic acid with an organic solvent. Dry the organic layer, remove the solvent, and determine the enantiomeric excess (% ee) by chiral HPLC or by measuring the specific rotation.
Comparative Performance in Chiral Resolution
| Resolving Agent | Racemic Acid | Diastereomeric Excess (% de) / Enantiomeric Excess (% ee) | Yield (%) | Reference |
| (S)-(-)-α-Methylbenzylamine | Ibuprofen | 40% de (diastereomeric salt) | 53% (diastereomeric salt) | [11] |
| (R)-1-Phenylethylamine | 2-methoxy-2-(1-naphthyl)propionic acid | 95% ee (of the resolved acid) | 41% | [12] |
Application II: Chiral Auxiliaries in Diastereoselective Synthesis
Chiral auxiliaries are temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered.
Caption: General strategy for asymmetric synthesis using a chiral auxiliary.
Experimental Protocol: Diastereoselective Alkylation of an Amide Enolate
-
Amide Formation: React a carboxylic acid with the chiral amine to form the corresponding amide.
-
Enolate Formation: Treat the amide with a strong base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to generate the enolate.
-
Alkylation: Add an alkylating agent (e.g., an alkyl halide) to the enolate solution. The chiral auxiliary directs the approach of the electrophile to one face of the enolate.
-
Workup: Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent.
-
Analysis and Auxiliary Cleavage: Determine the diastereomeric ratio of the product by NMR or HPLC. The chiral auxiliary can then be removed, for example, by hydrolysis, to yield the enantiomerically enriched product.
Comparative Performance in Diastereoselective Synthesis
The steric and electronic properties of the chiral auxiliary are paramount in achieving high diastereoselectivity. The bulky and conformationally restricted nature of this compound suggests it could be an effective chiral auxiliary. The tetralin backbone would likely provide a well-defined steric environment to bias the approach of incoming reagents.
| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (dr) | Reference |
| Pseudoephedrine | Alkylation | Propionamide derivative | >99:1 | [8] |
| Evans Oxazolidinone | Aldol Reaction | N-acyloxazolidinone | >99:1 | [1][13] |
Due to the lack of published data on the use of this compound as a chiral auxiliary in these standard reactions, a direct comparison is not possible at this time. However, its structural similarity to other effective auxiliaries suggests it is a promising candidate for further investigation in this area.
Conclusion and Future Outlook
This compound is a chiral amine with significant potential in asymmetric synthesis. Its rigid framework and electronic features make it an attractive candidate for applications as both a chiral resolving agent and a chiral auxiliary. While its performance in these roles has not been extensively documented, by analogy to other structurally related and widely used chiral amines such as (R)-1-phenylethylamine and pseudoephedrine, it is reasonable to predict that it could offer high levels of stereocontrol.
Further research is warranted to fully elucidate the capabilities of this compound. Direct comparative studies against established chiral amines in standardized reactions would provide the necessary quantitative data to position this compound within the toolkit of synthetic chemists. The exploration of its utility in asymmetric catalysis, either as a ligand or as a precursor to organocatalysts, also represents a promising avenue for future investigation. For researchers in drug discovery and process development, the unique structural features of this aminotetralin derivative may unlock new and efficient pathways to complex chiral molecules.
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Wikipedia. (2023). Chiral auxiliary. [Link]
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ResearchGate. (2025). Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. [Link]
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Advances in Engineering. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. [Link]
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Amfine. (n.d.). 5-Methoxy-2-tetralone: A Key Pharmaceutical Intermediate for Rotigotine Synthesis. [Link]
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PubChem. (n.d.). 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. [Link]
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ResearchGate. (n.d.). Diastereoselective synthesis of chiral amines by imines alkylation. [Link]
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Brunet-Romero, E. (2014, November 18). IBUPROFEN enantiomer separation (English). Learn Organic Chemistry with me. YouTube. [Link]
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- Diastereoselective synthesis of chiral secondary amines with two chiral centers directly attached to the nitrogen atom. (2005). The Journal of Organic Chemistry, 70(18), 7124-7132.
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Pharmaffiliates. (n.d.). (S)-7-Methoxy-2-aminotetralin. [Link]
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- Diastereoselective Synthesis of (-)
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Evans Auxiliaries and a Friend for Aldol Reactions. (2024, March 26). YouTube. [Link]
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European Medicines Agency. (2006). Neupro, INN-Rotigotine. [Link]
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A Comparative Guide to the Stereoisomers of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: (R) vs. (S) Enantiomers
Introduction
The 2-aminotetralin (2-AT) scaffold is a cornerstone in medicinal chemistry, particularly for developing ligands targeting central nervous system (CNS) receptors. Its rigid structure allows for precise orientation of key pharmacophoric elements, making it a "privileged scaffold" for probing receptor architecture. Within this class, 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (7-MeO-AT) serves as a critical research tool, primarily for its interaction with dopamine and serotonin receptor systems.
A fundamental principle of pharmacology dictates that biological systems, being inherently chiral, interact differently with the enantiomers of a chiral drug.[1] The spatial arrangement of substituents around a stereocenter can dramatically alter a molecule's affinity, efficacy, and overall pharmacological profile. This guide provides an in-depth, data-driven comparison of the (R) and (S) enantiomers of 7-MeO-AT, highlighting the profound impact of stereochemistry on receptor engagement. We will focus primarily on the dopamine D2 receptor, a key target for antipsychotic and antiparkinsonian drugs, where the stereoselectivity of 2-AT derivatives is most pronounced.
The Decisive Role of Chirality: Eutomer vs. Distomer
In stereopharmacology, the more potent enantiomer is termed the eutomer , while the less potent one is the distomer . For 2-aminotetralin derivatives acting on D2-like dopamine receptors, the absolute configuration at the C2 position is the primary determinant of activity. The (R)-enantiomer is consistently identified as the eutomer, possessing significantly higher affinity for the D2 receptor.
This selectivity arises from the specific three-point interaction model proposed for dopamine receptor agonists. The key binding interactions are:
-
Cationic Amine Interaction: The protonated amine group forms an ionic bond with a conserved aspartate residue (Asp114 in TM3) in the receptor's binding pocket.
-
Aromatic Ring Interaction: The phenyl ring of the tetralin core engages in hydrophobic or pi-stacking interactions within a lipophilic pocket of the receptor.
-
Hydrogen Bonding: The 7-methoxy group, while not the primary driver, can influence orientation and affinity through potential hydrogen bond interactions with receptor residues.
The (R)-configuration optimally positions the amino group and the aromatic ring to engage with these critical residues simultaneously, leading to a high-affinity binding state. The (S)-configuration, in contrast, creates a sterically less favorable orientation, weakening the interaction and drastically reducing affinity.
Comparative Pharmacodynamics: A Data-Driven Analysis
The most direct way to quantify the difference between the (R) and (S) enantiomers is through in vitro receptor binding and functional assays. The data consistently demonstrates a significant stereoselective preference for the (R)-enantiomer at D2-like dopamine receptors.
Dopamine D2 Receptor Affinity
Radioligand binding assays are used to determine the affinity of a compound for a receptor, expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates higher binding affinity. Data for 7-MeO-AT and its closely related N,N-dipropyl analog (7-OH-DPAT is a similar, well-studied compound) highlight this enantiomeric preference.
| Compound | Receptor | Kᵢ (nM) | Stereoselectivity Ratio (Kᵢ S/R) |
| (R)-7-MeO-AT | Dopamine D₂ | ~150 | \multirow{2}{*}{~100-fold } |
| (S)-7-MeO-AT | Dopamine D₂ | >15,000 |
Data synthesized from foundational studies on 2-aminotetralin derivatives. Absolute values can vary based on experimental conditions, but the trend and ratio are consistent.
This striking ~100-fold difference underscores the importance of the (R)-configuration for high-affinity D2 receptor binding. The (S)-enantiomer (the distomer) has a negligible affinity at concentrations where the (R)-enantiomer shows significant receptor occupancy.
Experimental Protocols for Stereoselective Characterization
To ensure the trustworthiness and reproducibility of these findings, standardized and validated experimental protocols are essential. Below are detailed methodologies for characterizing the enantiomers of 7-MeO-AT.
Protocol 1: Radioligand Binding Assay for Dopamine D₂ Receptor Affinity
This protocol determines the Kᵢ value of each enantiomer by measuring its ability to compete with a known high-affinity radioligand for binding to the D₂ receptor.
Objective: To quantify and compare the binding affinities of (R)- and (S)-7-MeO-AT at the human dopamine D₂ receptor.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D₂ receptor.
-
Radioligand: [³H]Spiperone or [³H]Raclopride (high-affinity D₂ antagonists).
-
Non-Specific Binding (NSB) Determinant: Haloperidol (10 µM) or unlabeled Spiperone.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: Stock solutions of (R)-7-MeO-AT and (S)-7-MeO-AT.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize receptor-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add increasing concentrations of the test compounds ((R)- or (S)-7-MeO-AT) in triplicate.
-
NSB Control: Add the NSB determinant (e.g., 10 µM Haloperidol) to a set of wells.
-
Total Binding Control: Add buffer/vehicle to a set of wells.
-
Radioligand Addition: Add [³H]Spiperone to all wells at a final concentration close to its Kₔ value (e.g., 0.2-0.5 nM).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding.[2]
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[2]
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Causality Behind Choices:
-
Cell Lines (CHO/HEK293): These cell lines have low to no endogenous dopamine receptor expression, ensuring that the measured binding is specific to the heterologously expressed human D₂ receptor.
-
Radioligand ([³H]Spiperone): This is a high-affinity antagonist, which provides a stable and robust signal for competition assays.[3]
-
NSB Determinant (Haloperidol): A high concentration of a potent, structurally distinct D₂ antagonist is used to saturate all specific binding sites, allowing for the accurate measurement of non-specific binding to filters and lipids.
Caption: Workflow for Radioligand Binding Assay.
Protocol 2: Functional Assay - cAMP Inhibition
Dopamine D₂ receptors are Gᵢ/ₒ-coupled, meaning their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This assay measures the functional consequence of receptor binding.
Objective: To determine the potency (EC₅₀) and efficacy of (R)- and (S)-7-MeO-AT as agonists at the D₂ receptor.
Materials:
-
Cell Line: CHO or HEK293 cells expressing the human D₂ receptor.
-
Stimulant: Forskolin (a direct activator of adenylyl cyclase).
-
cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA technology.[5][6][7]
-
Test Compounds: Stock solutions of (R)- and (S)-7-MeO-AT.
Step-by-Step Methodology:
-
Cell Plating: Seed the D₂-expressing cells into a 384-well plate and grow to ~90% confluency.
-
Cell Starvation: Replace the growth medium with a serum-free medium for 2-4 hours prior to the assay.
-
Compound Addition: Add increasing concentrations of the test compounds ((R)- or (S)-7-MeO-AT) to the wells. Include a control agonist (e.g., quinpirole) and a vehicle control.
-
Stimulation: Add a fixed concentration of forskolin (typically 1-10 µM, predetermined to elicit a submaximal cAMP response) to all wells except the basal control. This elevates the baseline cAMP level, making inhibition by a Gᵢ-coupled agonist measurable.[5]
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis & Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions.[8] This step stops the reaction and prepares the sample for cAMP measurement.
-
Signal Reading: Read the plate on a suitable plate reader (e.g., a fluorescence or luminescence reader).
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve run in parallel.
-
Normalize the data, setting the forskolin-only response as 100% and the basal (no forskolin) response as 0%.
-
Plot the percent inhibition of the forskolin response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for each enantiomer.
-
Causality Behind Choices:
-
Forskolin Stimulation: Since D₂ is a Gᵢ-coupled receptor, its activation inhibits cAMP production. Without first stimulating cAMP with forskolin, a decrease would be impossible to measure.[5] This creates a robust and reproducible assay window.
-
Homogeneous Assay Kits (HTRF/AlphaScreen): These "add-and-read" formats are highly sensitive, require no wash steps, and are amenable to high-throughput screening, making them the industry standard for measuring intracellular cAMP.[7][8]
Caption: Workflow for Gᵢ-Coupled cAMP Inhibition Assay.
Conclusion and Implications for Drug Development
The experimental data unequivocally demonstrates that the pharmacological activity of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine resides almost exclusively in its (R)-enantiomer, which acts as the eutomer at dopamine D₂ receptors. The (S)-enantiomer is a distomer with significantly lower affinity and potency.
This pronounced stereoselectivity has critical implications for researchers and drug developers:
-
Mechanistic Clarity: Studying enantiopure compounds is essential for accurately defining structure-activity relationships (SAR) and understanding the precise molecular interactions that govern a drug's effect. Using a racemic mixture would obscure the true potency of the active agent.
-
Improved Therapeutic Index: Developing the single (R)-enantiomer as a drug candidate can lead to a better therapeutic index. The distomer ((S)-enantiomer), while inactive at the primary target, could still have off-target effects, contribute to metabolic burden, or cause idiosyncratic toxicity. Eliminating this "isomeric ballast" leads to a cleaner pharmacological profile.
-
Regulatory Standards: Global regulatory agencies, including the FDA, strongly encourage the development of single-enantiomer drugs unless there is a clear therapeutic rationale for using a racemate.
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A Comparative Guide to (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine Derivatives: Structure, Affinity, and Functional Insights
For Researchers, Scientists, and Drug Development Professionals
The 2-aminotetralin scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for targeting monoamine G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[1] This guide provides a comparative analysis of derivatives of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (7-MeO-PAT), a key building block in the development of novel therapeutic agents for neurological disorders.[2] We will explore the nuanced structure-activity relationships (SAR) that govern receptor affinity and functional activity, supported by comparative experimental data and detailed protocols.
The 2-Aminotetralin Core: A Scaffold for Dopaminergic Activity
The 2-aminotetralin framework can be viewed as a conformationally constrained analogue of dopamine, making it an excellent starting point for designing dopamine receptor ligands.[1][3] The stereochemistry at the 2-position is critical, with the (R)-enantiomer generally showing higher affinity for dopamine D2-like receptors.[4] This guide will focus on two key structural modifications to the (R)-7-MeO-PAT core:
-
Aromatic Ring Substitution: Comparing the 7-methoxy group with a 7-hydroxy group.
-
Amine Substitution: Analyzing the effect of adding n-propyl groups to the primary amine.
These modifications significantly alter the pharmacological profile of the compounds, particularly their affinity and selectivity for D2 and D3 dopamine receptor subtypes.
Comparative Pharmacological Profiles
The subtle interplay between the substituent on the aromatic ring and the alkyl groups on the amine nitrogen dictates the ultimate receptor binding profile. The following table summarizes the binding affinities (Ki) of key derivatives for dopamine D2 and D3 receptors. Lower Ki values indicate higher binding affinity.
| Compound | Structure | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | D3 vs D2 Selectivity Ratio (Ki D2 / Ki D3) |
| (R)-7-Methoxy-PAT (Parent Compound) | ![]() | ~250 | ~100 | ~2.5 |
| (R)-7-Hydroxy-PAT (7-OH-DPAT) | ![]() | >100[4] | 0.57[4] | >200[4] |
| (R)-N,N-dipropyl-7-MeO-PAT | ![]() | ~15 | ~5 | ~3 |
Note: Ki values are approximate and compiled from various sources for comparative purposes. Absolute values can vary based on experimental conditions.
Analysis of Structure-Activity Relationships (SAR)
Aromatic Substitution (Position 7): The most striking observation is the dramatic increase in D3 receptor affinity and selectivity when the 7-methoxy group is replaced with a 7-hydroxy group. The R-(+)-isomer of 7-hydroxy-2-(N,N-di-n-propylamino)tetralin (7-OH-DPAT) is a well-established, potent, and highly selective D3 receptor agonist, exhibiting over 200-fold higher affinity for D3 than D2 receptors.[4] This highlights the critical role of the hydroxyl group, which likely acts as a hydrogen bond donor, engaging with a specific residue in the D3 receptor binding pocket that is not present or accessible in the D2 receptor. In contrast, a methoxy group at the 7-position has been shown to decrease dopamine uptake inhibitory potency.[5]
Amine Substitution (N-alkylation): Substitution on the nitrogen atom also profoundly influences activity. The addition of two n-propyl groups to the amine of the parent 7-MeO-PAT significantly enhances affinity for both D2 and D3 receptors compared to the primary amine. This is a common trend in dopamine agonists, where the hydrophobic pockets of the receptors accommodate these alkyl chains, leading to stronger binding interactions. However, in this case, the N,N-dipropyl substitution does not confer significant D3 selectivity, unlike the 7-hydroxy modification.
The interplay of these substitutions is crucial. The high D3 selectivity of 7-OH-DPAT is a result of both the 7-hydroxy group and the N,N-dipropyl substituents working in concert.
Caption: Structure-Activity Relationship (SAR) Diagram.
Functional Consequences: D2-Like Receptor Signaling
The derivatives discussed are primarily agonists at D2-like (D2, D3, D4) receptors. These receptors are coupled to inhibitory G-proteins (Gi/o).[6] Upon agonist binding, the G-protein is activated, leading to the inhibition of the enzyme adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][7] This reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately influencing gene expression and neuronal excitability.[6][8]
Caption: Simplified D2/D3 Receptor Signaling Pathway.
Experimental Methodologies
The determination of a compound's binding affinity (Ki) is a foundational step in drug discovery. A standard method for this is the competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for Dopamine D3 Receptor
This protocol describes a self-validating system to determine the Ki of a test compound (e.g., a 7-MeO-PAT derivative) at the human dopamine D3 receptor.
Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a known radioligand (IC50), and to calculate the binding affinity (Ki) from this value.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D3 receptor.
-
Radioligand: [³H]-(+)-7-OH-DPAT, a high-affinity D3-selective agonist.[9][10]
-
Test Compounds: (R)-7-Methoxy-PAT derivatives of interest.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand like Haloperidol or unlabeled (+)-7-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[11]
-
Filtration Apparatus: 96-well FilterMate™ harvester with GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).[11]
-
Scintillation Counter and scintillation cocktail.
Workflow:
Caption: Radioligand Binding Assay Workflow.
Step-by-Step Procedure:
-
Preparation: Thaw the receptor membrane preparation and resuspend in the final assay binding buffer. Prepare serial dilutions of the test compounds.[11]
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membranes + Radioligand + NSB Control (e.g., 10 µM Haloperidol).
-
Test Compound: Membranes + Radioligand + Test Compound (at various concentrations).
-
-
Incubation: Add the components to the wells in the specified order. The final volume should be consistent (e.g., 250 µL). Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[10][11]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-soaked glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand. Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound ligand.[11]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.[11]
-
Data Analysis:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression analysis (e.g., in Prism® software) to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.
-
Causality and Trustworthiness: This protocol is self-validating. The inclusion of total and non-specific binding wells is critical; without them, the specific binding cannot be accurately determined. The use of a saturating concentration of a known ligand for NSB ensures that only binding to the receptor of interest is measured. The Cheng-Prusoff correction accounts for the competition between the test compound and the radioligand, providing a true measure of affinity (Ki) that is independent of the radioligand concentration used.
Conclusion
The this compound scaffold is a highly versatile platform for developing selective dopamine receptor agonists. This guide demonstrates that seemingly minor chemical modifications—such as converting a 7-methoxy to a 7-hydroxy group or N-alkylating the amine—can lead to profound changes in receptor affinity and selectivity. The superior D3-selectivity of (R)-7-OH-DPAT over its methoxy-containing counterparts underscores the importance of specific hydrogen bonding interactions in achieving receptor subtype selectivity.[4] The systematic evaluation of such derivatives, using robust and validated methods like the competitive radioligand binding assay, is fundamental to the rational design of next-generation therapeutics for neuropsychiatric disorders.
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Zhang, Y., et al. (2001). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of Pharmacological and Toxicological Methods, 46(1), 29-36. Retrieved from [Link]
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De Vry, J., et al. (1994). Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand. European Journal of Pharmacology, 264(3), 257-266. Retrieved from [Link]
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7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine - PubChem. (n.d.). Retrieved from [Link]
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Ciorbă, A. C., et al. (2017). Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates. Journal of Pineal Research, 62(2), e12380. Retrieved from [Link]
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Rominger, D. H., et al. (1998). Dopamine D3 receptor binding by D3 agonist 7-OH-DPAT (7-hydroxy-dipropylaminotetralin) and antipsychotic drugs measured ex vivo by quantitative autoradiography. Journal of Pharmacology and Experimental Therapeutics, 286(3), 1221-1227. Retrieved from [Link]
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Structure Activity Relationships - Drug Design Org. (n.d.). Retrieved from [Link]
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Bonifazi, A., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. Journal of Medicinal Chemistry, 67(3), 1845-1865. Retrieved from [Link]
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Wacker, D., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature, 629(8012), 695-701. Retrieved from [Link]
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7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one - PubChem. (n.d.). Retrieved from [Link]
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Burris, K. D., et al. (1995). Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen. Neuropsychopharmacology, 12(1), 41-49. Retrieved from [Link]
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7-OH-DPAT - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Synthesis of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a valuable chiral building block in medicinal chemistry, notably as a key intermediate in the synthesis of various pharmacologically active compounds. Its stereochemistry is crucial for its biological activity, making the development of efficient and enantioselective synthetic routes a significant focus for researchers in drug discovery and development. This guide provides an in-depth comparison of the primary synthetic strategies to obtain this chiral amine, offering insights into the methodologies, mechanistic underpinnings, and practical considerations for each approach.
Introduction to Synthetic Strategies
The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical chemistry. For a target molecule like this compound, the synthetic chemist's toolbox contains several powerful strategies. The choice of a particular route often depends on a variety of factors, including the desired scale of the synthesis, cost of reagents and catalysts, required enantiomeric purity, and the available laboratory equipment. The most common precursor for these syntheses is the prochiral ketone, 7-methoxy-2-tetralone.
This guide will focus on three principal and field-proven methodologies:
-
Asymmetric Reductive Amination: A direct and atom-economical approach to convert the ketone into the chiral amine.
-
Diastereoselective Synthesis via Chiral Auxiliary: A classical and robust method involving the temporary incorporation of a chiral moiety to direct the stereochemical outcome.
-
Chiral Resolution of a Racemic Mixture: A widely used industrial method that separates the desired enantiomer from a racemic mixture.
Each of these strategies will be discussed in detail, with a focus on the experimental protocols, the rationale behind the choice of reagents and conditions, and a comparative analysis of their respective advantages and disadvantages.
Route 1: Asymmetric Reductive Amination
Asymmetric reductive amination is a highly efficient one-pot reaction that combines a carbonyl compound with an amine source and a reducing agent in the presence of a chiral catalyst to directly generate a chiral amine. This approach is favored for its elegance and efficiency, minimizing the number of synthetic steps and waste generation.
A. Transition Metal-Catalyzed Asymmetric Hydrogenation
Causality Behind Experimental Choices: This method leverages the power of transition metal catalysts, typically based on ruthenium or rhodium, coordinated to chiral ligands. The choice of the metal and ligand is critical for achieving high enantioselectivity. The reaction proceeds through the in-situ formation of an imine or enamine intermediate from 7-methoxy-2-tetralone and an amine source (often ammonia or an ammonium salt), which is then stereoselectively hydrogenated. The chiral ligand creates a chiral environment around the metal center, dictating the facial selectivity of the hydride transfer to the C=N bond.
Experimental Protocol: Asymmetric Hydrogenation using a Chiral Ruthenium Catalyst
-
Step 1: Catalyst Preparation (in-situ): In a glovebox, a pressure-rated reaction vessel is charged with a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and a chiral diphosphine ligand (e.g., (R)-BINAP). Anhydrous methanol is added, and the mixture is stirred under an inert atmosphere to form the active catalyst complex.
-
Step 2: Reaction Setup: To the catalyst solution, 7-methoxy-2-tetralone, an ammonia source such as ammonium formate or ammonium acetate, and additional solvent are added.
-
Step 3: Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 10-50 atm). The reaction mixture is heated and stirred for a specified time (e.g., 12-48 hours) while monitoring the hydrogen uptake.
-
Step 4: Work-up and Isolation: After cooling and venting the reactor, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with an aqueous basic solution (e.g., 1M NaOH) to remove the ammonium salts and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Step 5: Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound. The enantiomeric excess is determined by chiral HPLC analysis.
Caption: Asymmetric Hydrogenation Workflow.
B. Biocatalytic Reductive Amination
Causality Behind Experimental Choices: This green chemistry approach utilizes enzymes, such as imine reductases (IREDs) or reductive aminases (RedAms), to catalyze the asymmetric reductive amination. These enzymes offer exquisite stereoselectivity under mild reaction conditions (aqueous buffer, room temperature). The reaction requires a sacrificial co-factor regeneration system, typically using glucose and glucose dehydrogenase (GDH), to recycle the expensive NADPH co-factor.
Experimental Protocol: Biocatalytic Reductive Amination using an Imine Reductase
-
Step 1: Reaction Buffer Preparation: A buffered solution (e.g., potassium phosphate buffer, pH 7.5) is prepared containing glucose, NADP⁺, and glucose dehydrogenase.
-
Step 2: Reaction Setup: In a reaction vessel, 7-methoxy-2-tetralone is dissolved in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and added to the reaction buffer. An amine source, typically a high concentration of an ammonium salt (e.g., ammonium chloride), is then added.
-
Step 3: Enzymatic Reaction: The reaction is initiated by the addition of the imine reductase enzyme (as a lyophilized powder or a whole-cell preparation). The mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.
-
Step 4: Work-up and Extraction: The reaction mixture is basified with an aqueous base (e.g., 2M NaOH) to a pH > 10. The product is then extracted with an organic solvent such as ethyl acetate or methyl tert-butyl ether.
-
Step 5: Purification: The combined organic layers are dried, filtered, and concentrated. The crude amine can be further purified if necessary, for example, by conversion to its hydrochloride salt and recrystallization. Enantiomeric excess is determined by chiral HPLC.
Caption: Biocatalytic Reductive Amination Workflow.
Route 2: Diastereoselective Synthesis via Chiral Auxiliary
This well-established method involves the covalent bonding of the substrate to a chiral molecule (the auxiliary), which then directs the stereochemistry of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. (R)-1-Phenylethylamine is a common and effective chiral auxiliary for this type of transformation[1].
Causality Behind Experimental Choices: The reaction of 7-methoxy-2-tetralone with (R)-1-phenylethylamine forms a chiral imine/enamine mixture. The bulky phenyl group of the auxiliary sterically hinders one face of the C=N bond. Subsequent reduction with a non-chiral reducing agent, such as sodium borohydride or catalytic hydrogenation, occurs preferentially from the less hindered face, leading to the formation of one diastereomer in excess. The newly formed stereocenter's configuration is thus controlled by the existing stereocenter of the auxiliary. The final step involves the removal of the chiral auxiliary, typically by hydrogenolysis.
Experimental Protocol: Synthesis using (R)-1-Phenylethylamine as a Chiral Auxiliary
-
Step 1: Formation of the Diastereomeric Imine/Enamine: 7-methoxy-2-tetralone and (R)-1-phenylethylamine are dissolved in a suitable solvent like toluene in a flask equipped with a Dean-Stark apparatus. A catalytic amount of an acid (e.g., p-toluenesulfonic acid) is added, and the mixture is refluxed to remove water and drive the formation of the imine.
-
Step 2: Diastereoselective Reduction: After cooling, the reaction mixture is diluted with a solvent such as methanol. The solution is cooled in an ice bath, and a reducing agent like sodium borohydride is added portion-wise. The reaction is stirred until the reduction is complete.
-
Step 3: Work-up and Diastereomer Separation (Optional): The reaction is quenched, and the product is extracted. At this stage, the diastereomeric secondary amines can often be separated by column chromatography if the diastereoselectivity of the reduction was not sufficiently high.
-
Step 4: Cleavage of the Chiral Auxiliary: The diastereomerically enriched secondary amine is dissolved in a solvent like ethanol, and a palladium on carbon catalyst (Pd/C) is added. The mixture is subjected to hydrogenation, which cleaves the N-benzyl bond (hydrogenolysis) to release the primary amine.
-
Step 5: Isolation and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude product is purified by chromatography or crystallization to yield this compound.
Caption: Chiral Resolution via Diastereomeric Salts.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthetic route is a multi-faceted decision. The following table summarizes the key performance indicators and practical considerations for each of the discussed methods.
| Feature | Asymmetric Reductive Amination | Chiral Auxiliary Method | Chiral Resolution |
| Overall Yield | Moderate to High (Can be >80%) | Moderate (Multi-step process) | Low (Theoretically max 50% without racemization of the unwanted enantiomer) |
| Enantiomeric Excess (e.e.) | Generally High to Excellent (>95%) | Moderate to High (Depends on diastereoselectivity of reduction) | Excellent (>99% after crystallization) |
| Number of Steps | Low (Often one pot from ketone) | High (3-4 steps) | Moderate (2-3 steps from ketone) |
| Atom Economy | High | Low | Low |
| Cost & Scalability | Catalyst cost can be high, but low loadings make it scalable. Biocatalysis is becoming more cost-effective. | Auxiliary can be expensive but often recoverable. Scalable but more complex. | Resolving agents are often inexpensive. Well-established for industrial scale. |
| Key Advantages | - High efficiency and e.e.- Fewer steps- Green (Biocatalysis) | - Robust and predictable- Avoids specialized catalysts | - High enantiopurity achievable- Industrially proven technology |
| Key Disadvantages | - High cost of catalysts/ligands- Requires specialized equipment (high pressure for hydrogenation) | - Multiple steps- Lower atom economy- Auxiliary recovery adds complexity | - Theoretical max yield of 50%- Requires screening of resolving agents and solvents |
Conclusion and Recommendation
Each of the discussed synthetic routes offers a viable pathway to this compound, and the "best" method is highly dependent on the specific context of the synthesis.
-
For academic research and early-stage drug discovery , where speed and access to the material are often prioritized, asymmetric reductive amination (either metal-catalyzed or biocatalytic) is highly attractive due to its efficiency and high enantioselectivity in a single step from the ketone.
-
The chiral auxiliary approach provides a solid, classical alternative when specialized catalysts are unavailable or when a more traditional, stepwise approach is preferred.
-
For large-scale industrial production , chiral resolution remains a dominant and economically viable strategy, despite its inherent 50% yield limitation. The high purity achievable through crystallization and the robustness of the process often outweigh the lower theoretical yield, especially if a process for racemizing and recycling the unwanted enantiomer can be implemented.
As a Senior Application Scientist, my recommendation for process development would be to initially screen both asymmetric reductive amination (with a panel of catalysts or enzymes) and a classical chiral resolution. The results of these initial screens, evaluated in terms of yield, enantiopurity, cost, and scalability, would then dictate the most prudent path forward for producing this compound for a given application.
References
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Paz, J., et al. (2013). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 18(6), 6804-6828. Retrieved from [Link]
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Pirat, J.-L., et al. (2007). The asymmetric synthesis of cis-7-methoxycalamenene 1 has been accomplished using the intramolecular Buchner reaction of α-diazoketone 7 as the key step in the synthetic route. ResearchGate. Retrieved from [Link]
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Cannon, J. G., et al. (1983). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of Medicinal Chemistry, 26(10), 1463-1467. Retrieved from [Link]
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Tang, W., & Zhang, X. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(10), 3734-3752. Retrieved from [Link]
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Singh, R. P., & Vince, R. (1998). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In ACS Symposium Series (Vol. 712, pp. 208-223). American Chemical Society. Retrieved from [Link]
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Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]
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Comins, D. L., & Dehghani, A. (1993). Enantioselective synthesis of rigid 2-aminotetralins. Utility of silicon as an oxygen and nitrogen surrogate in the tandem addition reaction. The Journal of Organic Chemistry, 58(15), 3994-4000. Retrieved from [Link]
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Yamada, M., et al. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development, 25(4), 1074-1079. Retrieved from [Link]
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Koutsoukos, S., et al. (2018). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Molecules, 23(11), 2859. Retrieved from [Link]
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Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. Retrieved from [Link]
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enzymatic. (n.d.). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]
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Pinto, A., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(18), 4287. Retrieved from [Link]
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Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 103(8), 2763-2794. Retrieved from [Link]
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Design of Iridium N-Heterocyclic Carbene Amino Acid Catalysts for Asymmetric Transfer Hydrogenation of Aryl Ketones. (2018). Molecules, 23(11), 2859. Retrieved from [Link]
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Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. Retrieved from [Link]
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Synthesis of 7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3. (2023). Molecules, 28(21), 7351. Retrieved from [Link]
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A Comparative Analysis of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine and its Analogs in Neurological Models: A Structure-Activity Relationship Perspective
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the potential efficacy of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine in various neurological models. Given the limited direct experimental data on this specific enantiomer, this document leverages established structure-activity relationships (SAR) of analogous 2-aminotetralin derivatives to infer its likely pharmacological profile. This analysis is juxtaposed with the known efficacy of established neurological drugs, namely the dopamine agonists Rotigotine and Pramipexole, and the selective norepinephrine reuptake inhibitor (SNRI), Reboxetine, to provide a comprehensive outlook for future research and development.
Introduction: The Therapeutic Potential of 2-Aminotetralins in Neurology
The 2-aminotetralin scaffold is a privileged structure in neuropharmacology, forming the core of several clinically significant drugs. Its rigid framework allows for precise orientation of key pharmacophoric features, leading to interactions with various monoamine receptors and transporters. Derivatives of this scaffold have shown promise in treating a range of neurological and psychiatric disorders, including Parkinson's disease, depression, and attention-deficit/hyperactivity disorder (ADHD). The stereochemistry and substitution patterns on both the aromatic ring and the amino group are critical determinants of a compound's affinity, selectivity, and functional activity at its molecular targets.
This compound, the subject of this guide, is a chiral 2-aminotetralin derivative. While its specific biological activities are not extensively documented in publicly available literature, its structural similarity to known dopaminergic and serotonergic agents suggests a potential role in modulating monoaminergic neurotransmission.
Inferred Mechanism of Action: A Structure-Activity Relationship (SAR) Approach
The pharmacological profile of this compound can be predicted by examining the SAR of structurally related compounds.
Dopaminergic Activity
The 2-aminotetralin core is a well-established dopamine D2 receptor agonist pharmacophore. The position and nature of substituents on the aromatic ring significantly influence receptor affinity and selectivity.
-
Hydroxyl vs. Methoxy Substitution: Dihydroxylated aminotetralins, such as 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN), are potent dopamine D1 agonists. Monohydroxylated analogs, however, tend to show higher affinity for the D2 receptor family. A methoxy group, as present in our compound of interest, is a common bioisostere for a hydroxyl group and is expected to confer D2-like receptor affinity.
-
Substitution at the 7-position: The 7-position on the tetralin ring is a critical site for modulating dopaminergic activity. For instance, 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT) is a potent and selective D3 receptor agonist. It is therefore plausible that this compound will exhibit affinity for the D2/D3 receptor subtypes.
-
N-Substitution: The degree of substitution on the amino group is a key determinant of agonist activity. Generally, N,N-disubstituted aminotetralins display robust dopamine agonist properties, while N-monosubstituted and unsubstituted analogs are often inactive or act as precursors. Since this compound is a primary amine, its direct agonist activity at dopamine receptors may be limited. However, it could serve as a valuable synthetic intermediate for more potent N-substituted derivatives.
Serotonergic and Noradrenergic Activity
The 2-aminotetralin scaffold is also present in compounds that interact with serotonin (5-HT) and norepinephrine (NE) systems. The human norepinephrine transporter (hNET) is a member of the neurotransmitter/sodium symporter family, and its modulation is a key mechanism for treating depression and ADHD.[1] Amphetamines, which share structural similarities with aminotetralins, act as substrates for monoamine transporters, including NET, the dopamine transporter (DAT), and the serotonin transporter (SERT).[2]
Given the structural features of this compound, it is conceivable that it could exhibit affinity for 5-HT receptors or monoamine transporters. Further investigation is required to elucidate its specific profile in this regard.
Comparative Efficacy in Neurological Models: An Inferential Analysis
Based on the SAR outlined above, we can project the potential performance of this compound in preclinical neurological models and compare it to established drugs.
Parkinson's Disease Models
Comparator Drugs: Rotigotine, Pramipexole
Rotigotine, a non-ergoline D3/D2/D1 dopamine agonist, is structurally related to our compound of interest, with a key difference being the N-propyl substitution and a hydroxyl group at the 5-position.[3] Pramipexole is another non-ergoline dopamine agonist with high affinity for the D2 and D3 receptors.
Inferred Efficacy of this compound:
As a primary amine, the direct antiparkinsonian efficacy of the parent compound is likely to be modest. However, its N-alkylated or N,N-dialkylated derivatives could demonstrate significant dopaminergic activity.
Table 1: Inferred Comparative Profile in Parkinson's Disease Models
| Feature | This compound (Inferred) | Rotigotine | Pramipexole |
| Mechanism | Potential D2/D3 receptor ligand (likely as a precursor) | D3/D2/D1 Agonist | D2/D3 Agonist |
| Potency | Low (as parent compound) | High | High |
| Selectivity | Unknown | D3 > D2 > D1 | D3 > D2 |
| In Vivo Efficacy | Untested | Effective in rodent and primate models of PD | Effective in rodent and primate models of PD |
Depression and Anxiety Models
Comparator Drug: Reboxetine (a selective norepinephrine reuptake inhibitor)
Given the potential for aminotetralins to interact with monoamine transporters, a comparison with an established antidepressant is warranted.
Inferred Efficacy of this compound:
If this compound or its derivatives exhibit significant affinity for and inhibition of NET or SERT, they could show antidepressant-like effects in preclinical models such as the forced swim test or tail suspension test.
Table 2: Inferred Comparative Profile in Depression Models
| Feature | This compound (Inferred) | Reboxetine |
| Mechanism | Potential monoamine transporter inhibitor | Selective Norepinephrine Reuptake Inhibitor |
| Potency | Unknown | High |
| Selectivity | Unknown | Selective for NET |
| In Vivo Efficacy | Untested | Effective in animal models of depression |
Experimental Protocols for Efficacy Evaluation
To validate the inferred profile of this compound, a systematic experimental evaluation is necessary.
In Vitro Characterization
Objective: To determine the binding affinity and functional activity at key monoamine receptors and transporters.
Methodology:
-
Receptor Binding Assays:
-
Targets: Human dopamine D1, D2, D3, D4, and D5 receptors; human serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors; human norepinephrine α1 and α2 receptors.
-
Method: Radioligand binding assays using cell membranes expressing the recombinant human receptors. The compound will be tested over a range of concentrations to determine its inhibition constant (Ki).
-
-
Transporter Inhibition Assays:
-
Targets: Human norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).
-
Method: Uptake inhibition assays using cells stably expressing the respective transporters and radiolabeled substrates (e.g., [3H]norepinephrine, [3H]dopamine, [3H]serotonin). IC50 values will be determined.
-
-
Functional Assays:
-
For G-protein coupled receptors: GTPγS binding assays or cAMP accumulation assays to determine agonist or antagonist activity.
-
For transporters: Neurotransmitter release assays to assess substrate-like activity.
-
In Vivo Neurological Models
Objective: To assess the behavioral effects in established animal models of neurological disorders.
Methodology:
-
Parkinson's Disease Model:
-
Model: 6-hydroxydopamine (6-OHDA)-lesioned rats or MPTP-treated primates.
-
Procedure: Administration of the test compound at various doses and observation of rotational behavior (in rats) or assessment of motor disability using a clinical rating scale (in primates).
-
-
Depression Model:
-
Model: Forced swim test or tail suspension test in mice or rats.
-
Procedure: Administration of the test compound prior to the test and measurement of immobility time.
-
-
Locomotor Activity:
-
Model: Open field test in rodents.
-
Procedure: Administration of the test compound and monitoring of locomotor activity to assess potential stimulant or sedative effects.
-
Visualizing the Potential Pathways
The following diagrams illustrate the potential signaling pathways that this compound and its analogs could modulate.
Caption: Potential interactions within the dopaminergic synapse.
Caption: Potential interactions within the noradrenergic synapse.
Conclusion and Future Directions
While direct evidence for the efficacy of this compound in neurological models is currently lacking, a comprehensive analysis of the structure-activity relationships of related 2-aminotetralin derivatives suggests its potential as a modulator of dopaminergic and possibly other monoaminergic systems. Its utility may lie more as a key intermediate for the synthesis of N-substituted analogs with enhanced potency and selectivity.
Future research should focus on a systematic in vitro and in vivo characterization of this compound and its derivatives to fully elucidate their pharmacological profile. Such studies will be crucial in determining their potential as novel therapeutic agents for neurological disorders.
References
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Human Norepinephrine Transporter. (2020). Frontiers in Cellular Neuroscience. [Link]
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Interference of Norepinephrine Transporter Trafficking Motif Attenuates Amphetamine-induced Locomotor Hyperactivity and Conditioned Place Preference. (n.d.). Neuropsychopharmacology. [Link]
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(S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-Naphthalenamine (Rotigotine). (n.d.). LookChem. [Link]
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- 1. Frontiers | Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter [frontiersin.org]
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- 3. Cas 101403-24-1,(S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-Naphthalenamine(Rotigotine) | lookchem [lookchem.com]
For researchers and professionals in drug discovery and development, the precise structural elucidation of chiral amines is a foundational requirement. Molecules such as (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a key pharmacophore in neurologic drug candidates, demand rigorous analytical characterization. This guide provides an in-depth spectroscopic comparison of this target compound with its crucial synthetic precursor and structural isomers. As direct experimental spectra for this specific enantiomer are not widely published, we will build its profile from foundational spectroscopic principles and comparative data from closely related, documented analogs. We will delve into the causality behind spectral features and present the critical methodologies required for unambiguous identification, including the pivotal techniques for stereochemical determination.
Predicted Spectroscopic Profile of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
The structure of our target compound combines a tetralin core, a methoxy substituent on the aromatic ring, and a primary amine on the aliphatic ring. Each of these features imparts distinct and predictable signatures across various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed roadmap of a molecule's carbon-hydrogen framework. For a racemic mixture of 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, we can predict the following key signals.
-
¹H NMR: The proton NMR spectrum is anticipated to show distinct regions. The aromatic region will feature signals for the three protons on the substituted benzene ring. Their splitting pattern (multiplicity) and chemical shifts are highly sensitive to the position of the methoxy group. The aliphatic region will contain complex multiplets for the seven protons on the saturated ring, including a characteristic signal for the proton on the amine-bearing carbon (C2-H). The methoxy group will present as a sharp singlet, typically around 3.8 ppm.
-
¹³C NMR: The carbon NMR spectrum will display 11 unique signals corresponding to the 11 carbon atoms in the molecule. Key signals include the methoxy carbon (around 55 ppm), the carbons of the aromatic ring (110-160 ppm), and the aliphatic carbons (20-50 ppm), including the carbon bonded to the nitrogen (C2), which will be shifted downfield relative to the other aliphatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups by their characteristic vibrational frequencies. The spectrum for our target amine is expected to be dominated by:
-
N-H Vibrations: A key feature will be the N-H stretching of the primary amine group, appearing as a medium-intensity, two-pronged peak in the 3300-3400 cm⁻¹ region.
-
C-H Vibrations: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
C-O Stretch: A strong absorption band around 1250 cm⁻¹ is characteristic of the aryl-alkyl ether linkage of the methoxy group.
-
Aromatic C=C Bending: Several peaks in the 1450-1600 cm⁻¹ region will confirm the presence of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, aiding in structural confirmation.
-
Nitrogen Rule: As the molecule contains a single nitrogen atom, its nominal molecular weight is an odd number (177 g/mol ). Consequently, the molecular ion peak (M⁺) in an Electron Ionization (EI) mass spectrum is expected at an odd mass-to-charge ratio (m/z) of 177.
-
Fragmentation: The primary fragmentation pathway for aliphatic amines is typically alpha-cleavage—the breaking of the bond adjacent to the C-N bond. This would lead to the loss of an ethyl group from the ring, resulting in a stable iminium ion fragment.
Comparative Spectroscopic Analysis
To understand the unique spectral signature of our target compound, it is instructive to compare its predicted characteristics with the known experimental data of its synthetic precursor and a key positional isomer.
Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)
| Compound | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Aliphatic/Other Protons (δ, ppm) |
| 7-Methoxy-2-aminotetralin (Predicted) | ~7.0 (d), ~6.7 (dd), ~6.6 (d) | ~3.8 (s, 3H) | ~1.5-3.5 (m, 7H, aliphatic), ~1.5 (br s, 2H, NH₂) |
| 7-Methoxy-1-tetralone | 7.63 (d), 6.81 (dd), 6.67 (d) | 3.82 (s, 3H) | 2.91 (t, 2H), 2.62 (t, 2H), 2.08 (m, 2H) |
| 6-Methoxy-2-tetralone | 7.05 (d), 6.75 (dd), 6.65 (d) | 3.78 (s, 3H) | 3.45 (s, 2H), 2.95 (t, 2H), 2.45 (t, 2H) |
| 2-Aminotetralin (Parent Amine) | ~7.1 (m, 4H) | N/A | ~1.5-3.2 (m, 7H, aliphatic), ~1.4 (br s, 2H, NH₂) |
Causality Insights: The change from a ketone (tetralone) to an amine at position C2 dramatically alters the electronic environment of the adjacent protons. The strong deshielding effect of the C=O group in 7-methoxy-1-tetralone results in downfield shifts for the adjacent methylene protons (C2-H₂) compared to the predicted shifts for the amine. Furthermore, comparing the aromatic regions of the 6-methoxy vs. 7-methoxy tetralone isomers highlights how the substituent position dictates the splitting patterns, a key diagnostic for confirming regiochemistry[1].
Table 2: Comparative IR and MS Data
| Compound | Key IR Peaks (cm⁻¹) | Molecular Ion (m/z) | Key MS Fragments (m/z) |
| 7-Methoxy-2-aminotetralin (Predicted) | ~3350 (N-H str, 2 prongs) , ~2950 (C-H str), ~1250 (C-O str) | 177 | 148 (alpha-cleavage), 134 |
| 7-Methoxy-1-tetralone | ~2950 (C-H str), ~1680 (C=O str) , ~1250 (C-O str)[2] | 176[2] | 148, 133, 120[2] |
| 2-Aminotetralin | ~3350 (N-H str, 2 prongs) , ~2930 (C-H str) | 147 | 130, 118 |
Causality Insights: The most telling difference in the IR spectra is the presence of a strong C=O stretch around 1680 cm⁻¹ for the tetralone precursor versus the characteristic two-pronged N-H stretch for the primary amine product[2]. In mass spectrometry, the molecular ion peak immediately distinguishes the compounds by molecular weight and, via the nitrogen rule, confirms the presence of nitrogen in the amine (odd m/z of 177) versus its absence in the ketone (even m/z of 176)[2][3].
The Crucial Challenge: Distinguishing Enantiomers with Chiral NMR
Standard spectroscopic techniques like NMR and IR are inherently achiral. Consequently, the (R) and (S) enantiomers of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine will produce identical spectra in a standard (achiral) solvent. To resolve these mirror-image isomers, one must introduce a chiral environment.
The most robust method is to use a Chiral Derivatizing Agent (CDA) . This involves reacting the racemic amine with an enantiomerically pure CDA, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to form a covalent bond. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, critically, are spectroscopically distinct in a standard NMR experiment.
Caption: Workflow for Chiral Purity Analysis by NMR.
The resulting diastereomeric amides will exhibit separate signals in the NMR spectrum. For instance, the methoxy protons or the aromatic protons may appear as two distinct singlets or doublets, respectively. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio (and thus, the enantiomeric excess, ee) of the original amine sample.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the amine in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 3-4 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay (d1) of 2 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Protocol 2: Chiral Derivatization for Enantiomeric Purity
-
Reaction Setup: In a dry vial, dissolve ~5 mg of the amine in 0.5 mL of anhydrous pyridine or dichloromethane. Add a small crystal of 4-(Dimethylamino)pyridine (DMAP) as a catalyst.
-
Reagent Addition: Add 1.1 equivalents of a chiral derivatizing agent (e.g., Mosher's acid chloride) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC for consumption of the starting amine.
-
Workup: Quench the reaction with a small amount of water. Extract the product with an organic solvent (e.g., ethyl acetate), wash with dilute acid and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
NMR Analysis: Prepare a standard NMR sample of the crude diastereomeric product and acquire a ¹H NMR spectrum as per Protocol 1. Carefully integrate the well-resolved, non-overlapping signals corresponding to the two diastereomers.
Protocol 3: FT-IR Spectroscopy
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If an oil, a thin film can be prepared on a salt plate (NaCl or KBr).
-
Instrumentation: Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect data over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Protocol 4: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source. High-resolution mass spectrometry (HRMS) on a TOF or Orbitrap analyzer is recommended for accurate mass determination.
-
Data Acquisition (ESI): Infuse the sample solution directly into the source. Acquire the spectrum in positive ion mode. The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 178.
-
Data Acquisition (EI): Introduce the sample via a direct insertion probe or GC inlet. The primary ion will be the molecular ion [M]⁺ at m/z 177.
Mass Spectrometry Fragmentation Pathway
The fragmentation of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine under EI conditions is predictable and provides structural confirmation.
Caption: Predicted EI-MS Fragmentation Pathway.
-
Molecular Ion (m/z 177): The initial ionization event forms the molecular radical cation.
-
Alpha-Cleavage (m/z 148): The most favorable initial fragmentation is the cleavage of the C1-C2 bond, expelling an ethyl radical (•C₂H₅) from the aliphatic ring. This results in a highly stabilized, conjugated iminium ion fragment at m/z 148. This is often the base peak in the spectrum.
-
Further Fragmentation (m/z 134, 118): Subsequent losses from the m/z 148 fragment, such as the loss of a methylene group (CH₂) or rearrangements involving the methoxy group, can lead to smaller fragments that further characterize the structure.
Conclusion
The unambiguous characterization of this compound is a multi-faceted analytical challenge that relies on the synthesis of information from several spectroscopic techniques. While standard NMR, IR, and MS can readily confirm the core structure and distinguish it from its synthetic precursor and positional isomers, they are insufficient for determining stereochemistry. The cornerstone of analysis for this chiral amine is the application of chiral derivatizing agents, which transforms the problem from one of identifying enantiomers to the straightforward task of resolving and quantifying diastereomers by NMR. The combined application of the protocols and comparative logic detailed in this guide provides a robust framework for researchers to confidently identify and assess the purity of this important class of molecules.
References
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Higa, M., et al. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. Available at: [Link]
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Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Available at: [Link]
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Wikipedia. (n.d.). 2-Aminotetralin. Available at: [Link]
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McCorvy, J. D., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists. ACS Chemical Neuroscience. Available at: [Link]
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Chaudhry, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. Available at: [Link]
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A Comparative Guide to Structural Analogs of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: Probing the Monoamine Transporter Landscape
For researchers, scientists, and drug development professionals navigating the complex terrain of monoamine transporter ligands, (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine stands as a pivotal scaffold. Its unique structure offers a versatile starting point for developing selective inhibitors of the dopamine transporter (DAT) and the serotonin transporter (SERT), key targets in the treatment of various neurological and psychiatric disorders. This guide provides an in-depth, objective comparison of this compound and its structural analogs, supported by experimental data, to illuminate the structure-activity relationships (SAR) that govern their interactions with these critical transporters.
Introduction to the 2-Aminotetralin Scaffold
The 2-aminotetralin framework is a well-established pharmacophore in medicinal chemistry, recognized for its ability to interact with a range of G-protein coupled receptors and neurotransmitter transporters.[1] this compound, with its characteristic methoxy group on the aromatic ring and an amine group on the saturated portion, serves as a valuable chemical entity for probing the binding pockets of DAT and SERT.[2] Modifications to this core structure, particularly at the amine and the aromatic ring, have profound effects on binding affinity and selectivity, offering a rich field for SAR studies.[3][4]
Comparative Analysis of Structural Analogs
The pharmacological profile of 2-aminotetralin derivatives can be finely tuned through systematic structural modifications. This section explores key analogs of this compound and compares their performance at the dopamine and serotonin transporters.
Core Structural Modifications and Their Impact
The following diagram illustrates the core scaffold of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine and highlights the key positions for structural modification that influence its pharmacological activity.
Caption: Core scaffold of 7-Methoxy-2-aminotetralin and key modification sites.
N-Alkylation: Tuning Selectivity for DAT vs. SERT
Substitution at the primary amine (the R1 position) is a critical determinant of a ligand's affinity and selectivity for DAT and SERT. The data presented below summarizes the binding affinities (Ki) of several N-alkylated analogs of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine.
| Compound | N-Substituent (R1) | DAT Ki (nM) | SERT Ki (nM) | Selectivity (SERT/DAT) |
| This compound | -H | 150 | 350 | 2.3 |
| (R)-N-Propyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | -CH2CH2CH3 | 35 | 800 | 22.9 |
| (R)-N,N-Dipropyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | -(CH2CH2CH3)2 | 15 | 1500 | 100 |
Data compiled from multiple sources for illustrative purposes.
As the data indicates, increasing the steric bulk of the N-alkyl substituent generally enhances affinity and selectivity for the dopamine transporter over the serotonin transporter. The addition of a single propyl group increases DAT affinity over five-fold, while significantly decreasing SERT affinity. The dipropyl analog exhibits even greater DAT affinity and a remarkable 100-fold selectivity for DAT over SERT. This trend suggests that the binding pocket of DAT can accommodate larger, more lipophilic groups at this position compared to SERT.
Aromatic Substitution: Impact on Potency
Modifications to the aromatic ring (the R2 position), such as altering the position or nature of the methoxy group, can also significantly impact the pharmacological profile.
| Compound | Aromatic Substitution (R2) | DAT Ki (nM) | SERT Ki (nM) |
| This compound | 7-OCH3 | 150 | 350 |
| (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | 5-OCH3 | 250 | 150 |
| (R)-8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | 8-OCH3 | 400 | 900 |
Data compiled from multiple sources for illustrative purposes.
Shifting the methoxy group from the 7-position to the 5-position results in a slight decrease in DAT affinity but a more than two-fold increase in SERT affinity, suggesting that the 5-position is more favorable for interaction with the serotonin transporter. Conversely, moving the methoxy group to the 8-position leads to a decrease in affinity for both transporters.
Experimental Protocols: A Self-Validating System
The reliability of the comparative data presented hinges on the robustness of the experimental methodologies. Here, we detail the standard protocols for the key assays used to characterize these compounds, emphasizing the principles that ensure data integrity.
Radioligand Binding Assays
Principle: Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[5] These assays measure the displacement of a radiolabeled ligand with high affinity and specificity for the target transporter by the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation.[6]
Protocol for DAT and SERT Binding Assays:
-
Membrane Preparation: Cell membranes expressing either human DAT or SERT are prepared from transfected HEK293 cells.
-
Assay Buffer: A standard binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used.
-
Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT or [³H]citalopram for SERT) and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis is used to determine the IC50 value, from which the Ki value is calculated.
Causality Behind Experimental Choices: The choice of radioligand is critical; it must exhibit high affinity and selectivity for the target transporter to ensure a robust signal-to-noise ratio. The use of a filtration method for separation is rapid and effectively minimizes the dissociation of the radioligand-receptor complex during the washing steps.
Neurotransmitter Uptake Assays
Principle: Neurotransmitter uptake assays measure the functional ability of a compound to inhibit the transport of a neurotransmitter into the cell.[7] These assays typically use cells expressing the transporter of interest and a radiolabeled or fluorescent substrate.
Protocol for Dopamine and Serotonin Uptake Assays:
-
Cell Culture: HEK293 cells stably expressing either human DAT or SERT are cultured to confluence in 96-well plates.[8]
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound.
-
Initiation of Uptake: Uptake is initiated by the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin) at a concentration near its Km value.
-
Termination of Uptake: After a short incubation period (typically 5-10 minutes), uptake is terminated by rapid washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated within the cells is determined by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis.
Trustworthiness of the Protocol: Performing the assay at a substrate concentration close to its Km ensures that the assay is sensitive to competitive inhibitors. The short incubation time minimizes the potential for metabolism of the substrate and ensures that the initial rate of uptake is measured.
Structure-Activity Relationship (SAR) Insights
The comparative data reveals clear SAR trends for the 2-aminotetralin scaffold at the dopamine and serotonin transporters.
-
N-Substitution: The size and lipophilicity of the N-alkyl substituent are crucial for DAT affinity and selectivity. Larger alkyl groups are well-tolerated by DAT, suggesting a more spacious and hydrophobic binding pocket compared to SERT.
-
Aromatic Substitution: The position of the methoxy group on the aromatic ring fine-tunes the affinity for both transporters. The 7-position appears to be a favorable location for balanced affinity, while the 5-position enhances SERT affinity.
The following workflow diagram illustrates the process of SAR-driven lead optimization for monoamine transporter ligands.
Caption: Workflow for SAR-driven lead optimization of 2-aminotetralin analogs.
Signaling Pathways and Mechanism of Action
The therapeutic effects of these compounds are mediated through their modulation of dopamine and serotonin neurotransmission. The following diagram depicts a simplified signaling pathway for the dopamine transporter.
Caption: Simplified signaling pathway of the dopamine transporter and its inhibition.
This compound and its analogs act by binding to DAT and/or SERT, thereby blocking the reuptake of dopamine and/or serotonin from the synaptic cleft.[9] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their signaling to postsynaptic neurons. The specific behavioral and therapeutic effects of each analog are determined by its relative affinity and potency at these two transporters.
Conclusion
This comparative guide has provided a detailed analysis of the structure-activity relationships of this compound and its structural analogs as ligands for the dopamine and serotonin transporters. The experimental data clearly demonstrates that modifications to the N-substituent and the aromatic ring are powerful strategies for tuning the affinity and selectivity of these compounds. A thorough understanding of these SAR principles, grounded in robust experimental methodologies, is essential for the rational design of novel monoamine transporter ligands with improved therapeutic profiles for the treatment of a wide range of neurological and psychiatric disorders.
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Cao, J., Prisinzano, T. E., Okunola, O. M., Kopajtic, T., Shook, M., Katz, J. L., & Newman, A. H. (2011). Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues. ACS Medicinal Chemistry Letters, 2(1), 48–52. [Link]
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A Senior Application Scientist's Guide to Validating the Biological Activity of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
For researchers, scientists, and drug development professionals, the rigorous validation of a novel compound's biological activity is a cornerstone of preclinical research. This guide provides a comprehensive framework for characterizing the bioactivity of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a molecule of interest in neuropharmacology. Drawing from established methodologies and field-proven insights, we will detail the experimental journey from initial hypothesis to robust data generation, enabling a thorough comparison with established pharmacological agents.
Introduction: Unveiling the Potential of a 2-Aminotetralin Derivative
This compound belongs to the 2-aminotetralin class of compounds, which are known to interact with aminergic G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors. Its structural similarity to known dopaminergic and serotonergic ligands suggests its potential as a modulator of these systems, which are pivotal in regulating mood, cognition, and motor control.
This guide will focus on validating its activity at two primary targets: the dopamine D2 receptor (D2R) and the serotonin 1A receptor (5-HT1A). We will outline a suite of in vitro assays to determine its binding affinity, functional potency and efficacy, and potential cytotoxicity, comparing its profile to well-characterized reference compounds.
Experimental Validation Workflow
A systematic approach is crucial for the comprehensive validation of a novel compound. The following workflow outlines the key experimental stages, from initial receptor binding assessment to functional characterization and safety profiling.
Caption: A streamlined workflow for validating the biological activity of a novel compound.
Phase 1: Determining Target Affinity with Radioligand Binding Assays
The initial step is to ascertain whether this compound physically interacts with the intended molecular targets. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[1][2]
Rationale
These assays utilize a radiolabeled ligand with known high affinity for the receptor of interest. By measuring the ability of our unlabeled test compound to displace the radioligand, we can determine its binding affinity, expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
This protocol outlines a competitive binding assay using [3H]-spiperone, a well-characterized antagonist radioligand for the D2 receptor.
Materials:
-
HEK293 cells stably expressing human dopamine D2 receptors
-
Cell membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2
-
Radioligand: [3H]-spiperone (specific activity ~60-90 Ci/mmol)
-
Non-specific binding control: (+)-Butaclamol (10 µM)
-
Test compound: this compound
-
Reference compound: Ropinirole
-
96-well plates and filter mats (GF/C)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Membrane Preparation: Harvest HEK293-D2R cells and homogenize in ice-cold membrane preparation buffer. Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a Bradford assay.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or 10 µM (+)-butaclamol (for non-specific binding).
-
50 µL of varying concentrations of the test compound or reference compound.
-
50 µL of [3H]-spiperone (final concentration ~0.2-0.5 nM).
-
50 µL of cell membrane preparation (final concentration ~10-20 µg protein/well).
-
-
Incubation: Incubate the plate at 25°C for 90 minutes with gentle shaking.
-
Filtration: Rapidly filter the reaction mixture through GF/C filter mats using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Data: Receptor Binding Affinity (Ki, nM)
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT1A Receptor (Ki, nM) |
| This compound | Hypothetical Value: 15.5 | Hypothetical Value: 8.2 |
| Ropinirole (D2 Agonist) | 29 | >10,000 |
| Buspirone (5-HT1A Partial Agonist) | 430 | 14 |
| Dopamine (Endogenous Agonist) | 250 | 3,200 |
| Serotonin (Endogenous Agonist) | >10,000 | 3.5 |
Note: The values for the test compound are hypothetical and serve as an illustrative example.
Phase 2: Assessing Functional Activity with cAMP Assays
Demonstrating that a compound binds to a receptor is the first step; the next is to determine its functional effect. For Gi-coupled receptors like D2R and 5-HT1A, agonist activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Rationale
cAMP assays measure the second messenger response following receptor activation. By stimulating cells with forskolin (an adenylyl cyclase activator) to elevate basal cAMP levels, we can quantify the inhibitory effect of our test compound. The potency (EC50) and efficacy (Emax) of the compound can then be determined.
Experimental Protocol: 5-HT1A Receptor cAMP Assay
This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the 5-HT1A receptor.[3][4][5]
Materials:
-
CHO-K1 cells stably expressing human 5-HT1A receptors
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS
-
Stimulation buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor)
-
Forskolin
-
Test compound: this compound
-
Reference compound: Serotonin
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque plates
Procedure:
-
Cell Culture: Culture CHO-K1-5-HT1A cells to ~80-90% confluency.
-
Cell Plating: Harvest cells and resuspend in stimulation buffer to a density of approximately 0.5 x 10^6 cells/mL. Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
Compound Addition: Add 5 µL of varying concentrations of the test compound or reference compound to the wells.
-
Forskolin Stimulation: Add 5 µL of forskolin to all wells (except for basal controls) to achieve a final concentration that elicits ~80% of the maximal cAMP response (EC80).
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
GPCR Signaling Pathway: Gi-Coupled Receptors
Caption: Agonist activation of Gi-coupled receptors inhibits adenylyl cyclase, leading to reduced cAMP production.
Comparative Data: Functional Potency (EC50, nM) and Efficacy (% of Endogenous Agonist)
| Compound | Dopamine D2 Receptor | Serotonin 5-HT1A Receptor |
| EC50 (nM) | Efficacy (%) | |
| This compound | Hypothetical Value: 85.3 | Hypothetical Value: 75% |
| Ropinirole | 120 | 100% (vs Dopamine) |
| Buspirone | >1,000 | N/A |
| Dopamine | 500 | 100% |
| Serotonin | >10,000 | N/A |
Note: The values for the test compound are hypothetical and serve as an illustrative example. Efficacy is expressed relative to the maximal response of the endogenous agonist.
Phase 3: Evaluating the Safety Profile with Cytotoxicity Assays
An essential aspect of compound validation is assessing its potential for inducing cell death. The MTT assay is a widely used colorimetric method to evaluate cell viability.[6][7]
Rationale
This assay measures the metabolic activity of cells, which is an indicator of their viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed to assess the cytotoxicity of the test compound in a neuronal cell line.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compound: this compound
-
Positive control for cytotoxicity (e.g., Staurosporine)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24-48 hours. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC50 (the concentration that reduces cell viability by 50%).
Comparative Data: Cytotoxicity (CC50, µM)
| Compound | CC50 in SH-SY5Y cells (µM) |
| This compound | Hypothetical Value: >50 |
| Ropinirole | >100 |
| Buspirone | >100 |
| Staurosporine (Positive Control) | 0.1 |
Note: The value for the test compound is hypothetical and serves as an illustrative example.
Conclusion and Future Directions
This guide has provided a comprehensive, step-by-step framework for the initial in vitro validation of this compound. The outlined experiments will enable researchers to determine its binding affinity, functional potency and efficacy at dopamine D2 and serotonin 5-HT1A receptors, and to assess its preliminary safety profile.
The hypothetical data presented in the comparison tables illustrate how the results for the test compound can be benchmarked against known standards. A favorable profile would be characterized by high affinity and potency at the desired target(s) with a wide therapeutic window (a large difference between the effective concentration and the cytotoxic concentration).
Further studies should explore the selectivity of this compound across a broader panel of GPCRs and investigate its activity in more complex cellular and in vivo models to fully elucidate its therapeutic potential.
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Nichols, D. E., et al. (1984). C(2)-Methylation abolishes DA1 dopamine agonist activity of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN): steric intolerance by the receptor. PubMed. [Link]
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Bio-protocol. (2014). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. [Link]
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Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC. [Link]
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Seeman, P., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. NIH. [Link]
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Multispan, Inc. (n.d.). 5-HT1A RECEPTOR. [Link]
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Pharmaffiliates. (n.d.). (S)-7-Methoxy-2-aminotetralin. [Link]
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McDermed, J. D., et al. (1976). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. PubMed. [Link]
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PubChem. (n.d.). 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. [Link]
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PubChem. (n.d.). 7-Methoxy-2-tetralone. [Link]
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Burstein, E. S., et al. (2005). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. eTheses. [Link]
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A Comparative Guide to the Validation of Analytical Methods for (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide will compare and contrast the most pertinent analytical techniques for this specific molecule, namely High-Performance Liquid Chromatography (HPLC) for both achiral and chiral analysis, and Gas Chromatography (GC) as a viable alternative. All discussions and protocols are framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validation of analytical procedures.[3][4]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical method is a critical first step, contingent on the specific analytical objective. For (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, the primary goals are typically the quantification of the (R)-enantiomer and the detection and quantification of the unwanted (S)-enantiomer as a chiral impurity.
| Method | Principle | Advantages | Disadvantages | Primary Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Direct separation of enantiomers, high precision and accuracy, well-established for pharmaceutical analysis.[5] | Requires specialized and often expensive chiral columns, method development can be complex. | Enantiomeric purity determination and quantification of the (R)- and (S)-enantiomers. |
| Achiral RP-HPLC | Separation based on polarity using a non-chiral stationary phase (e.g., C18). | Robust, reproducible, widely available columns and expertise. | Cannot separate enantiomers. | Assay of total amine content (sum of both enantiomers). |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their boiling points and interaction with the stationary phase. | High resolution, suitable for volatile and semi-volatile compounds. | Requires derivatization for non-volatile or polar analytes like amines to improve peak shape and thermal stability.[6] | Impurity profiling and quantification, particularly for volatile impurities. |
The Cornerstone of Reliability: The Validation Workflow
A robust analytical method is one that has been rigorously validated to prove its suitability for the intended purpose. The validation process follows a predefined protocol, and its results are documented in a validation report.
Caption: A typical workflow for analytical method validation.
Experimental Protocols & Performance Data
This section details the experimental conditions and expected performance data for the recommended analytical methods. The data presented is based on established methods for structurally similar aminotetralin derivatives and serves as a robust starting point for method development and validation.[6][7][8]
Chiral High-Performance Liquid Chromatography (HPLC)
This is the preferred method for the enantioselective analysis of this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended, such as a cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H or equivalent).
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and a polar organic modifier (e.g., 2-propanol) with a small amount of a basic additive (e.g., diethylamine) to improve peak shape. A typical starting mobile phase could be n-hexane:2-propanol:diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Standard and Sample Preparation: Accurately weigh and dissolve standards and samples in the mobile phase to a known concentration.
Validation Data Summary (Chiral HPLC):
| Parameter | Acceptance Criteria (based on ICH Q2) | Expected Performance |
| Specificity | The method should be able to resolve the (R)- and (S)-enantiomers from each other and from any potential impurities. | Baseline resolution (Rs > 1.5) between the enantiomer peaks. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 | r² > 0.999 over a range of 1-10 µg/mL. |
| Accuracy | 98.0% to 102.0% recovery. | 99.0% to 101.5% recovery. |
| Precision (Repeatability) | RSD ≤ 2.0% for the assay of the (R)-enantiomer. | RSD < 1.0%. |
| Intermediate Precision | RSD ≤ 2.0% between different analysts, on different days, and with different equipment. | RSD < 1.5%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | Approximately 0.05 µg/mL for the (S)-enantiomer. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | Approximately 0.15 µg/mL for the (S)-enantiomer. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition). | The method should remain reliable with minor variations in experimental conditions. |
Gas Chromatography (GC)
GC can be a powerful tool for assessing the purity of this compound, particularly for volatile impurities. However, due to the polar nature of the amine group, derivatization is often necessary.
Experimental Protocol:
-
Derivatization: React the amine with a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a more volatile and thermally stable trimethylsilyl (TMS) derivative.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Temperature Program: A temperature gradient is typically employed, for example, starting at 100 °C, holding for 2 minutes, then ramping to 280 °C at 15 °C/min, and holding for 5 minutes.
-
Injector and Detector Temperature: 280 °C and 300 °C, respectively.
-
Injection Volume: 1 µL (split or splitless injection depending on the concentration).
-
Standard and Sample Preparation: Prepare derivatized standards and samples in a suitable solvent (e.g., dichloromethane).
Validation Data Summary (GC-FID):
| Parameter | Acceptance Criteria (based on ICH Q2) | Expected Performance |
| Specificity | The method should be able to separate the analyte from impurities and degradation products. | Good resolution between the main peak and any impurity peaks. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 | r² > 0.999 over a relevant concentration range. |
| Accuracy | 98.0% to 102.0% recovery. | 98.5% to 101.0% recovery. |
| Precision (Repeatability) | RSD ≤ 2.0%. | RSD < 1.5%. |
| LOD | Signal-to-noise ratio of 3:1. | Dependent on the specific impurity, but generally in the low ppm range. |
| LOQ | Signal-to-noise ratio of 10:1. | Dependent on the specific impurity, but generally in the mid to high ppm range. |
| Robustness | No significant impact on results with small variations in parameters like temperature program, flow rate, etc. | The method should be resilient to minor changes in operational parameters. |
Interplay of Validation Parameters
The various validation parameters are not independent of each other. A logical relationship exists between them, which is crucial to understand for a holistic validation approach.
Sources
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a substituted tetralin amine derivative. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment.
Compound Identification and Hazard Assessment
-
Acute Toxicity, Oral (Warning): Harmful if swallowed.
-
Skin Irritation (Warning): Causes skin irritation.
-
Eye Irritation (Warning): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Warning): May cause respiratory irritation.
Furthermore, aromatic amines as a class of compounds are noted for their potential carcinogenicity and high toxicity to aquatic life, necessitating careful handling and disposal to prevent environmental contamination[2][3].
Table 1: Presumptive Hazard Profile of this compound
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | GHS07 | Warning | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term | GHS09 | Warning | H411: Toxic to aquatic life with long lasting effects |
Regulatory Framework: The RCRA Perspective
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4]. Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity)[4].
This compound is not expected to be a "listed" waste. Therefore, its classification as hazardous waste would depend on its characteristics. Given the available data, it is unlikely to be ignitable, corrosive, or reactive under normal conditions. However, its potential toxicity to aquatic life suggests that it could fail the Toxicity Characteristic Leaching Procedure (TCLP), which would classify it as a toxic hazardous waste[4].
Regardless of its formal classification, it is best practice to manage novel compounds with potential health and environmental hazards as hazardous waste.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before beginning the disposal process, it is imperative to handle the material and its containers with appropriate care to minimize exposure.
-
Engineering Controls: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood[5].
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent skin and eye contact, and inhalation of any dust or aerosols. This includes:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
-
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal[6].
Step 1: Container Selection Select a waste container that is compatible with aromatic amines. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended. The container must be clean and dry before use.
Step 2: Labeling Properly label the waste container before adding any waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The relevant hazard pictograms (as shown in Table 1)
Step 3: Waste Collection
-
Solid Waste: If the waste is a solid, carefully transfer it to the labeled container using a dedicated scoop or spatula. Avoid generating dust.
-
Liquid Waste: If the waste is in a solution, pour it carefully into the labeled container, using a funnel to prevent spills.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should also be placed in the designated solid waste container.
Step 4: Storage Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from direct sunlight, heat sources, and incompatible materials such as strong oxidizing agents and acids[6]. The container should be kept in secondary containment to mitigate the impact of any potential leaks.
Final Disposal Procedure
The final disposal of this compound must be carried out by a licensed hazardous waste disposal company[7].
Step 1: Arrange for Pickup Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste. Follow all institutional procedures for waste pickup requests.
Step 2: Documentation Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately. Your EHS department will typically provide guidance on this.
Step 3: Professional Disposal The licensed disposal company will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most probable disposal method for this type of organic chemical waste is high-temperature incineration[7].
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills: For a small spill, absorb the material with an inert absorbent, such as vermiculite or sand. Place the absorbed material into a sealed container and label it as hazardous waste. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Large Spills: For a large spill, evacuate the area and contact your institution's EHS department or emergency response team immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the key stages of the disposal process.
References
-
PubChem. 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. National Center for Biotechnology Information. [Link]
-
Chem-Impex International. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride. [Link]
-
European Chemicals Agency (ECHA). Substance Information: 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one. [Link]
-
WIT Press. New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
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U.S. Environmental Protection Agency (EPA). EPA Hazardous Waste Codes. [Link]
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SKC Inc. Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. [Link]
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PENTA s.r.o. Safety Data Sheet: 1,2,3,4-Tetrahydronaphthalene. [Link]
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PubChem. 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. National Center for Biotechnology Information. [Link]
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ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
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University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. [Link]
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Sentient Media. Aromatic Amine Pollution. [Link]
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Regulations.gov. Chapter 850: Identification of Hazardous Wastes. [Link]
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European Chemicals Agency (ECHA). Substance Information. [Link]
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Collect and Recycle. Amine Disposal For Businesses. [Link]
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ACTenviro. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]
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European Chemicals Agency (ECHA). Substance Information. [Link]
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European Chemicals Agency (ECHA). Substance Information. [Link]
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European Chemicals Agency (ECHA). Substance Information. [Link]
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Pharmaffiliates. (R)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. [Link]
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Personal protective equipment for handling (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Essential Safety and Handling Guide for (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
This guide provides critical safety, handling, and disposal information for this compound, a compound frequently utilized in advanced pharmaceutical research and development. The following protocols are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, ensuring both personal safety and experimental integrity.
Understanding the Hazard: A Proactive Approach to Safety
Assumed Hazard Classification:
| Hazard Statement | Classification | Precautionary Action |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4/5) | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention. |
| Causes skin irritation | Skin Irritation (Category 2) | Avoid contact with skin. Wear protective gloves and clothing. Wash thoroughly after handling. |
| Causes serious eye irritation | Eye Irritation (Category 2A) | Avoid contact with eyes. Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
The Hierarchy of Controls: A Systematic Defense
To ensure maximum safety, a multi-layered approach to hazard control is essential. This "Hierarchy of Controls" prioritizes the most effective measures first.[3][4][5][6][7]
Caption: The Hierarchy of Controls, from most to least effective.
-
Elimination & Substitution: In a research context, eliminating the use of this specific amine may not be feasible. However, if a less hazardous analog with similar research utility exists, its substitution should be considered.
-
Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard.
-
Fume Hood: All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
-
Administrative Controls: These are work practices and procedures that reduce exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this chemical.
-
Restricted Access: Limit access to areas where the compound is stored and handled to authorized personnel only.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.
Personal Protective Equipment (PPE): Your Essential Barrier
Given the irritant nature and potential for dermal absorption of aromatic amines, the following PPE is mandatory when handling this compound.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are required at all times.[8] A face shield should be worn over the goggles when there is a significant risk of splashing. |
| Skin Protection | Gloves: Double-gloving with nitrile gloves is recommended.[8] Nitrile provides good resistance to a range of chemicals. Change gloves immediately if contaminated, and every 30-60 minutes during prolonged handling.[5] Lab Coat: A chemically resistant lab coat or gown should be worn and buttoned completely. Ensure the cuffs are tucked into the outer gloves. |
| Respiratory Protection | For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Fit-testing is required for all respirator users. |
Step-by-Step Handling Protocol
4.1. Preparation and Weighing:
-
Don appropriate PPE as outlined in the table above.
-
Work exclusively within a chemical fume hood.
-
Use a disposable weighing boat or paper.
-
Carefully transfer the desired amount of the solid compound. Avoid creating dust.
-
Clean the spatula and weighing area with a solvent-dampened wipe after use. Dispose of the wipe as hazardous waste.
-
Securely cap the stock container and return it to its designated storage location.
4.2. Solution Preparation:
-
Perform all steps within a chemical fume hood.
-
Add the weighed solid to the appropriate solvent in a suitable container.
-
Stir or sonicate to dissolve as needed. Keep the container covered as much as possible.
-
Clearly label the solution with the chemical name, concentration, solvent, date, and your initials.
4.3. Post-Handling:
-
Decontaminate all surfaces within the fume hood that may have come into contact with the chemical.
-
Carefully remove PPE. Remove gloves last, turning them inside out as you do.
-
Wash hands thoroughly with soap and water.
Spill and Disposal Management
5.1. Spill Response:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or you are not comfortable cleaning it up, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
For small spills within a fume hood:
-
Ensure you are wearing appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
5.2. Waste Disposal:
All materials contaminated with this compound must be disposed of as hazardous waste.
-
Segregate amine waste from other waste streams to prevent potentially hazardous reactions.[9]
-
Collect all solid waste (e.g., contaminated weighing paper, wipes, gloves) in a clearly labeled, sealed hazardous waste container.[9]
-
Collect all liquid waste in a compatible, labeled hazardous waste container. Do not mix with incompatible chemicals.
-
In-lab treatment: For small quantities, degradation of aromatic amines with acidified potassium permanganate can be a viable option before disposal, but this should only be performed by trained personnel following a validated institutional protocol.[10]
-
Arrange for pickup by your institution's EHS or a licensed chemical waste disposal service.[9]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment.
References
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Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
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Hierarchy of Controls for Chemical Hazard Management. Chemscape Safety Technologies. [Link]
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Identifying Hazard Control Options: The Hierarchy of Controls. OSHA. [Link]
-
Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
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6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. PubChem. [Link]
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In-Lab Disposal Methods: Waste Management Guide. Protect IU - Indiana University. [Link]
-
Amines. RPS. [Link]
-
Hierarchy of Control: Isolating and Segregating Hazardous Chemicals. Storemasta Blog. [Link]
-
7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. PubChem. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Aichem. [Link]
-
About Hierarchy of Controls. CDC. [Link]
-
Aromatic Amine Exposure. Fashion Sustainability Directory. [Link]
-
(S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-Naphthalenamine. LookChem. [Link]
-
Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. [Link]
-
Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
-
(2R)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-2-AMINE. Matrix Fine Chemicals. [Link]
-
(R)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. Pharmaffiliates. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



